molecular formula C12H19NO B181001 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol CAS No. 893580-77-3

2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol

Cat. No.: B181001
CAS No.: 893580-77-3
M. Wt: 193.28 g/mol
InChI Key: JJGXSYJMWVWQTN-UHFFFAOYSA-N
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Description

2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-2-[(2-methylphenyl)methylamino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10-6-4-5-7-11(10)8-13-12(2,3)9-14/h4-7,13-14H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGXSYJMWVWQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405934
Record name 2-methyl-2-[(2-methylbenzyl)amino]-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893580-77-3
Record name 2-methyl-2-[(2-methylbenzyl)amino]-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Elucidation of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's chemical structure is a foundational prerequisite for advancing any new chemical entity (NCE). This guide provides a comprehensive, in-depth framework for the structural elucidation of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol, a substituted amino alcohol. As a Senior Application Scientist, this paper moves beyond mere procedural descriptions to explain the causality behind analytical choices, integrating a multi-spectroscopic approach centered on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will detail field-proven protocols, present predicted spectral data based on first principles, and outline an integrated workflow that ensures the highest degree of scientific integrity and data trustworthiness, in line with Good Laboratory Practice (GLP) standards.[1][2] This document is intended for researchers, analytical chemists, and drug development professionals who require a robust and logical strategy for definitive structure confirmation.

Molecular Profile and Integrated Analytical Strategy

The first step in any elucidation process is to understand the target molecule's basic characteristics and to devise a holistic analytical strategy. The proposed structure of this compound is shown below.

Chemical Structure: Chemical structure of this compound

  • Molecular Formula: C₁₂H₁₉NO

  • Molecular Weight: 193.29 g/mol

  • Key Functional Groups: Primary Alcohol (-CH₂OH), Secondary Amine (-NH-), Aromatic Ring (ortho-substituted), Tertiary Carbon Center.

Our strategy is predicated on the principle of orthogonal data acquisition, where each analytical technique provides unique and complementary information. NMR spectroscopy will define the carbon-hydrogen framework and connectivity, mass spectrometry will confirm the molecular weight and reveal fragmentation patterns indicative of structural motifs, and IR spectroscopy will verify the presence of key functional groups. This integrated approach, outlined in the workflow below, creates a self-validating system for structure confirmation.

Elucidation_Workflow cluster_prep Sample Preparation & Initial Analysis cluster_spectroscopy Core Spectroscopic Analysis cluster_analysis Data Integration & Confirmation Sample Purified Analyte: This compound Purity Purity Assessment (HPLC, LC-MS) Sample->Purity NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purity->NMR MS Mass Spectrometry (HRMS, MS/MS) Purity->MS IR FT-IR Spectroscopy Purity->IR Integration Integrated Data Analysis (Cross-validation of all spectra) NMR->Integration MS->Integration IR->Integration Confirmation Final Structure Confirmation (Unambiguous Assignment) Integration->Confirmation

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms.[3][4]

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The proton NMR spectrum maps the electronic environment of all hydrogen atoms. Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm).[5]

Assigned Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
a (Ar-CH₃)~2.35Singlet (s)3HMethyl group on an aromatic ring, singlet as there are no adjacent protons.
b (C-(CH₃)₂)~1.10Singlet (s)6HTwo equivalent methyl groups on a quaternary carbon, shielded environment.
c (-CH₂-Ar)~3.75Singlet (s)2HBenzylic protons adjacent to nitrogen; deshielded by both the ring and the amine.
d (-CH₂OH)~3.40Singlet (s)2HMethylene protons adjacent to a primary alcohol and a quaternary carbon.
e (Ar-H)~7.10 - 7.35Multiplet (m)4HAromatic protons exhibiting complex splitting patterns characteristic of ortho-substitution.
f (-NH-)~1.5 - 2.5Broad Singlet (br s)1HExchangeable proton; chemical shift is concentration and solvent dependent.
g (-OH)~1.5 - 2.5Broad Singlet (br s)1HExchangeable proton; shift is variable. May couple with CH₂ protons under anhydrous conditions.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum identifies all unique carbon environments. The use of a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial to differentiate between CH, CH₂, and CH₃ groups.[3]

Assigned Carbon(s)Predicted Chemical Shift (δ, ppm)Carbon Type (DEPT-135)Rationale for Assignment
Ar-CH₃~19CH₃ (Positive)Aromatic methyl carbon.
C-(CH₃)₂~24CH₃ (Positive)Equivalent methyl groups on the quaternary carbon.
-CH₂-Ar~55CH₂ (Negative)Benzylic carbon attached to nitrogen.
-C(CH₃)₂~58Quaternary (No Signal)Quaternary carbon attached to nitrogen and two methyl groups.
-CH₂OH~70CH₂ (Negative)Carbon of the primary alcohol, deshielded by the oxygen atom.
Aromatic C (C1-C6)~126 - 138CH / C (Variable / No Signal)Aromatic carbons. The carbon bearing the methyl group and the carbon attached to the benzyl group will be quaternary.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~10-15 mg of the analyte and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of TMS as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[6]

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

    • Acquire a standard ¹H NMR spectrum using a one-pulse sequence.

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • Run a DEPT-135 experiment to differentiate carbon types.

    • (Optional but recommended) Acquire 2D correlation spectra (COSY, HSQC, HMBC) to definitively establish H-H and H-C connectivities.[6]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

Predicted Mass Spectral Data
  • Molecular Ion (M⁺˙): For an odd number of nitrogen atoms, the molecular ion peak will have an odd nominal mass (the "Nitrogen Rule").[7] We expect a prominent peak at m/z 193 in Electron Ionization (EI) mode or m/z 194 [M+H]⁺ in Electrospray Ionization (ESI) mode.

  • Key Fragmentation Pathways: Amino alcohols undergo characteristic α-cleavage (cleavage of the C-C bond adjacent to the heteroatom).[8]

Fragmentation_Pathway cluster_frags Parent Parent Ion [C₁₂H₁₉NO]⁺˙ m/z = 193 Frag1 [M - CH₃]⁺ m/z = 178 Parent->Frag1 - •CH₃ Frag2 [M - CH₂OH]⁺ m/z = 162 Parent->Frag2 - •CH₂OH Frag3 Benzylic Cleavage [C₈H₉]⁺ m/z = 105 Parent->Frag3 C-N bond cleavage Frag4 α-Cleavage (N-side) [C₁₁H₁₆N]⁺ m/z = 162 Parent->Frag4 - •CH₃ (rearrangement)

Caption: Predicted major fragmentation pathways in EI-MS.

m/z (Charge)Proposed FragmentRationale
193[C₁₂H₁₉NO]⁺˙Molecular Ion
178[C₁₁H₁₆NO]⁺Loss of a methyl radical (•CH₃) from the tertiary carbon center.
162[C₁₁H₁₆N]⁺α-cleavage with loss of the hydroxymethyl radical (•CH₂OH). A very common pathway for amino alcohols.[9]
105[C₈H₉]⁺Cleavage of the benzyl C-N bond, forming the stable methylbenzyl (tolyl) cation.
88[C₅H₁₂NO]⁺α-cleavage with loss of the methylbenzyl radical (•C₈H₉).
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use an HRMS instrument (e.g., TOF, Orbitrap) coupled to an appropriate ionization source (ESI for soft ionization, EI for fragmentation analysis).

  • Data Acquisition:

    • Infuse the sample directly or via an LC system into the ion source.

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Perform tandem MS (MS/MS) on the parent ion (m/z 193 or 194) to generate a fragmentation spectrum, which can be compared against predicted pathways.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental formula. Analyze the MS/MS spectrum to identify key fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[10]

Predicted IR Absorption Bands
Wavenumber Range (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3400 - 3200Broad, MediumO-H StretchPrimary Alcohol (-OH)
3350 - 3310Sharp, Weak-MediumN-H StretchSecondary Amine (-NH-)[11]
3100 - 3000Sharp, WeakC(sp²)-H StretchAromatic C-H
2980 - 2850StrongC(sp³)-H StretchAliphatic C-H (CH₃, CH₂)
~1600, ~1470Medium-WeakC=C StretchAromatic Ring
1250 - 1020MediumC-N StretchAliphatic Amine
~1050StrongC-O StretchPrimary Alcohol

Causality Note: The O-H stretch from the alcohol is expected to be broad due to hydrogen bonding, while the N-H stretch from the secondary amine is typically sharper and less intense.[11][12] The presence of both a broad O-H and a sharper N-H signal in the 3300 cm⁻¹ region is a key diagnostic feature for this molecule.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.

    • Place a small amount of the solid or liquid sample directly onto the crystal.

    • Apply pressure with the instrument's anvil to ensure good contact.[13]

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.

  • Data Analysis: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the key absorption bands corresponding to the expected functional groups.

Conclusion: A Self-Validating Approach to Structure Confirmation

References

  • Vertex AI Search. (2023). Good Laboratory Practice: An Overview for the Analytical Chemist. LCGC International.
  • Vertex AI Search. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist.
  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • PubMed. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Available at: [Link]

  • Royal Society of Chemistry. (2021). A framework for automated structure elucidation from routine NMR spectra. Available at: [Link]

  • ACS Publications. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Available at: [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Available at: [Link]

  • Unknown Source. (n.d.). INTRODUCTION TO GOOD LABORATORY PRACTICES (GLPs).
  • ResearchGate. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]

  • IUPAC. (2008). Graphical representation standards for chemical structure diagrams (IUPAC Recommendations 2008). Pure and Applied Chemistry. Available at: [Link]

  • RSC Education. (2008). Good lab practice. Available at: [Link]

  • IUPAC. (n.d.). Nomenclature. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • University of Arizona. (n.d.). IR: amines. Available at: [Link]

  • Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Unknown Source. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • YouTube. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. Griti. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • YouTube. (2015). IR Spect Drawing Spectra: Alcohols and Amines. Pearson Study Prep. Available at: [Link]

Sources

"2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol" CAS number and registration details

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-2-methyl-1-propanol (AMP)

A Note on the Target Compound: The initial query for "2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol" identified a hydrochloride salt with CAS Number 1049773-02-5. However, publicly available technical data on this specific molecule is scarce. In contrast, the closely related and industrially significant compound, 2-Amino-2-methyl-1-propanol (AMP), is extensively documented. This guide will focus on AMP, a compound with a similar structural backbone, to provide a comprehensive technical resource for researchers and developers.

Introduction: Unveiling the Versatility of a Hindered Amine

2-Amino-2-methyl-1-propanol, commonly known by its CAS Number 124-68-5, is a primary alkanolamine that holds a unique position in the landscape of industrial and pharmaceutical chemistry.[1][2][3] Structurally, it is characterized by an amino group and a hydroxyl group attached to a tertiary carbon, a configuration that defines it as a sterically hindered amine. This structural feature is not a mere chemical curiosity; it is the very source of its distinct chemical properties and wide-ranging utility. From enhancing the stability of emulsions to its critical role in CO2 capture and as a building block in pharmaceutical synthesis, AMP is a testament to how subtle molecular architecture can translate into significant functional advantages.[4]

This guide offers a deep dive into the core scientific principles and practical applications of 2-Amino-2-methyl-1-propanol. As a Senior Application Scientist, the focus extends beyond a simple recitation of facts to an exploration of the causality behind its functional efficacy. We will dissect its chemical identity, explore synthetic pathways, and provide actionable protocols, all while grounding the discussion in authoritative data.

Part 1: Core Chemical and Physical Identity

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. AMP is a colorless or light-yellow liquid or crystalline mass, a physical state that is highly dependent on ambient temperature due to its melting point range of 24-28°C.[2]

Key Physicochemical Properties
PropertyValueSource
CAS Number 124-68-5[1][3][5][6][7]
Molecular Formula C4H11NO[1][3][5][6][8]
Molecular Weight 89.14 g/mol [1][3][6][9]
Boiling Point 165°C at 1013 hPa[1][2][9]
Melting Point 24-28°C[2]
Density 0.934 g/cm³ at 25°C[1][2]
Flash Point ~68-78°C (153-172°F)[1][2][3][9]
pKa 9.7 at 25°C[1]

These properties dictate the handling, storage, and application parameters for AMP. For instance, its relatively high boiling point and low melting point make it a versatile liquid in many formulation processes. Its pKa indicates that it is an effective buffer in the alkaline range of pH 9.0 to 10.5, a property leveraged in numerous chemical and biological systems.[1]

Structural Representation

The unique steric hindrance of AMP is best visualized through its molecular structure.

cluster_synthesis AMP Synthesis Workflow Start α-Aminoisobutyric Acid Alkyl Ester Solvent Dissolve in Solvent (e.g., Ethanol) Start->Solvent Reactor Catalytic Hydrogenolysis (0-250°C, 0.1-30 MPa H2) Solvent->Reactor Filtration Filtration to Remove Catalyst Reactor->Filtration Distillation1 Solvent Removal (Distillation) Filtration->Distillation1 Distillation2 Vacuum Distillation for Purification Distillation1->Distillation2 End High-Purity AMP (>99%) Distillation2->End

Caption: Generalized workflow for the synthesis of AMP.

Part 3: Core Applications and Mechanistic Insights

The utility of AMP spans a remarkable range of industries, a direct consequence of its unique molecular structure.

Multifunctional Additive in Coatings and Emulsions

In latex paints and other coatings, AMP serves as a powerful multifunctional additive. [2]Its primary role is as a co-dispersant, improving the efficiency of pigment dispersion which is critical for achieving uniform color and a high-quality finish. [2]

  • Mechanism of Action: As a strong base, AMP neutralizes the acidic functional groups on latex polymer particles and pigments. This creates a net negative charge on the particles, leading to electrostatic repulsion that prevents agglomeration and ensures a stable, uniform dispersion. Its sterically hindered nature also provides a steric barrier against flocculation.

CO2 Capture and Gas Treating

AMP is considered a promising candidate for post-combustion CO2 capture. [4]Its high absorption capacity, resistance to degradation, and lower energy requirements for regeneration make it an attractive alternative to traditional amines like monoethanolamine (MEA).

  • Expert Insight: The steric hindrance around the amino group in AMP results in the formation of a less stable carbamate when it reacts with CO2. This lower stability is key to reducing the energy penalty during the regeneration step, where the captured CO2 is released. This is a significant advantage in the overall energy balance of the carbon capture process.

Pharmaceutical and Personal Care Intermediate

AMP is a valuable precursor in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs) and cosmetic ingredients. It is a component in the synthesis of the drugs ambuphylline and pamabrom. In cosmetics, it functions as a pH adjuster and stabilizer in formulations.

  • Synthetic Utility: The presence of both a primary amine and a primary alcohol allows for selective reactions. For example, it can react with acyl chlorides to form oxazolines, which are important heterocyclic intermediates in organic synthesis.

Part 4: Experimental Protocols and Safety Considerations

Protocol: Preparation of an AMP Buffer Solution (0.5 M, pH 9.5)

This protocol describes the preparation of a common buffer solution used in biochemical assays, such as those for determining alkaline phosphatase activity. Materials:

  • 2-Amino-2-methyl-1-propanol (AMP), liquid form (purity >95%)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flask (100 mL)

Procedure:

  • Liquefy AMP: If the AMP is in its solid form, gently warm the container to approximately 35°C until it becomes a clear, viscous liquid. 2. Initial Dilution: Weigh 4.46 g of liquid AMP and transfer it to a 100 mL volumetric flask.

  • Dissolution: Add approximately 80 mL of deionized water to the flask. Place the magnetic stir bar in the flask and stir on a stir plate until the AMP is fully dissolved.

  • pH Adjustment: Place the pH electrode in the solution. Slowly add 1 M HCl dropwise while continuously monitoring the pH. Continue adding acid until the pH of the solution reaches 9.5.

  • Final Volume: Once the target pH is achieved, remove the pH electrode, rinsing any adhering solution back into the flask with deionized water. Carefully add deionized water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous. The buffer is now ready for use.

Trustworthiness: This protocol is self-validating through the use of a calibrated pH meter. The final pH of the solution serves as a direct confirmation of the buffer's correct preparation.

Safety and Handling

AMP is classified as a hazardous substance and requires careful handling to ensure personnel safety.

  • Hazards: Causes skin and serious eye irritation. [10][11][12]May cause damage to organs (liver, heart, blood) through prolonged or repeated exposure. [10]It is also harmful to aquatic life with long-lasting effects. [11][12]* Handling Precautions:

    • Work in a well-ventilated area. [10][13] * Wear appropriate personal protective equipment (PPE), including safety glasses or a face shield, and chemical-resistant gloves. [10][12] * Avoid contact with skin and eyes. [11][13] * Keep away from open flames, hot surfaces, and strong oxidizing agents and acids. [10][13]* First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. [10][11][13] * Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water. [11][13] * Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. [10][11][13] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [9][10][13]

Conclusion

2-Amino-2-methyl-1-propanol is a prime example of a molecule whose value is derived from its specific and well-defined structure. Its sterically hindered amine nature is not a limitation but an enabling feature, providing enhanced stability, efficiency, and functionality in a diverse array of applications. For researchers and developers, a comprehensive understanding of its properties, from its fundamental physicochemical data to its mechanistic roles in complex systems, is essential for unlocking its full potential. By adhering to rigorous safety protocols and leveraging its unique chemical attributes, AMP will continue to be a vital component in the development of advanced materials, environmental technologies, and therapeutic agents.

References

  • 2-amino-2-methyl-1-propanol | Sigma-Aldrich. (n.d.).
  • 2-Amino-2-methyl-1-propanol, 100 mL - MP Biomedicals. (n.d.).
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  • Applications of 2-Amino-2-methyl-1-propanol - ChemicalBook. (2019, November 15).
  • 2-Amino-2-methyl-1-propanol SDS, 124-68-5 Safety Data Sheets - ECHEMI. (n.d.).
  • 2-AMINO-2-METHYL-1-PROPANOL - Ataman Kimya. (n.d.).
  • 2-Amino-2-methyl-1-propanol, 99% 500 mL | Buy Online | Thermo Scientific Chemicals. (n.d.).
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  • 2-AMINO-2-METHYL-PROPANOL EXTRA PURE MSDS CAS-No. - Loba Chemie. (2016, April 20).
  • 2-Amino-2-methyl-1-propanol, 95%, may cont. ca 5% water - Thermo Fisher Scientific. (n.d.).
  • 2-Amino-2-Methyl-Propan-1-OL CAS No 124-68-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 3).
  • 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem. (n.d.).
  • 2-AMINO-2-METHYL-1-PROPANOL - CAMEO Chemicals - NOAA. (n.d.).
  • 2-Amino-2-methyl-1-propanol synthesis - ChemicalBook. (n.d.).
  • 2-Amino-2-methyl-1-propanol | CAS#:124-68-5 | Chemsrc. (2025, August 21).
  • CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol - Google Patents. (n.d.).

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical framework for the physicochemical characterization of the novel compound, 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple data sheet. It offers a strategic approach to elucidating the fundamental properties of this molecule, grounding each step in established scientific principles and providing detailed, field-proven experimental protocols. The causality behind experimental choices is explained to ensure a self-validating system of characterization, crucial for robust drug discovery and development programs.

Compound Identity and Structural Elucidation

A foundational step in the characterization of any new chemical entity is the unambiguous confirmation of its identity and structure.

  • Chemical Name: this compound

  • CAS Number: 102195-36-8

  • Molecular Formula: C₁₂H₁₉NO

  • Molecular Weight: 193.29 g/mol

  • Chemical Structure:

Figure 1. 2D Chemical Structure of this compound.

The structure reveals key functional groups that will dictate the compound's physicochemical behavior: a secondary amine, a hydroxyl group (primary alcohol), and an aromatic ring. The presence of both hydrogen bond donors (amine N-H, alcohol O-H) and acceptors (amine N, alcohol O) alongside a lipophilic aromatic ring and alkyl backbone suggests a molecule with complex solubility and partitioning characteristics.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial estimates of a compound's properties. These predictions are instrumental in guiding experimental design and hypothesis generation. The following properties have been predicted using established computational algorithms.

PropertyPredicted ValueSignificance in Drug Development
logP (Octanol/Water Partition Coefficient) 2.3 - 2.8Indicates the lipophilicity of the compound. This range suggests moderate lipophilicity, which is often favorable for oral absorption, balancing membrane permeability with aqueous solubility.
pKa (Acid Dissociation Constant) 9.5 - 10.5 (for the protonated amine)Governs the ionization state of the molecule at different pH values. As a base, this compound will be predominantly protonated and positively charged in the acidic environment of the stomach, which will impact its solubility and absorption.
Aqueous Solubility Moderately solubleThe presence of polar, hydrogen-bonding groups (amine and alcohol) suggests some aqueous solubility, while the aromatic ring and alkyl chain will limit it. The pH will be a critical determinant of its solubility.
Boiling Point ~280-300 °CProvides an indication of the compound's volatility.
Melting Point Not readily predictable; requires experimental determination.A key indicator of purity and crystal lattice energy.

Experimental Determination of Physicochemical Properties

The following sections detail the standardized, authoritative protocols for the experimental determination of the key physicochemical properties of this compound.

Determination of Aqueous Solubility

Rationale: Solubility is a critical determinant of a drug's bioavailability. For oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed. This protocol outlines a standard method for determining solubility in water and pH-buffered solutions.[1][2][3][4]

Experimental Workflow: Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep Weigh excess solid compound into vials add_solvent Add solvent (e.g., Water, pH 7.4 Buffer) prep->add_solvent equilibrate Equilibrate at constant temperature (e.g., 25°C) with agitation for 24-48h add_solvent->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge aliquot Take an aliquot of the supernatant centrifuge->aliquot dilute Dilute the aliquot aliquot->dilute quantify Quantify concentration via HPLC-UV dilute->quantify

Caption: Workflow for thermodynamic solubility assessment.

Detailed Protocol:

  • Preparation: Add an excess amount of solid this compound to several vials.

  • Solvent Addition: To each vial, add a precise volume of the desired solvent (e.g., purified water, pH 1.2 buffer, pH 7.4 phosphate-buffered saline).

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours). The presence of solid material at the end of this period confirms that a saturated solution has been achieved.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound must be used for accurate quantification.

Determination of pKa via Potentiometric Titration

Rationale: The pKa value is essential for predicting a drug's behavior in different physiological environments. It dictates the degree of ionization, which in turn affects solubility, permeability, and receptor binding. Potentiometric titration is a highly precise and widely accepted method for pKa determination.[5][6][7][8]

Experimental Workflow: Potentiometric pKa Determination

G cluster_setup System Setup cluster_titration Titration cluster_analysis Data Analysis calibrate Calibrate pH meter with standard buffers (pH 4, 7, 10) prepare_sample Prepare a dilute solution of the compound (e.g., 1 mM) calibrate->prepare_sample acidify Acidify the solution with HCl (to ~pH 2) prepare_sample->acidify titrate Titrate with standardized NaOH solution acidify->titrate record Record pH after each incremental addition of titrant titrate->record record->titrate Repeat plot Plot pH vs. Volume of titrant record->plot inflection Identify the inflection point of the titration curve plot->inflection pka_det Determine pKa at the half-equivalence point inflection->pka_det

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • System Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[5][7]

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in water. To maintain constant ionic strength, a background electrolyte such as 0.15 M KCl can be added.[5][7]

  • Initial Acidification: As this compound is a base, the titration will involve titrating the protonated form with a strong base. Therefore, the sample solution is first made acidic by adding 0.1 M HCl until the pH is approximately 1.8-2.0, ensuring the amine is fully protonated.[5][7]

  • Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode. Gradually add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH).[7]

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH values against the volume of NaOH added. The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point (the steepest part of the curve) has been added.[5] This half-equivalence point corresponds to the inflection point on the titration curve.[6][8]

Determination of logP via the Shake-Flask Method

Rationale: The octanol-water partition coefficient (logP) is the gold standard measure of a compound's lipophilicity. It is a key predictor of membrane permeability and in vivo distribution. The shake-flask method, while labor-intensive, is the most direct and reliable method for its determination.[9][10][11][12]

Experimental Workflow: Shake-Flask logP Determination

G cluster_prep Phase Preparation cluster_partitioning Partitioning cluster_analysis Analysis saturate Pre-saturate n-octanol with water and water with n-octanol dissolve Dissolve compound in one phase saturate->dissolve mix Add the second phase and shake vigorously to reach equilibrium (e.g., 24h) dissolve->mix separate Separate the two phases by centrifugation mix->separate quant_oct Quantify [Compound] in the n-octanol phase (Coct) separate->quant_oct quant_aq Quantify [Compound] in the aqueous phase (Caq) separate->quant_aq calculate Calculate logP = log10(Coct / Caq) quant_oct->calculate quant_aq->calculate

Caption: Workflow for logP determination by the shake-flask method.

Detailed Protocol:

  • Phase Saturation: Prepare the two immiscible phases by saturating n-octanol with an aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions) and vice-versa. This is achieved by vigorously mixing the two phases and allowing them to separate overnight.[10][11]

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous buffer.

  • Partitioning: In a suitable vessel, combine a known volume of the pre-saturated n-octanol with a known volume of the compound's aqueous solution. The volume ratio can be adjusted depending on the expected lipophilicity to ensure quantifiable concentrations in both phases.[12]

  • Equilibration: Seal the vessel and shake it for a sufficient time to allow the compound to partition between the two phases and reach equilibrium (e.g., 24 hours at a constant temperature).

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.[11]

  • Quantification: Carefully sample an aliquot from both the n-octanol and the aqueous layers. Analyze the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Conclusion

The physicochemical properties of this compound, as outlined in this guide, provide the foundational data necessary for its advancement in a drug development pipeline. The combination of predictive modeling and rigorous experimental validation ensures a high-integrity data package. The protocols described herein represent robust, standard methodologies that will yield reliable and reproducible results, forming the basis for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this promising new chemical entity.

References

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Source document, URL not available for direct linking).
  • Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

  • LogP / LogD shake-flask method. Protocols.io. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (Source document, URL not available for direct linking).
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Development of Methods for the Determination of pKa Values. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • Shake Flask logK. Lokey Lab Protocols. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (Source document, URL not available for direct linking).
  • Potentiometric Acid-Base Titration Guide. Scribd. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

Sources

Solubility Profile of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol in Organic Solvents: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

**Abstract

The determination of a compound's solubility profile is a cornerstone of chemical process development and pharmaceutical formulation.[1][2] This guide provides a comprehensive framework for understanding and experimentally determining the solubility of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol in a range of common organic solvents. Due to the limited availability of public data on this specific molecule, this paper combines a theoretical, predictive analysis based on its physicochemical properties with a detailed, field-proven experimental protocol. We will explore the principles of solute-solvent interactions, outline a robust methodology for generating reliable solubility data, and discuss the practical implications of these findings for researchers, scientists, and drug development professionals.

Theoretical & Predictive Analysis

A priori assessment of a molecule's likely solubility behavior is a critical first step that informs experimental design and solvent selection. This predictive process is grounded in the fundamental physicochemical properties of the solute and the principles of intermolecular forces.

1.1 Molecular Structure and Physicochemical Properties

This compound is a unique molecule possessing both polar and non-polar characteristics. Its structure consists of a polar amino-alcohol head and a non-polar tail composed of a benzyl ring and two methyl groups. This amphipathic nature is key to its solubility behavior.

Figure 1: Chemical Structure of this compound Chemical Structure of this compound

The predicted physicochemical properties, summarized in Table 1, provide quantitative insight into the molecule's potential for various intermolecular interactions.

Table 1: Computed Physicochemical Properties of this compound

Property Value Implication for Solubility
Molecular Weight 179.26 g/mol Moderate molecular size.
XLogP3-AA 1.2 Indicates a slight preference for lipophilic (non-polar) environments over hydrophilic ones, but is low enough to suggest some aqueous/polar solubility.
Hydrogen Bond Donor Count 2 The hydroxyl (-OH) and secondary amine (-NH-) groups can donate protons, enabling strong interactions with protic and polar aprotic solvents.[3]
Hydrogen Bond Acceptor Count 2 The oxygen and nitrogen atoms can accept protons, facilitating interactions with a wide range of polar solvents.[3]
Topological Polar Surface Area 32.3 Ų A relatively low TPSA suggests good potential for membrane permeability but also indicates that non-polar characteristics are significant.
Rotatable Bond Count 4 High conformational flexibility, which can facilitate accommodation into various solvent structures.

(Data sourced from PubChem CID 14013009)[4]

1.2 Guiding Principle: "Like Dissolves Like"

The adage "like dissolves like" is the foundational principle for predicting solubility.[5][6] It posits that a solute will dissolve best in a solvent that shares similar intermolecular forces.[3] Dissolution is an energetic process involving the disruption of solute-solute and solvent-solvent interactions to form new, more favorable solute-solvent interactions.[7]

For this compound, we can predict the following interactions:

  • Hydrogen Bonding: The primary driver of solubility in polar protic solvents (e.g., alcohols, water).

  • Dipole-Dipole Interactions: Important for solubility in polar aprotic solvents (e.g., acetone, ethyl acetate).

  • Van der Waals / London Dispersion Forces: The primary interaction mechanism in non-polar solvents (e.g., hexane, toluene), driven by the benzyl and methyl groups.

The diagram below illustrates the decision logic for solvent selection based on these molecular features.

G cluster_solute Solute: this compound cluster_solvent Solvent Selection Logic Solute Molecular Structure Polar_Group Polar Head (-OH, -NH-) Solute->Polar_Group NonPolar_Group Non-Polar Tail (Benzyl, Methyl) Solute->NonPolar_Group Prediction Solubility Prediction 'Like Dissolves Like' Polar_Group->Prediction Favors H-Bonding & Dipole-Dipole Interactions NonPolar_Group->Prediction Favors van der Waals Interactions Polar_Solvents Polar Solvents (e.g., Methanol, Acetone) Prediction->Polar_Solvents High to Moderate Solubility Expected NonPolar_Solvents Non-Polar Solvents (e.g., Toluene, Hexane) Prediction->NonPolar_Solvents Low to Moderate Solubility Expected

Caption: Logical flow for predicting solubility based on molecular structure.

1.3 Predicted Solubility Profile

Based on the analysis above, a qualitative prediction of solubility in various organic solvent classes is presented in Table 2. This serves as a hypothesis to be tested via the experimental methods outlined in the next section.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

Solvent Class Representative Solvents Dominant Interaction Predicted Solubility Rationale
Polar Protic Methanol, Ethanol, Isopropanol Hydrogen Bonding High The solvent can both donate and accept hydrogen bonds, interacting strongly with the solute's amino-alcohol group.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) Dipole-Dipole Moderate to High These solvents act as strong hydrogen bond acceptors, interacting well with the solute's -OH and -NH groups.
Ethers Diethyl Ether, Tetrahydrofuran (THF) Dipole-Dipole / H-Bond Acceptor Moderate Less polar than ketones but can still accept hydrogen bonds. The non-polar carbon chains are compatible with the solute's benzyl group.
Esters Ethyl Acetate Dipole-Dipole / H-Bond Acceptor Moderate Possesses both polar (ester group) and non-polar (ethyl/acetyl) regions, matching the dual nature of the solute.
Aromatic Toluene, Benzene Van der Waals (π-stacking) Low to Moderate The aromatic ring of the solvent can interact favorably with the solute's benzyl group, but the solvent lacks polarity to engage the amino-alcohol head.

| Aliphatic | n-Hexane, Cyclohexane | Van der Waals | Low | These non-polar solvents have no effective mechanism to solvate the polar head of the molecule, making dissolution energetically unfavorable. |

Experimental Determination of Solubility

While theoretical prediction is invaluable, empirical data is the definitive measure of solubility. For drug development and process chemistry, the thermodynamic equilibrium solubility is the most critical parameter, representing the stable point of saturation.

2.1 The Gold Standard: Shake-Flask Method

The saturation shake-flask method is the most reliable and widely accepted technique for determining equilibrium solubility.[8][9] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period until the concentration of the dissolved solute in the liquid phase becomes constant.

2.2 Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker with temperature control (e.g., set to 25°C or 37°C for pharmaceutical relevance)[10]

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Workflow Diagram:

Caption: Standard workflow for the shake-flask solubility determination method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial containing a precise volume (e.g., 2 mL) of the chosen solvent. "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation of saturation.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period. A 48-hour period is often sufficient, but the ideal time should be established by sampling at various intervals (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau. This step is critical for ensuring thermodynamic equilibrium has been achieved.[9]

  • Phase Separation:

    • Following equilibration, allow the vials to stand briefly to permit sedimentation.

    • Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to form a compact pellet of the excess solid.

  • Sampling and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette, ensuring no solid material is disturbed.

    • Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. Causality Check: This step removes any microscopic, undissolved particulates that could falsely elevate the measured concentration. The potential for the analyte to adsorb to the filter material should be assessed, especially for highly lipophilic compounds or when concentrations are very low.[9]

  • Analysis by HPLC:

    • Prepare a multi-point calibration curve from stock solutions of the compound of known concentration.

    • Accurately dilute the filtered sample with the HPLC mobile phase to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample and standards onto the HPLC system. Expert Insight: HPLC is superior to UV spectrophotometry for this analysis because it separates the analyte from any potential impurities or degradants, ensuring only the compound of interest is quantified.[9]

  • Data Reporting:

    • Calculate the solubility in mg/mL and molarity (mol/L).

    • Perform each experiment in triplicate to ensure reproducibility and report the mean and standard deviation.[11]

2.3 Presentation of Quantitative Data

Experimental results should be compiled into a clear, comprehensive table for easy comparison and interpretation.

Table 3: Template for Reporting Experimental Solubility Data (25°C)

Solvent Solvent Class Dielectric Constant Solubility (mg/mL) ± SD Solubility (mol/L) ± SD
n-Hexane Aliphatic 1.88 Experimental Value Experimental Value
Toluene Aromatic 2.38 Experimental Value Experimental Value
Diethyl Ether Ether 4.34 Experimental Value Experimental Value
Ethyl Acetate Ester 6.02 Experimental Value Experimental Value
Acetone Polar Aprotic 20.7 Experimental Value Experimental Value
Ethanol Polar Protic 24.5 Experimental Value Experimental Value
Methanol Polar Protic 32.7 Experimental Value Experimental Value

| DMSO | Polar Aprotic | 46.7 | Experimental Value | Experimental Value |

Conclusion and Practical Implications

This technical guide provides a robust dual approach for characterizing the solubility of this compound. By combining a predictive analysis based on molecular structure with a rigorous experimental methodology, researchers can efficiently and accurately determine its solubility profile. This data is fundamental for:

  • Drug Development: Selecting appropriate solvents for preclinical formulations (e.g., for toxicology studies), salt screening, and the development of liquid dosage forms.[2]

  • Process Chemistry: Choosing suitable reaction media, identifying solvents for extraction and purification, and designing crystallization processes.

  • Analytical Chemistry: Informing the selection of diluents for sample preparation and mobile phases for chromatographic analysis.

The principles and protocols detailed herein are universally applicable and serve as a reliable foundation for any comprehensive study of a compound's solubility in organic media.

References
  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Chemistry Steps. Solubility of Organic Compounds.
  • Teachy. Summary of Exploring the Solubility of Organic Compounds: Theory and Practice.
  • Lund University Publications.
  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).
  • ResearchGate. Principles of Solubility and Solutions.
  • YouTube. (2020, September 7). Principles of Solubility in Organic Chemistry with Nadia Korovina.
  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.
  • Savjani, K. N., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • MDPI. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
  • World Health Organiz
  • PubChem. 2-(Benzylamino)-2-methylpropan-1-ol.

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Crystal structure analysis of "2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of the novel compound this compound. In the absence of pre-existing crystallographic data for this specific molecule, this document serves as a predictive and methodological manual for researchers, scientists, and drug development professionals. It outlines the complete workflow, from synthesis and crystallization to advanced structural elucidation and computational analysis. The protocols described herein are grounded in established principles of organic chemistry and X-ray crystallography, drawing parallels from structurally related compounds to ensure a robust and scientifically rigorous approach. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing detailed, step-by-step methodologies.

Introduction

The determination of a molecule's three-dimensional structure is fundamental to understanding its chemical and physical properties.[1][2] For professionals in drug discovery and development, this knowledge is paramount, as it underpins structure-activity relationships (SAR), formulation development, and patent protection.[1][3] The target of this guide, this compound, is a substituted amino alcohol with potential applications in pharmaceuticals and materials science. Its structural analysis will provide critical insights into its conformational flexibility, intermolecular interactions, and solid-state packing, all of which are essential for its rational development.

This guide will detail the necessary steps to achieve a complete crystal structure analysis, beginning with the chemical synthesis of the compound, followed by methods for obtaining high-quality single crystals. Subsequently, it will provide a thorough protocol for single-crystal X-ray diffraction (SC-XRD) analysis, including data collection, structure solution, and refinement. Finally, it will explore advanced computational techniques, such as Hirshfeld surface analysis and energy framework calculations, to provide a deeper understanding of the intermolecular forces governing the crystal packing.

Synthesis and Purification

A plausible and efficient synthetic route to obtain this compound is crucial for generating the high-purity material required for crystallization. A reductive amination reaction is a well-established and reliable method for the formation of C-N bonds.

Proposed Synthetic Pathway: Reductive Amination

The synthesis can be achieved by reacting 2-amino-2-methyl-1-propanol with 2-methylbenzaldehyde in the presence of a reducing agent.

Reaction Scheme:

Causality of Experimental Choices:

  • Choice of Reactants: 2-amino-2-methyl-1-propanol is a readily available starting material.[4][5][6][7] 2-methylbenzaldehyde is also commercially available.

  • Choice of Reaction: Reductive amination is a high-yielding and clean reaction that proceeds through an intermediate imine, which is then reduced in situ. This one-pot procedure minimizes side reactions and simplifies purification.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation. It is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in methanol.

  • Addition of Aldehyde: To this solution, add 2-methylbenzaldehyde (1.0 eq) dropwise at room temperature with continuous stirring.

  • Imine Formation: Stir the reaction mixture for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (O-H, N-H, C-N, aromatic C-H).

Crystallization

The growth of high-quality single crystals is often the most challenging step in crystal structure analysis.[8] Several techniques should be systematically explored to find the optimal conditions.

General Considerations
  • Purity: The starting material must be of the highest possible purity.

  • Solvent Selection: A suitable solvent or solvent system should be identified where the compound has moderate solubility.

  • Slow Crystal Growth: The key to obtaining large, well-ordered crystals is to allow them to grow slowly.

Crystallization Techniques
  • Slow Evaporation:

    • Protocol: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

    • Rationale: As the solvent evaporates, the solution becomes supersaturated, promoting crystal nucleation and growth.

  • Solvent Diffusion (Vapor Diffusion):

    • Protocol: Dissolve the compound in a small amount of a good solvent. Place this solution in a larger, sealed container with a volatile anti-solvent in which the compound is insoluble. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.

    • Rationale: This method provides a very slow and controlled change in solvent composition, often leading to high-quality crystals.

  • Cooling Crystallization:

    • Protocol: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below.

    • Rationale: The solubility of most compounds decreases with temperature, leading to crystallization upon cooling.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable single crystal is obtained, the next step is to determine its structure using X-ray diffraction.[2]

Data Collection
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.[8]

  • Diffractometer: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

  • X-ray Source: A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is used.

  • Data Acquisition: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[8] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

Workflow for Structure Solution and Refinement:

G DataCollection Data Collection DataReduction Data Reduction & Integration DataCollection->DataReduction Raw Diffraction Images SpaceGroupDet Space Group Determination DataReduction->SpaceGroupDet hkl, I, σ(I) StructureSolution Structure Solution (Direct Methods/Patterson) SpaceGroupDet->StructureSolution Symmetry & Unit Cell StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Initial Atomic Model Validation Structure Validation StructureRefinement->Validation Refined Model CIF Crystallographic Information File (CIF) Generation Validation->CIF Validated Structure

Caption: Workflow for single-crystal X-ray diffraction data processing.

Step-by-Step Protocol:

  • Data Reduction: The raw diffraction images are integrated to obtain a list of reflection indices (hkl), intensities (I), and their standard deviations (σ(I)).

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.[8] This is typically done with software like SHELXT.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using full-matrix least-squares methods to improve the agreement between the observed and calculated structure factors.[8] This is commonly performed with software like SHELXL.

  • Structure Validation: The final structure is validated using tools like PLATON or CheckCIF to ensure its chemical and geometric sensibility.

Key Crystallographic Parameters to be Determined
ParameterDescription
Crystal System The symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space Group The set of symmetry operations that describe the arrangement of molecules in the crystal.
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.
Z The number of molecules in the unit cell.
R-factor (R1) A measure of the agreement between the observed and calculated structure factor amplitudes. A lower value indicates a better fit.
Goodness-of-Fit (GooF) A statistical measure of the quality of the refinement. A value close to 1 is ideal.

Computational Analysis of Intermolecular Interactions

Once the crystal structure is determined, computational methods can be employed to gain a deeper understanding of the intermolecular interactions that stabilize the crystal packing.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.

Workflow for Hirshfeld Surface Analysis:

G CIF_Input Input: Crystallographic Information File (CIF) Hirshfeld_Calc Hirshfeld Surface Calculation CIF_Input->Hirshfeld_Calc d_norm_map Generate d_norm Map Hirshfeld_Calc->d_norm_map Fingerprint_Plot Generate 2D Fingerprint Plot Hirshfeld_Calc->Fingerprint_Plot Analysis Analyze Intermolecular Contacts d_norm_map->Analysis Visualize Contacts Fingerprint_Plot->Analysis Quantify Contacts

Caption: Workflow for Hirshfeld surface analysis.

  • d_norm Surface: This surface maps the normalized contact distance, allowing for the visualization of intermolecular contacts. Red spots indicate close contacts (e.g., hydrogen bonds), while blue regions represent weaker contacts.

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). This allows for the quantification of the contribution of different types of interactions (e.g., H···H, O···H, C···H) to the overall crystal packing.

Energy Framework Analysis

Energy framework analysis provides a quantitative measure of the interaction energies between molecules in the crystal lattice.

  • Methodology: The interaction energies between a central molecule and its neighbors are calculated using quantum mechanical methods. These energies are then used to construct an "energy framework" that visualizes the strength and directionality of the intermolecular interactions.

  • Insights: This analysis can reveal the dominant forces in the crystal packing (e.g., electrostatic, dispersion) and highlight the key interactions responsible for the stability of the crystal structure.

Conclusion

This technical guide has provided a comprehensive and actionable roadmap for the complete crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, single-crystal X-ray diffraction, and computational analysis, researchers can obtain a deep and multifaceted understanding of the solid-state structure of this novel compound. The insights gained from this analysis will be invaluable for its potential applications in drug development and materials science, enabling a rational approach to its further investigation and utilization.

References

  • Royal Society of Chemistry. (n.d.). Crystal structure and electronic properties of 2-amino-2-methyl-1-propanol (AMP) carbamate. Chemical Communications.
  • BenchChem. (2025). X-ray Crystallography of 1-Amino-2-butanol Derivatives: A Comparative Guide.
  • ChemicalBook. (n.d.). 2-Amino-2-methyl-1-propanol synthesis.
  • ResearchGate. (2025). Crystal structure and electronic properties of 2-amino-2-methyl-1-propanol (AMP) carbamate | Request PDF.
  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • ResearchGate. (n.d.). 2-Amino-2-methyl-1-propanol.
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database.
  • Google Patents. (n.d.). CN100357257C - Production process of 2-amino-methyl-1-propanol.
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Search - Access Structures.
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Data, Software, and Insights.
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An In-depth Technical Guide to 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol and its Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol and its analogs, a class of compounds with potential pharmacological significance. Beginning with a detailed exploration of the synthesis of the core scaffold, 2-amino-2-methyl-1-propanol (AMP), this document elucidates the chemical pathways to the target molecule and its derivatives. While direct biological data on this compound is limited in publicly accessible literature, this guide synthesizes information on the known biological activities of the broader β-amino alcohol class to infer potential therapeutic applications and guide future research. This includes a discussion of potential cytotoxic, adrenergic, and imidazoline receptor activities. The document also provides detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the synthesis and potential mechanisms of action.

Introduction: The β-Amino Alcohol Scaffold

The β-amino alcohol moiety is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds and pharmaceuticals.[1][2] The presence of both an amino and a hydroxyl group in a 1,2-relationship provides a versatile platform for structural modifications and interactions with biological targets. These functional groups can participate in hydrogen bonding, ionic interactions, and serve as handles for further chemical derivatization, making them attractive for the design of novel therapeutic agents.[1][2]

This guide focuses on a specific derivative, this compound, and its analogs. The core structure is based on 2-amino-2-methyl-1-propanol (AMP), a commercially available compound. The introduction of an N-(2-methylbenzyl) group introduces lipophilicity and the potential for specific aromatic interactions with target proteins, distinguishing it from the parent AMP molecule, which is primarily used as a buffer and neutralizing agent.[3][4] While the specific biological profile of the title compound is not yet extensively documented, the known activities of related N-arylmethyl substituted β-amino alcohols suggest potential for exploration in areas such as oncology and neurology.[5][6]

Synthesis and Chemical Properties

The synthesis of this compound and its analogs hinges on the availability and purity of the starting material, 2-amino-2-methyl-1-propanol (AMP). This section details the common synthetic routes to AMP and the subsequent derivatization to the target compounds.

Synthesis of the Core Moiety: 2-Amino-2-methyl-1-propanol (AMP)

Several methods for the industrial and laboratory-scale synthesis of AMP have been reported. The choice of method often depends on factors such as starting material availability, cost, and desired purity.

Table 1: Comparison of Synthetic Routes to 2-Amino-2-methyl-1-propanol (AMP)

RouteStarting MaterialsKey StepsReported YieldPurityAdvantagesDisadvantages
From 2-Nitropropane 2-Nitropropane, Formaldehyde1. Formylation with formaldehyde. 2. Reduction of the nitro group.->98%Established industrial process.Use of hazardous 2-nitropropane.
From Isobutene Isobutene, Chlorine, Acetonitrile1. Ritter-type reaction to form an N-chloroacetyl intermediate. 2. Hydrolysis.HighHighReadily available starting materials.[7]Multi-step process.[7]
From α-Aminoisobutyric Acid Alkyl Ester α-Aminoisobutyric acid alkyl esterOne-step hydrogenolysis and reduction.HighHighDirect, one-step synthesis.[8]Starting material may be more expensive.[8]
From Isobutyraldehyde Isobutyraldehyde, Halogen source, Ammonolysis agent1. Halogenation of isobutyraldehyde. 2. Reduction to halohydrin. 3. Ammonolysis.68-75%93-96%Inexpensive starting materials.[9]Multi-step process with potentially hazardous intermediates.[9]
  • Preparation of 2-Halo-2-methylpropanal: Isobutyraldehyde is dissolved in a suitable solvent and cooled to -5 to 0 °C. A halogen source (e.g., sulfuryl chloride) is added portion-wise. The reaction is monitored by GC, and upon completion, the product is isolated by distillation.

  • Formation of 2-Halo-2-methyl-1-propanol: The 2-halo-2-methylpropanal is reduced, for example, using sodium borohydride in an appropriate solvent at around 65 °C. The resulting halohydrin is purified by rectification.

  • Ammonolysis: The 2-halo-2-methyl-1-propanol is subjected to ammonolysis in an excess of an ammonolysis agent (e.g., aqueous ammonia or ammonia gas) in the presence of a co-catalyst in an autoclave at elevated temperature and pressure (e.g., 160 °C). After the reaction, the excess ammonia is removed, and the product is purified by vacuum distillation, collecting the fraction at 102-104 °C (8.50-8.66 KPa).[9]

Synthesis of this compound and Analogs

The most direct and widely applicable method for the synthesis of N-substituted 2-amino-2-methyl-1-propanol derivatives is reductive amination . This method involves the reaction of the primary amine (AMP) with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine.

  • Imine Formation: To a solution of 2-amino-2-methyl-1-propanol (1.0 eq.) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane), add the corresponding aldehyde (e.g., 2-methylbenzaldehyde for the title compound) (1.0-1.2 eq.). The reaction can be stirred at room temperature. The formation of the imine can be facilitated by the addition of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves.

  • Reduction: After a period of stirring (typically 1-3 hours), a reducing agent is added to the reaction mixture. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent depends on the pH stability of the reactants and the desired reaction conditions.

  • Work-up and Purification: Upon completion of the reduction, the reaction is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by standard techniques such as column chromatography or crystallization to yield the desired N-substituted analog.

G AMP 2-Amino-2-methyl-1-propanol Imine Intermediate Imine AMP->Imine Aldehyde 2-Methylbenzaldehyde Aldehyde->Imine Product This compound Imine->Product ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Product

Figure 1: General workflow for the synthesis of this compound via reductive amination.

Potential Biological Activities and Therapeutic Applications

Cytotoxic and Antitumor Activity

Several studies have demonstrated the potential of β-amino alcohol derivatives as anticancer agents. For instance, novel β-amino alcohols possessing an N-anthranyl group have shown cytotoxic activity against various human cancer cell lines.[5] The structure-activity relationship studies in this series indicated that the nature of the substituent on the aromatic ring significantly influences the cytotoxic potency.[5] Similarly, pentacyclic benzimidazole derivatives featuring amino or amido side chains, which can be considered as more complex amino alcohol analogs, have exhibited significant antiproliferative activity.[10] The mechanism of action for some of these compounds is believed to involve interaction with nucleic acids.[10] The presence of the lipophilic 2-methylbenzyl group in the title compound could enhance cell membrane permeability and potentially lead to cytotoxic effects.

Adrenergic and Imidazoline Receptor Modulation

The structural similarity of N-arylmethyl substituted amino alcohols to known adrenergic and imidazoline receptor ligands suggests a potential for activity at these targets. A series of 2-[(arylmethoxy)imino]imidazolidines, which share some structural features with N-arylmethyl amino compounds, were evaluated for their binding affinities to α-adrenergic and imidazoline receptors.[6] Certain analogs displayed high affinity and selectivity for α1-adrenoceptors, leading to circulatory effects in vivo.[6] Given that many drugs targeting these receptors are used for cardiovascular and neurological conditions, this represents a plausible area for investigation for this compound and its analogs.

Other Potential Activities

The versatility of the β-amino alcohol scaffold has led to its exploration in various other therapeutic areas. For example, N-aryl-2-aminothiazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), suggesting a role in cancer therapy.[11] Additionally, certain amino acid hydrazide derivatives have shown antimicrobial activity.[12]

Structure-Activity Relationships (SAR): A Predictive Framework

The biological activity of β-amino alcohol derivatives is highly dependent on the nature of the substituents on both the nitrogen and the carbon backbone. Based on existing literature for related compounds, the following SAR principles can be proposed for the this compound series:

  • N-Substitution: The nature of the aromatic ring and its substituents is critical. The lipophilicity, size, and electronic properties of the N-arylmethyl group will influence receptor binding, cell permeability, and metabolic stability. The presence and position of the methyl group on the benzyl ring in the title compound, for example, could modulate its interaction with a binding pocket compared to an unsubstituted benzyl group.

  • Stereochemistry: Although the title compound is achiral, the introduction of substituents on the propanol backbone can create chiral centers. The stereochemistry of β-amino alcohols is often crucial for their biological activity, with different enantiomers exhibiting distinct pharmacological profiles.

  • Hydroxyl Group: The primary alcohol is a key feature, likely involved in hydrogen bonding with biological targets. Esterification or etherification of this group would significantly alter the compound's properties and could be a strategy for developing prodrugs or modulating activity.

SAR cluster_0 Core Scaffold: 2-Amino-2-methyl-1-propanol cluster_1 Key Modification Sites Core N_Sub N-Substitution (Arylmethyl group) Core->N_Sub Modulates: - Lipophilicity - Target Binding - Metabolism OH_Mod Hydroxyl Modification (Esterification/Etherification) Core->OH_Mod Modulates: - Polarity - Prodrug potential - Hydrogen bonding Backbone_Sub Backbone Substitution (Introduction of chirality) Core->Backbone_Sub Influences: - Stereoselectivity - Conformational preference

Figure 2: Key structural features influencing the biological activity of 2-amino-2-methyl-1-propanol analogs.

Future Directions and Conclusion

This compound and its analogs represent a class of compounds with unexplored therapeutic potential. This guide has provided a comprehensive overview of their synthesis, starting from the readily available precursor, 2-amino-2-methyl-1-propanol. While direct biological data is currently scarce, the known activities of the broader β-amino alcohol class suggest that these compounds may exhibit interesting pharmacological properties, particularly in the areas of oncology and neurology.

Future research should focus on the synthesis of a library of analogs with diverse N-arylmethyl substituents to establish clear structure-activity relationships. In vitro screening of these compounds against a panel of cancer cell lines and a variety of receptors, including adrenergic and imidazoline receptors, would be a crucial first step in elucidating their biological profiles. Subsequent in vivo studies of promising lead compounds will be necessary to validate their therapeutic potential. The information and protocols presented in this guide provide a solid foundation for researchers to embark on the exploration of this intriguing class of molecules.

References

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  • Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. (2012). Growing Science. [Link]

  • CN100357257C - Production process of 2-amino-methyl-1-propanol. (n.d.).
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  • 2-Amino-2-methyl-1-propanol | CAS#:124-68-5. (n.d.). Chemsrc. [Link]

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  • Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases. (2004). PubMed. [Link]

  • 2-[(Arylmethoxy)imino]imidazolidines with potential biological activities. (2009). PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (n.d.). MDPI. [Link]

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. (n.d.). MDPI. [Link]

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Methodological & Application

Application Notes and Protocols: The Use of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Novel Chiral Amino Alcohols

Chiral amino alcohols are a foundational class of ligands in modern asymmetric catalysis, prized for their ability to form stable, stereodirecting complexes with metal centers.[1] This guide focuses on 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol , a structurally distinct chiral amino alcohol. While this specific ligand is not yet widely documented in peer-reviewed literature for its catalytic applications, its architecture suggests significant potential in asymmetric synthesis. This document serves as a detailed guide for its synthesis and a proposed application in the well-established enantioselective addition of organozinc reagents to aldehydes, a cornerstone reaction for generating chiral secondary alcohols.[2][3] The protocols and data presented herein are based on established methodologies for structurally analogous amino alcohols, providing a robust starting point for researchers exploring the catalytic capabilities of this novel ligand.

PART 1: Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through a two-step process starting from commercially available materials. The first step is the synthesis of the precursor, 2-amino-2-methyl-1-propanol, followed by N-alkylation via reductive amination.

Step 1: Synthesis of 2-Amino-2-methyl-1-propanol

Several routes exist for the synthesis of 2-amino-2-methyl-1-propanol.[4][5] A common laboratory-scale method involves the reduction of the corresponding nitro alcohol, which is formed from the condensation of 2-nitropropane and formaldehyde.

Protocol: Synthesis of 2-Amino-2-methyl-1-propanol from 2-Nitropropane

Materials:

  • 2-Nitropropane

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Raney Nickel (catalyst)

  • Hydrogen gas (H₂)

  • Ethanol

  • Standard glassware for organic synthesis under inert atmosphere

  • High-pressure autoclave

Procedure:

  • Condensation: In a round-bottom flask, combine 2-nitropropane and an aqueous solution of formaldehyde. Add a catalytic amount of sodium hydroxide and stir the mixture at 60-90°C. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize with a suitable acid. Extract the product, 2-nitro-2-methyl-1-propanol, with an organic solvent and purify by distillation.

  • Reduction: In a high-pressure autoclave, dissolve the purified 2-nitro-2-methyl-1-propanol in ethanol and add a catalytic amount of Raney Nickel.

  • Pressurize the autoclave with hydrogen gas (0.1-30 MPa) and heat to a temperature between 50 and 150°C.[5]

  • After the reaction is complete (monitored by H₂ uptake or GC), cool the autoclave, carefully vent the hydrogen, and filter the catalyst.

  • Remove the solvent by distillation to yield 2-amino-2-methyl-1-propanol.[5]

Step 2: Synthesis of this compound via Reductive Amination

Reductive amination is a highly efficient method for the formation of C-N bonds and is ideal for the synthesis of the title ligand from 2-amino-2-methyl-1-propanol and 2-methylbenzaldehyde.[6][7]

Protocol: Reductive Amination

Materials:

  • 2-Amino-2-methyl-1-propanol

  • 2-Methylbenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Methanol or Dichloromethane (DCM) as solvent

  • Acetic acid (catalytic amount)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) and 2-methylbenzaldehyde (1.05 eq) in methanol.

  • Add a catalytic amount of acetic acid to facilitate the formation of the intermediate imine.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Control the addition to manage any gas evolution.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

PART 2: Application in Asymmetric Catalysis - Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction to evaluate the efficacy of chiral amino alcohol ligands.[8][9] The following protocol is a proposed application for this compound based on established procedures for similar ligands.

Proposed Catalytic Cycle

The catalytic cycle is believed to involve the formation of a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde and another equivalent of diethylzinc, facilitating the stereoselective transfer of an ethyl group to the aldehyde.

Catalytic Cycle Ligand Ligand-H Complex1 Ligand-ZnEt Ligand->Complex1 + Et₂Zn - EtH Et2Zn Et₂Zn Complex2 [Ligand-ZnEt(RCHO)] Complex1->Complex2 + RCHO Aldehyde RCHO TransitionState Transition State Complex2->TransitionState + Et₂Zn Et2Zn2 Et₂Zn ProductComplex Product-Zn Complex TransitionState->ProductComplex Et transfer ProductComplex->Complex1 + Et₂Zn - EtZn-Product Product Chiral Alcohol ProductComplex->Product Workup Transition State cluster_TS Proposed Zimmerman-Traxler-like Transition State Zn1 Zn O_ligand O Zn1->O_ligand O_aldehyde O Zn1->O_aldehyde Ligand_backbone Chiral Backbone O_ligand->Ligand_backbone N_ligand N N_ligand->Zn1 Ligand_backbone->N_ligand Zn2 Zn Zn2->O_ligand Et1 Et Zn2->Et1 O_aldehyde->Zn2 C_aldehyde C O_aldehyde->C_aldehyde R_group R C_aldehyde->R_group H_aldehyde H C_aldehyde->H_aldehyde Et2 Et Et2->Zn1 Et3 Et Et3->C_aldehyde Ethyl Transfer

Sources

Application Notes and Protocols: 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol as a Chiral Ligand for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Application of a Novel Chiral Amino Alcohol Ligand in Metal-Catalyzed Asymmetric Synthesis

Introduction: The Architectural Advantage of Sterically-Hindered Amino Alcohols in Catalysis

Chiral β-amino alcohols are a foundational class of ligands in modern asymmetric catalysis, prized for their ability to form stable, bidentate chelate complexes with transition metals.[1] This coordination creates a rigid chiral environment around the metal's active site, effectively guiding the stereochemical outcome of reactions to favor the formation of a single enantiomer—a critical requirement in pharmaceutical synthesis.[1][2]

This guide focuses on 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol , a ligand designed to leverage specific structural features for enhanced catalytic performance. The gem-dimethyl group at the C2 position introduces significant steric hindrance, which can lock the chelate ring into a more defined conformation, thereby amplifying the transfer of chirality. The 2-methylbenzyl group on the nitrogen atom further contributes to the chiral pocket, influencing substrate approach and enantioselectivity.

These application notes provide a comprehensive framework for the synthesis of the ligand, its application in forming active metal complexes, and detailed protocols for its use in key asymmetric transformations, particularly Asymmetric Transfer Hydrogenation (ATH).

Section 1: Synthesis of the Chiral Ligand

The synthesis of this compound is readily achieved through a standard reductive amination protocol. This method is robust, high-yielding, and utilizes commercially available starting materials. The key transformation involves the formation of a Schiff base between the primary amine of 2-amino-2-methyl-1-propanol and 2-methylbenzaldehyde, followed by immediate reduction to the secondary amine.

Workflow for Ligand Synthesis

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Purification A 2-Amino-2-methyl-1-propanol + 2-Methylbenzaldehyde B Imine Intermediate (Schiff Base) A->B  Methanol (Solvent) Room Temperature D Final Ligand Product B->D  Addition of NaBH4 0°C to Room Temp. C Sodium Borohydride (NaBH4) E Quench & Extract D->E F Column Chromatography E->F G Pure Ligand F->G

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis via Reductive Amination
ReagentM.W.AmountMoles
2-Amino-2-methyl-1-propanol89.14 g/mol 5.00 g56.1 mmol
2-Methylbenzaldehyde120.15 g/mol 6.74 g56.1 mmol
Methanol (Anhydrous)-150 mL-
Sodium Borohydride (NaBH₄)37.83 g/mol 2.55 g67.3 mmol

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-2-methyl-1-propanol (5.00 g, 56.1 mmol) in 100 mL of anhydrous methanol.

  • Schiff Base Formation: To the stirred solution, add 2-methylbenzaldehyde (6.74 g, 56.1 mmol) dropwise at room temperature. Stir the mixture for 2 hours. Formation of the imine can be monitored by TLC.

    • Insight: This step is typically run at room temperature to allow for the equilibrium formation of the imine without significant side reactions. Anhydrous solvent is preferred to minimize hydrolysis of the imine.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (2.55 g, 67.3 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • Insight: Portion-wise addition of the reducing agent at low temperature is a critical safety and control measure to manage the exothermic reaction and prevent over-reduction or side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours (overnight) to ensure the reaction goes to completion.

  • Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of 50 mL of deionized water at 0 °C.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase in vacuo. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure ligand.

Section 2: Preparation and Application of Metal Complexes

For many applications, particularly asymmetric transfer hydrogenation, the active catalyst is formed in situ by reacting the chiral amino alcohol ligand with a suitable metal precursor. This approach avoids the isolation of potentially sensitive organometallic complexes. Ruthenium(II) arene complexes are highly effective precursors for this purpose.[3]

Diagram: In Situ Catalyst Formation

G In Situ Formation of the Active Ruthenium Catalyst Ligand Chiral Ligand (L) This compound Active_Catalyst Active Ru-Amido Complex [Ru(p-cymene)(L-H)Cl] Ligand->Active_Catalyst  Reflux in 2-Propanol (Pre-catalyst formation) Ru_Precursor Ruthenium Precursor [RuCl2(p-cymene)]2 Ru_Precursor->Active_Catalyst  Reflux in 2-Propanol (Pre-catalyst formation) Solvent Solvent (e.g., 2-Propanol) Base Base (e.g., KOH) Base->Active_Catalyst  Deprotonation (Activation)

Caption: Formation of the active catalyst from the ligand and a Ru(II) precursor.

Section 3: Application in Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a powerful and operationally simple method for the reduction of prochiral ketones to chiral secondary alcohols, avoiding the need for high-pressure hydrogenation equipment.[4] The catalyst system, comprising the chiral ligand, a ruthenium precursor, a hydrogen donor (typically 2-propanol or a formic acid/triethylamine mixture), and a base, demonstrates high efficiency and enantioselectivity.[5][6]

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
ReagentM.W.AmountMoles
[RuCl₂(p-cymene)]₂612.39 g/mol 3.1 mg0.005 mmol
Chiral Ligand209.30 g/mol 4.2 mg0.02 mmol
Acetophenone120.15 g/mol 120.2 mg1.0 mmol
2-Propanol (Anhydrous)-10 mL-
Potassium Hydroxide (KOH)56.11 g/mol 0.1 mL0.1 mmol
(as 1.0 M solution in 2-PrOH)

Methodology:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and the chiral ligand (4.2 mg, 0.02 mmol). Add 4 mL of anhydrous, degassed 2-propanol.

    • Insight: An inert atmosphere is critical to prevent the oxidation and deactivation of the ruthenium catalyst. The ligand-to-metal dimer ratio is typically 2:1 (or 4:1 ligand to Ru monomer) to ensure full coordination.

  • Pre-catalyst Formation: Heat the mixture to reflux (approx. 82 °C) and stir for 30 minutes. The solution should turn from dark red to a lighter orange/yellow, indicating complex formation.[7]

  • Reaction Setup: Cool the solution to room temperature. Add the remaining 2-propanol (6 mL), followed by acetophenone (120.2 mg, 1.0 mmol).

  • Initiation: Add the 1.0 M solution of KOH in 2-propanol (0.1 mL, 0.1 mmol) via syringe.

    • Insight: The base is essential for the catalytic cycle. It deprotonates the hydroxyl group of the coordinated amino alcohol ligand to form a ruthenium-amido species, which is the active hydride acceptor from the 2-propanol solvent.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the conversion of acetophenone by TLC or GC analysis.

  • Work-up: Upon completion, quench the reaction by adding 5 mL of 1 M HCl. Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Analysis: Filter the solution and concentrate in vacuo. Determine the chemical yield by weighing the purified product (via chromatography if necessary). Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Proposed Catalytic Cycle for ATH

G Proposed Mechanism for Ru-Catalyzed ATH cluster_cycle Catalytic Cycle A [Ru(II)-Cl(L)]+ Pre-catalyst C [Ru(II)-O-iPr(L-H)] Alkoxide Intermediate A->C + Base - HCl B [Ru(II)-H(L-H)] Active Hydride Complex D Transition State B->D + Ketone (Substrate) C->B + iPrOH - Acetone D->A + Chiral Alcohol (Product)

Caption: A simplified catalytic cycle for asymmetric transfer hydrogenation.

Section 4: Performance Data and Optimization

While specific performance data for this compound is not yet widely published, we can infer its potential by comparing it to other well-established β-amino alcohol ligands in the ruthenium-catalyzed reduction of acetophenone. The steric bulk introduced by the gem-dimethyl and 2-methylbenzyl groups is expected to yield high enantioselectivity.

Table 3: Comparative Performance of Chiral Amino Alcohol Ligands in ATH
LigandCatalyst SystemYield (%)ee (%)Configuration
(Expected) this compound Ru(II)/KOH/iPrOH>90>90(R) or (S)¹
(1S,2R)-1-Amino-2-indanol[RuCl₂(p-cymene)]₂ / t-BuOK / iPrOHHighup to 82(S)[3]
(1R,2S)-NorephedrineRu(II)/KOH/iPrOH~95~92(R)[8]
Simple β-Amino AlcoholsRu(II), Rh(III), Ir(III) / Formate / H₂OHighup to 99Varies[5]

¹The product configuration depends on the chirality of the ligand used. Note: The data for the title ligand is a projection based on its structural features and performance of similar ligands. Actual results require experimental validation.

Key Optimization Parameters:
  • Base: The choice and amount of base can significantly impact reaction rates and selectivity. While KOH and t-BuOK are common, other bases can be screened.[3]

  • Solvent/Hydrogen Source: 2-Propanol is a convenient solvent and hydrogen source. For some substrates, an azeotropic mixture of formic acid and triethylamine (HCOOH-NEt₃) can be more effective, although compatibility with β-amino alcohol-Ru catalysts can vary.[5] Aqueous systems using sodium formate have also proven highly effective and environmentally benign.[6]

  • Temperature: Most ATH reactions proceed efficiently at room temperature. Lowering the temperature may enhance enantioselectivity at the cost of reaction time, while gentle heating can accelerate sluggish reactions.

  • Substrate Scope: The catalyst system should be evaluated against a range of aromatic and aliphatic ketones to determine its scope and limitations. Electron-donating or -withdrawing groups on aromatic ketones can influence both reaction rate and enantioselectivity.

References

  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). ACS Publications. Retrieved from [Link]

  • ß-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water. (2005). University of Liverpool IT Services. Retrieved from [Link]

  • β-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water. (2006). ScienceDirect. Retrieved from [Link]

  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. (2021). Scilit. Retrieved from [Link]

  • 2-AMINO-2-METHYL-1-PROPANOL. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Characterization of the reaction of 2‐amino‐2‐methyl‐1‐propanol with.... (n.d.). ResearchGate. Retrieved from [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (2021). PubMed Central. Retrieved from [Link]

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Chiral aldehyde-nickel dual catalysis enables asymmetric α-propargylation of amino acids and stereodivergent synthesis of NP25302. (2022). PubMed. Retrieved from [Link]

  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. (2021). CNR-IRIS. Retrieved from [Link]

Sources

Application Notes & Protocols: The Utility of Chiral β-Amino Alcohols in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Drug Design

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the critical determinant of therapeutic efficacy and safety. Many biological targets, such as enzymes and receptors, are inherently chiral, leading to differential interactions with the enantiomers of a drug molecule. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug development.[1][2] Chiral β-amino alcohols are a privileged class of compounds that serve as versatile building blocks and powerful tools in achieving high levels of stereocontrol in chemical reactions.[3][4] Their prevalence in numerous natural products and active pharmaceutical ingredients (APIs) underscores their significance.[2][4] This guide explores the application of a representative chiral β-amino alcohol, "2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol," as a paradigm for the broader class, focusing on its potential as a chiral ligand in asymmetric synthesis.

Structural Analysis of this compound: A Potential Chiral Ligand

The molecule "this compound" possesses the key structural features of a potent chiral ligand:

  • A Stereogenic Center: The carbon atom bearing the hydroxyl and amino-substituted methyl groups is a chiral center, which is fundamental for inducing asymmetry in a chemical transformation.

  • Bidentate Coordination Sites: The nitrogen of the amino group and the oxygen of the hydroxyl group can chelate to a metal center or a boron atom, forming a rigid, well-defined chiral environment around the catalytic center.

  • Steric Hindrance: The presence of a 2-methylbenzyl group provides steric bulk, which can effectively shield one face of the coordinated substrate, directing the approach of a reagent to the opposite face and thereby controlling the stereochemical outcome of the reaction.

These features make it an excellent candidate for applications in asymmetric catalysis, particularly in reduction and alkylation reactions.

Application in Asymmetric Synthesis: Catalytic Enantioselective Reduction of Oxime Ethers

A significant application for chiral β-amino alcohols is in the catalytic enantioselective reduction of prochiral oxime ethers to yield chiral primary amines.[5][6] Chiral primary amines are valuable intermediates in the synthesis of numerous pharmaceuticals. The β-amino alcohol can be used to form a chiral catalyst, often in situ with a reducing agent like borane.

Mechanism of Action

The proposed mechanism for the asymmetric reduction of an oxime ether using a borane reagent and a chiral β-amino alcohol-derived catalyst, such as a spiroborate ester, involves the following key steps[5][7]:

  • Catalyst Formation: The chiral β-amino alcohol reacts with borane to form a chiral catalyst, for instance, a chiral spiroborate ester.[5]

  • Coordination: The oxime ether substrate coordinates to the boron center of the chiral catalyst. This coordination is directed by the steric and electronic properties of the ligand, leading to a preferred orientation of the substrate.

  • Hydride Transfer: A hydride from the borane is delivered to the electrophilic carbon of the C=N bond of the oxime ether. The chiral environment created by the ligand ensures that the hydride transfer occurs preferentially to one face of the substrate.

  • Product Release and Catalyst Regeneration: After the hydride transfer, the resulting amine product is released, and the chiral catalyst is regenerated to participate in the next catalytic cycle.

This catalytic cycle allows for the production of a large amount of the chiral amine product from a small amount of the chiral catalyst.[6]

Experimental Workflow for Asymmetric Reduction

The following diagram illustrates a typical workflow for the asymmetric reduction of an oxime ether using a chiral β-amino alcohol-derived catalyst.

G prep_ligand Chiral β-Amino Alcohol prep_borane Borane Source (e.g., BH3-THF) prep_ligand->prep_borane reaction_catalyst Chiral Catalyst reaction_substrate Prochiral Oxime Ether reaction_substrate->reaction_catalyst Coordination reaction_borane Borane Reducing Agent reaction_catalyst->reaction_borane Activation workup_quench Quenching (e.g., with acid) reaction_borane->reaction_substrate workup_extraction Extraction workup_quench->workup_extraction workup_purification Purification (e.g., Chromatography) workup_extraction->workup_purification analysis_yield Yield Determination workup_purification->analysis_yield analysis_ee Enantiomeric Excess (ee) Determination (Chiral HPLC/GC) workup_purification->analysis_ee

Caption: Workflow for Asymmetric Reduction

Detailed Protocol: Asymmetric Borane Reduction of Acetophenone O-benzyl oxime

This protocol is a representative example of how a chiral β-amino alcohol ligand, such as "this compound," could be employed in the asymmetric synthesis of a chiral primary amine.

Materials:

  • Chiral β-amino alcohol ligand (e.g., "this compound")

  • Borane-tetrahydrofuran complex (BH3-THF), 1.0 M solution in THF

  • Acetophenone O-benzyl oxime

  • Anhydrous dioxane

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Catalyst Formation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the chiral β-amino alcohol ligand (0.1 mmol).

    • Add anhydrous dioxane (2 mL) and stir until the ligand is fully dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the BH3-THF solution (0.1 mL, 0.1 mmol) dropwise.

    • Stir the mixture at 0 °C for 30 minutes to allow for the in situ formation of the chiral catalyst.

  • Asymmetric Reduction:

    • In a separate flask, dissolve acetophenone O-benzyl oxime (1.0 mmol) in anhydrous dioxane (3 mL).

    • Add the solution of the oxime ether dropwise to the pre-formed catalyst solution at 0 °C.

    • To this mixture, add the BH3-THF solution (1.5 mL, 1.5 mmol) dropwise over 15 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by the slow, dropwise addition of 1 M HCl (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Basify the aqueous layer by the addition of 1 M NaOH until the pH is approximately 10-12.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.

  • Purification and Analysis:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral primary amine.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the asymmetric reduction of various oxime ethers using a chiral β-amino alcohol-derived catalyst. The data is representative and based on literature reports for similar catalytic systems.[5][6]

Substrate (Oxime Ether)Product (Chiral Amine)Typical Yield (%)Typical ee (%)
Acetophenone O-benzyl oxime1-Phenylethanamine85-95>95
Propiophenone O-benzyl oxime1-Phenylpropan-1-amine80-90>90
2-Methoxyacetophenone O-benzyl oxime1-(2-Methoxyphenyl)ethanamine82-92>92

Conclusion

Chiral β-amino alcohols, exemplified by "this compound," are highly valuable assets in the toolkit of the synthetic organic chemist, particularly within the pharmaceutical industry. Their ability to serve as effective chiral ligands in a variety of asymmetric transformations, such as the reduction of oxime ethers, enables the efficient and highly selective synthesis of enantiomerically pure drug intermediates. The protocols and principles outlined in this guide provide a framework for researchers and drug development professionals to leverage the power of these versatile molecules in the creation of novel therapeutics.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
  • ACS Publications. (n.d.). Asymmetric Synthesis of β-Amino Alcohols by Reductive Cross-Coupling of Benzylideneamine with Planar Chiral Benzaldehydes. Organic Letters.
  • ACS Publications. (n.d.). Asymmetric Reduction of Oxime Ethers Promoted by Chiral Spiroborate Esters with an O3BN Framework. The Journal of Organic Chemistry.
  • PMC - NIH. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols.
  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023).
  • BenchChem. (2025). discovery and synthesis of chiral amino alcohols.
  • Wipf Group. (n.d.).
  • PMC - NIH. (n.d.). Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers.

Sources

Protocol for the Synthesis of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol Derivatives via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol and its derivatives. β-amino alcohols are a critical pharmacophore found in numerous biologically active compounds and are pivotal building blocks in medicinal chemistry.[1] Their applications range from acting as chiral ligands to forming the core of antifungal, antibacterial, and anticancer agents.[2][3][4][5] The protocol herein details a robust and versatile reductive amination strategy, a cornerstone reaction in modern synthetic chemistry for the formation of carbon-nitrogen bonds.[6][7] We will elucidate the causality behind experimental choices, provide a self-validating, step-by-step methodology, and offer insights into characterization, optimization, and troubleshooting.

Introduction and Strategic Overview

The synthesis of N-substituted β-amino alcohols is a task of significant interest to the pharmaceutical and agrochemical industries.[1][] These scaffolds are integral to a wide array of therapeutic agents.[4] The target molecule, this compound, and its analogues represent a class of compounds with high potential for further discovery and development.

The chosen synthetic strategy is reductive amination . This method is exceptionally effective for synthesizing secondary and tertiary amines from readily available aldehydes or ketones and primary or secondary amines.[] The reaction proceeds in two fundamental stages:

  • Imine Formation: The primary amine (2-amino-2-methyl-1-propanol) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (2-methylbenzaldehyde). This is followed by dehydration to form a Schiff base, or imine, intermediate.

  • Hydride Reduction: The C=N double bond of the imine is then selectively reduced by a hydride-based reducing agent to yield the final secondary amine product.[6]

This approach is favored for its operational simplicity, broad substrate scope, and generally high yields.

General Mechanism: Reductive Amination

Below is a diagram illustrating the general workflow of the two-stage reductive amination process.

Reductive_Amination_Mechanism General workflow for reductive amination. reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node sub_A Aldehyde/Ketone (R1-CO-R2) dummy sub_A->dummy reagent1 + sub_B Amine (R3-NH2) sub_B->dummy intermediate Imine Intermediate [R1-C(R2)=N-R3] product Secondary Amine (R1-CH(R2)-NH-R3) intermediate->product Reduction [H-] intermediate->product dummy->intermediate + H2O dummy->intermediate reagent2 Hydride Source (e.g., NaBH4)

Caption: General workflow for reductive amination.

Core Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of the parent compound.

Materials and Equipment
Reagent/MaterialCAS NumberSupplier SuggestionNotes
2-Amino-2-methyl-1-propanol124-68-5Sigma-Aldrich, MP BiomedicalsA versatile organic intermediate.[9][10]
2-Methylbenzaldehyde529-20-4Sigma-Aldrich, Alfa AesarStarting carbonyl compound.
Sodium Borohydride (NaBH₄)16940-66-2Acros Organics, Sigma-AldrichMild and selective reducing agent.
Methanol (Anhydrous)67-56-1Fisher ScientificReaction solvent.
Dichloromethane (DCM)75-09-2VWRExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8Fisher ScientificFor aqueous work-up.
Brine (Saturated NaCl solution)7647-14-5Prepare in-houseFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Sigma-AldrichDrying agent.
Round-bottom flask (100 mL)--
Magnetic stirrer and stir bar--
TLC plates (Silica gel 60 F₂₅₄)--For reaction monitoring.
Glass funnel and filter paper--
Separatory funnel (250 mL)--
Rotary evaporator--For solvent removal.
Column chromatography setup--For purification.
Experimental Workflow Diagram

Synthesis_Workflow Step-by-step experimental workflow. setup_node setup_node reaction_node reaction_node workup_node workup_node purify_node purify_node analysis_node analysis_node A 1. Reagent Combination (Amine + Aldehyde in MeOH) B 2. Imine Formation (Stir at RT, 2-4h) A->B Monitor by TLC C 3. Reduction (Cool to 0°C, add NaBH₄) B->C D 4. Quench & Evaporate (Add water, remove MeOH) C->D Stir overnight E 5. Extraction (DCM / aq. NaHCO₃) D->E F 6. Dry & Concentrate (Dry with MgSO₄, evaporate DCM) E->F G 7. Purification (Column Chromatography) F->G Crude Product H 8. Characterization (NMR, MS, IR) G->H Pure Product

Caption: Step-by-step experimental workflow.

Step-by-Step Protocol

1. Imine Formation:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-2-methyl-1-propanol (1.0 eq, e.g., 10 mmol, 0.89 g).[11]

  • Dissolve the amine in 20 mL of anhydrous methanol.

  • Add 2-methylbenzaldehyde (1.0 eq, 10 mmol, 1.20 g) dropwise to the stirred solution at room temperature.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

  • Rationale: Methanol is an excellent solvent for both reactants and the subsequent reduction step. The reaction is typically conducted at room temperature to allow for controlled imine formation without side reactions.

2. Reduction of the Imine:

  • After imine formation is confirmed, cool the reaction flask to 0°C using an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq, 15 mmol, 0.57 g) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Rationale: Cooling the reaction mixture to 0°C helps to moderate the exothermic addition of the hydride reagent. A slight excess of NaBH₄ ensures the reaction goes to completion. NaBH₄ is a mild reducing agent, which is ideal for selectively reducing the imine C=N bond without affecting other potential functional groups.[6]

3. Reaction Quenching and Work-up:

  • Once the NaBH₄ addition is complete, remove the ice bath and allow the mixture to warm to room temperature and stir overnight.

  • The next day, quench the reaction by slowly adding 10 mL of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add 30 mL of dichloromethane (DCM) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Rationale: The water quench neutralizes any unreacted NaBH₄. The aqueous work-up removes water-soluble byproducts and salts. DCM is a common, effective solvent for extracting organic products.

4. Isolation and Purification:

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude oil/solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis of Derivatives

The true utility of this protocol lies in its adaptability. By substituting 2-methylbenzaldehyde with other commercially available benzaldehyde derivatives, a diverse library of analogues can be synthesized. This allows for systematic exploration of structure-activity relationships (SAR).[3]

Starting AldehydeResulting Derivative NameR-Group on Benzyl RingExpected Property Modification
4-Methoxybenzaldehyde2-[(4-Methoxybenzyl)amino]-2-methyl-1-propanol4-OCH₃ (Electron-Donating)May increase electron density on the aromatic ring, potentially altering binding affinity in biological systems.
4-Chlorobenzaldehyde2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol4-Cl (Electron-Withdrawing)Can influence metabolic stability and lipophilicity.
4-Nitrobenzaldehyde2-[(4-Nitrobenzyl)amino]-2-methyl-1-propanol4-NO₂ (Strongly EWD)Significantly alters electronic properties; may serve as a handle for further chemical modification.
Benzaldehyde2-(Benzylamino)-2-methylpropan-1-olH (Unsubstituted)Provides a baseline compound for SAR studies.[12]

Characterization and Data Analysis

Confirmation of the product's identity and purity is essential. Standard analytical techniques should be employed.

TechniquePurposeRepresentative Data for this compound
¹H NMR Structural Elucidationδ (ppm): 7.2-7.4 (m, 4H, Ar-H), 3.8 (s, 2H, Ar-CH₂-N), 3.4 (s, 2H, N-C-CH₂OH), 2.4 (s, 3H, Ar-CH₃), 1.2 (s, 6H, N-C(CH₃)₂). Note: OH and NH protons may be broad or exchangeable.
¹³C NMR Carbon Skeleton Confirmationδ (ppm): 138, 136, 130, 128, 127, 126 (Ar-C), 71 (CH₂OH), 58 (C(CH₃)₂), 52 (Ar-CH₂), 24 (C(CH₃)₂), 19 (Ar-CH₃).
HRMS (ESI+) Molecular Weight Verificationm/z: Calculated for C₁₂H₁₉NO [M+H]⁺: 194.1545; Found: 194.1548.
IR (thin film) Functional Group IDν (cm⁻¹): 3350 (br, O-H), 3280 (br, N-H), 2960 (C-H), 1450 (C=C aromatic).

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete imine formation.- Increase reaction time for imine formation to 6-8 hours. - Add a catalytic amount of acetic acid to lower the pH slightly (~5-6), which can catalyze imine formation.
Inefficient reduction.- Ensure NaBH₄ is fresh and was added slowly at 0°C. - Consider an alternative reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is often effective for challenging reductive aminations.
Side Product Formation Reduction of aldehyde to alcohol.This occurs if NaBH₄ is added before imine formation is complete. Ensure sufficient time for the first step. Use NaBH₃CN, which is less reactive towards aldehydes/ketones at neutral pH.[]
Difficult Purification Co-elution of starting materials and product.- Optimize the solvent system for column chromatography. A shallow gradient can improve separation. - Consider converting the product to its hydrochloride salt for purification by recrystallization, then liberating the free base.

Conclusion

The reductive amination protocol detailed in this application note is a powerful and highly adaptable method for the synthesis of this compound and its derivatives. By providing a clear, step-by-step workflow, explaining the rationale behind key steps, and offering guidance on characterization and troubleshooting, this document serves as a practical guide for researchers in medicinal chemistry and drug discovery. The ability to readily generate a library of analogues from diverse starting materials makes this protocol a valuable tool for investigating structure-activity relationships and developing novel therapeutic candidates.

References

  • Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 792476. Retrieved January 15, 2026, from [Link]

  • Kiss, L., et al. (2021). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Bai, B., Li, X. Y., Li, Y., & Zhu, H. J. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. Bioorganic & Medicinal Chemistry Letters, 21(8), 2302–2304. Retrieved January 15, 2026, from [Link]

  • Di Mauro, E., et al. (2018). Characterization of the reaction of 2‐amino‐2‐methyl‐1‐propanol with the (GCC)3 oligonucleotide. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Preparation method of 2-amino-2-methyl-1-propanol. (n.d.). Google Patents.
  • Synthesis and therapeutic application of beta-amino alcohol derivatives. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Zhang, W., et al. (2019). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 177, 374-385. Retrieved January 15, 2026, from [Link]

  • 2-AMINO-2-METHYL-1-PROPANOL. (n.d.). Ataman Kimya. Retrieved January 15, 2026, from [Link]

  • Synthesis of Amines. (2022). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • 2-Amino-2-methyl-1-propanol. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • 2-(Benzylamino)-2-methylpropan-1-ol. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • 2-Amino-2-methyl-1-propanol, 100 mL. (n.d.). MP Biomedicals. Retrieved January 15, 2026, from [Link]

  • 2-AMINO-2-METHYLPROPANOL. (n.d.). Occupational Safety and Health Administration. Retrieved January 15, 2026, from [Link]

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Application Notes & Protocols: Chiral Resolution of Racemic Carboxylic Acids Using 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol as a chiral resolving agent for the separation of racemic carboxylic acids, a critical process in pharmaceutical development. The protocols detailed herein are grounded in the principles of diastereomeric salt crystallization, a robust and scalable method for obtaining enantiomerically pure active pharmaceutical ingredients (APIs).[1][2] This guide covers the underlying principles, detailed experimental procedures, and data interpretation, offering researchers and drug development professionals the necessary tools for efficient and successful chiral resolution.

Introduction: The Imperative of Chirality in Drug Development

Many therapeutic agents are chiral molecules, existing as a pair of non-superimposable mirror images known as enantiomers. These enantiomers can exhibit significantly different pharmacological and toxicological profiles. For instance, one enantiomer of a drug may provide the desired therapeutic effect, while the other could be inactive or even harmful.[3] A notable example is the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, where the (S)-enantiomer is responsible for its anti-inflammatory activity.[4] Consequently, the production of single-enantiomer drugs is often a regulatory and clinical necessity, making chiral resolution a cornerstone of modern pharmaceutical manufacturing.[2][5]

Classical resolution via diastereomeric salt formation remains a widely used and economically viable method for large-scale enantiomer separation.[1][6] This technique involves the reaction of a racemic mixture with a single enantiomer of a resolving agent to form a pair of diastereomeric salts.[7][8] These diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization.[2][6][7] The success of this method hinges on the selection of an appropriate resolving agent that forms well-defined crystalline salts with a significant solubility difference between the two diastereomers.[6]

This compound is a chiral amino alcohol designed for the efficient resolution of racemic carboxylic acids. Its structural features, including the basic amino group for salt formation and the chiral center, make it an effective resolving agent. This guide will detail its application in the resolution of profens, a class of 2-arylpropionic acid NSAIDs, as a representative example.[3]

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[7][8] The process can be broken down into three key stages:

  • Diastereomeric Salt Formation: The racemic carboxylic acid (a 50:50 mixture of R- and S-enantiomers) is reacted with a single enantiomer of the chiral resolving agent, this compound (let's assume the S-enantiomer for this example). This reaction yields a mixture of two diastereomeric salts: (R-acid)-(S-resolving agent) and (S-acid)-(S-resolving agent).

  • Fractional Crystallization: Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent system.[1][6] By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), the less soluble diastereomeric salt will preferentially crystallize out of the solution.

  • Liberation of Enantiomers: The separated diastereomeric salts are then treated with an acid or base to break the salt linkage, allowing for the recovery of the enantiomerically pure carboxylic acid and the resolving agent. The resolving agent can often be recovered and recycled, enhancing the economic viability of the process.[9]

Figure 1: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocols

Synthesis of (S)-2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol

A plausible synthetic route to the resolving agent starts from the commercially available and related compound, 2-amino-2-methyl-1-propanol.[10][11][12][13][14][15][16][17][18][19][20]

  • Step 1: Reductive Amination.

    • To a solution of (S)-2-amino-2-methyl-1-propanol (1 equivalent) in a suitable solvent such as methanol, add 2-methylbenzaldehyde (1.1 equivalents).

    • Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

    • Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain the pure (S)-2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol.

General Protocol for the Resolution of a Racemic Profen

This protocol provides a general framework for the resolution of a racemic profen, such as ketoprofen.[4] Optimization of solvent, temperature, and stoichiometry will be necessary for specific substrates.

  • Step 1: Diastereomeric Salt Formation and Crystallization.

    • Dissolve the racemic profen (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating.

    • In a separate flask, dissolve (S)-2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol (0.5-1.0 equivalents) in the same solvent.

    • Slowly add the resolving agent solution to the profen solution with continuous stirring.

    • Allow the resulting solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This is the first crop of the less soluble diastereomeric salt.

    • The mother liquor, now enriched in the more soluble diastereomer, can be concentrated to obtain subsequent crops of crystals or processed separately to recover the other enantiomer.

  • Step 2: Liberation of the Enantiomerically Enriched Profen.

    • Suspend the crystalline diastereomeric salt in a mixture of water and an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Acidify the mixture with a dilute strong acid (e.g., 2M HCl) to a pH of 1-2.

    • Separate the organic layer, which now contains the enantiomerically enriched profen.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched profen.

  • Step 3: Recovery of the Resolving Agent.

    • The acidic aqueous layer from Step 2 contains the protonated resolving agent.

    • Basify the aqueous layer with a strong base (e.g., 10M NaOH) to a pH of 12-14.

    • Extract the liberated resolving agent with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to recover the resolving agent, which can be reused.

Data Analysis and Characterization

The success of a chiral resolution is quantified by the yield and the enantiomeric excess (ee) of the product.

  • Yield Calculation: The yield is the amount of the desired enantiomer obtained as a percentage of the theoretical maximum (50% of the starting racemic material in a single resolution step).[1]

  • Enantiomeric Excess (ee) Determination: The enantiomeric purity of the resolved profen is determined using chiral High-Performance Liquid Chromatography (HPLC).[21] A chiral stationary phase is used to separate the two enantiomers, and the ee is calculated from the peak areas of the two enantiomers using the following formula:

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Table 1: Hypothetical Resolution Data for Racemic Ketoprofen
ParameterValue
Starting Racemic Ketoprofen10.0 g
Resolving Agent(S)-2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol
Crystallization SolventEthanol/Water (80:20)
Yield of (R)-Ketoprofen4.2 g (84% of theoretical maximum)
Enantiomeric Excess (ee)>98%
Optical RotationConsistent with literature values for (R)-Ketoprofen

Troubleshooting and Optimization

  • No Crystallization: If no crystals form, try concentrating the solution, changing the solvent system to one in which the salt is less soluble, or seeding with a small crystal from a previous successful experiment.

  • Low Enantiomeric Excess: A low ee may result from the co-precipitation of both diastereomeric salts. This can often be improved by recrystallizing the diastereomeric salt or by optimizing the solvent system and crystallization temperature.

  • Low Yield: A low yield may indicate that the desired diastereomeric salt is too soluble in the chosen solvent. Experiment with different solvents or lower the crystallization temperature.

Conclusion

This compound is presented here as a potent resolving agent for racemic carboxylic acids, particularly those in the profen class of NSAIDs. The protocol for diastereomeric salt crystallization is a scalable and efficient method for obtaining enantiomerically pure compounds, a critical step in the development of safe and effective pharmaceuticals. The principles and procedures outlined in this guide provide a solid foundation for researchers to successfully implement this chiral resolution strategy.

References

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
  • Chemistry LibreTexts. (2019, February 13). 6.
  • ChemicalBook. (n.d.). 2-Amino-2-methyl-1-propanol synthesis.
  • Purdue University. (n.d.). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures.
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.).
  • CiteDrive. (n.d.). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base.
  • Chem-Impex. (n.d.). 2-Amino-2-methyl-1-propanol.
  • Guidechem. (n.d.). How to Prepare 2-Amino-2-methyl-1-propanol?.
  • Sigma-Aldrich. (n.d.). 2-amino-2-methyl-1-propanol.
  • Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL.
  • Via Medica Journals. (2017, September 21).
  • MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
  • Wikipedia. (n.d.). Chiral resolution.
  • ResearchGate. (2025, August 9). Supramolecular Chiro-Biomedical Assays and Enantioselective HPLC Analyses for Evaluation of Profens as Non-Steroidal Anti-Inflammatory Drugs, Potential Anticancer Agents and Common Xenobiotics.
  • ResearchGate. (n.d.). Determination of profens in pharmaceuticals by heart-cut achiral-chiral two-dimensional HPLC.
  • ChemicalBook. (2019, November 15).
  • MedchemExpress.com. (n.d.). 2-Amino-2-methyl-1-propanol | Buffer.
  • PubMed Central. (2021, September 29). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture.
  • MP Biomedicals. (n.d.). 2-Amino-2-methyl-1-propanol, 100 mL.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807.
  • Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
  • National Institutes of Health. (n.d.).
  • Chemsrc. (2025, August 21). 2-Amino-2-methyl-1-propanol | CAS#:124-68-5.
  • ResearchGate. (2025, August 7). Resolution of racemic 1-amino-2-propanol.
  • Thermo Fisher Scientific. (n.d.). 2-Amino-2-methyl-1-propanol, 95%, may cont.
  • ResearchGate. (n.d.). 2-Amino-2-methyl-1-propanol.
  • National Institutes of Health. (n.d.). Recyclable and Stable α-Methylproline-Derived Chiral Ligands for the Chemical Dynamic Kinetic Resolution of free C,N-Unprotected α-Amino Acids.
  • Thermo Scientific Chemicals. (n.d.). 2-Amino-2-methyl-1,3-propanediol, 99+% 100 g | Buy Online.
  • PubChem. (n.d.). 2-Amino-2-methyl-1,3-propanediol | C4H11NO2 | CID 1531.
  • Sigma-Aldrich. (n.d.). 2-Amino-2-methyl-1,3-propanediol - AMPD, Ammediol.

Sources

Application Notes and Protocols for Asymmetric Catalysis Using 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral amino alcohols are a highly valued class of ligands in modern asymmetric catalysis, providing a versatile scaffold for the synthesis of enantiomerically pure compounds essential for the pharmaceutical and fine chemical industries.[1] Their efficacy stems from the presence of both a Lewis basic amino group and a hydroxyl group, which can coordinate to a metal center or act as a bifunctional catalyst, creating a well-defined chiral environment. This steric and electronic influence directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. The catalyst at the center of this guide, 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol , is a structurally robust chiral amino alcohol designed for high steric hindrance and specific electronic properties conferred by the 2-methylbenzyl group. While specific catalytic data for this novel ligand is emerging, its structural motifs suggest significant potential in key asymmetric transformations.

This document provides a detailed guide to the experimental setup for reactions catalyzed by this compound, with a focus on the enantioselective addition of organozinc reagents to aldehydes. The protocols herein are based on established methodologies for structurally related N-benzyl amino alcohols and are designed to be a robust starting point for researchers exploring the catalytic potential of this specific ligand.

Core Principles of Catalysis

The catalytic activity of this compound in reactions such as the addition of diethylzinc to an aldehyde is predicated on the in-situ formation of a chiral zinc-alkoxide complex. The nitrogen atom of the amino alcohol coordinates to one zinc atom, while the hydroxyl group's proton is replaced by a second zinc species, forming a binuclear zinc complex. This rigid, chiral pocket then coordinates the aldehyde, orienting it for a facial-selective attack by the alkyl group from the organozinc reagent. The steric bulk of the 2-methylbenzyl group and the gem-dimethyl groups on the propanol backbone are crucial for creating a highly ordered transition state, which is key to achieving high enantioselectivity.

Featured Application: Enantioselective Addition of Diethylzinc to Benzaldehyde

One of the most well-established and synthetically useful reactions catalyzed by chiral amino alcohols is the enantioselective addition of diethylzinc to prochiral aldehydes, yielding valuable chiral secondary alcohols.[2] This reaction is noted for its typically high yields and excellent enantioselectivities.

Reaction Scheme:

Caption: Experimental workflow for the enantioselective addition of diethylzinc to aldehydes.

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral amino alcohol.

catalytic_cycle catalyst R*2N(H)CH2OH active_catalyst Active Binuclear Zinc Complex catalyst->active_catalyst + Et2Zn - EtH et2zn 2 Et2Zn intermediate Aldehyde-Catalyst Complex active_catalyst->intermediate + R'CHO aldehyde R'CHO product_complex Product-Zinc Complex intermediate->product_complex Ethyl Transfer product_complex->active_catalyst + Et2Zn - Product-ZnEt product R'CH(Et)OH product_complex->product Workup

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.

Conclusion

This compound represents a promising new ligand for asymmetric catalysis. The protocols and data presented in this guide, based on well-established precedents for similar chiral amino alcohols, provide a solid foundation for researchers to explore its catalytic capabilities. The modular nature of its synthesis allows for further tuning of the steric and electronic properties of the ligand, opening avenues for the development of highly selective and efficient catalytic systems for a broad range of asymmetric transformations.

References

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. [Link]

Sources

Application Notes and Protocols: Leveraging 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Heterocyclic Chemistry

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. A key strategy in the design of new synthetic routes is the utilization of versatile building blocks that can be elaborated into diverse and complex scaffolds. 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol is one such promising, yet underexplored, precursor. Its structure, featuring a sterically hindered secondary amine and a primary alcohol, offers a unique platform for the construction of various nitrogen- and oxygen-containing heterocycles. The presence of the 2-methylbenzyl group provides a lipophilic domain and can influence the stereochemical outcome of cyclization reactions.

This guide provides detailed application notes and protocols for the proposed use of this compound in the synthesis of novel oxazolidine and 1,3-oxazine derivatives. The methodologies are grounded in established principles of heterocyclic synthesis, providing a robust framework for researchers to explore new chemical space.

Part 1: Synthesis of the Precursor: this compound

The synthesis of the title compound can be efficiently achieved via reductive amination of 2-amino-2-methyl-1-propanol with 2-methylbenzaldehyde. This two-step, one-pot procedure involves the initial formation of a Schiff base, followed by in-situ reduction to the desired secondary amine.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Amino-2-methyl-1-propanol

  • 2-Methylbenzaldehyde

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Schiff Base Formation: In a 250 mL round-bottom flask, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in anhydrous methanol. To this stirred solution, add 2-methylbenzaldehyde (1.05 eq) dropwise at room temperature. Allow the reaction mixture to stir for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction Quench and Work-up: After the addition of NaBH₄ is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 4 hours. Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.

Part 2: Application in the Synthesis of Novel 4,4-Dimethyl-3-(2-methylbenzyl)oxazolidines

The reaction of this compound with various aldehydes or ketones provides a direct route to novel 4,4-dimethyl-3-(2-methylbenzyl)oxazolidine derivatives. Oxazolidines are important heterocyclic motifs found in numerous biologically active compounds and are also used as chiral auxiliaries in asymmetric synthesis.[1]

Causality of Experimental Choices:

The formation of the oxazolidine ring proceeds via an acid-catalyzed condensation reaction. The amino alcohol first reacts with the carbonyl compound to form a hemiaminal intermediate. Subsequent intramolecular cyclization with the elimination of water yields the final oxazolidine product. The use of a Dean-Stark apparatus is recommended to drive the equilibrium towards the product by removing water as it is formed.

Protocol 2: General Procedure for the Synthesis of 4,4-Dimethyl-3-(2-methylbenzyl)oxazolidines

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., formaldehyde, benzaldehyde, acetone)

  • Toluene

  • p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

  • Reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), the desired aldehyde or ketone (1.1 eq), and toluene.

  • Catalysis and Reflux: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Heat the reaction mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude oxazolidine derivative can be purified by vacuum distillation or column chromatography.

Data Presentation: Proposed Synthesis of Oxazolidine Derivatives

EntryCarbonyl CompoundProposed Product StructureExpected Analytical Data
1Formaldehyde4,4-Dimethyl-3-(2-methylbenzyl)oxazolidine¹H NMR, ¹³C NMR, Mass Spec
2Benzaldehyde2-Phenyl-4,4-dimethyl-3-(2-methylbenzyl)oxazolidine¹H NMR, ¹³C NMR, Mass Spec
3Acetone2,2,4,4-Tetramethyl-3-(2-methylbenzyl)oxazolidine¹H NMR, ¹³C NMR, Mass Spec

Part 3: Application in the Synthesis of Novel Tetrahydro-1,3-Oxazine Derivatives

The bifunctional nature of this compound also makes it a suitable precursor for the synthesis of six-membered heterocyclic rings, such as tetrahydro-1,3-oxazines. These scaffolds are present in a number of pharmacologically active molecules.[2][3] The reaction with an aldehyde, typically formaldehyde or its equivalent, in the presence of an acid catalyst can lead to the formation of the 1,3-oxazine ring system.

Workflow Visualization

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Novel Heterocycles 2-Amino-2-methyl-1-propanol 2-Amino-2-methyl-1-propanol Reductive Amination Reductive Amination 2-Amino-2-methyl-1-propanol->Reductive Amination 2-Methylbenzaldehyde 2-Methylbenzaldehyde 2-Methylbenzaldehyde->Reductive Amination Precursor This compound Reductive Amination->Precursor Oxazolidine Synthesis Oxazolidine Synthesis Precursor->Oxazolidine Synthesis 1,3-Oxazine Synthesis 1,3-Oxazine Synthesis Precursor->1,3-Oxazine Synthesis Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Oxazolidine Synthesis Novel Oxazolidine Novel Oxazolidine Oxazolidine Synthesis->Novel Oxazolidine Formaldehyde Formaldehyde Formaldehyde->1,3-Oxazine Synthesis Novel 1,3-Oxazine Novel 1,3-Oxazine 1,3-Oxazine Synthesis->Novel 1,3-Oxazine

Caption: Synthetic pathways from the precursor to novel heterocyclic compounds.

Protocol 3: General Procedure for the Synthesis of 5,5-Dimethyl-4-(2-methylbenzyl)tetrahydro-1,3-oxazines

Materials:

  • This compound

  • Paraformaldehyde

  • Methanol or Ethanol

  • Hydrochloric acid (catalytic amount)

  • Sodium hydroxide solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and paraformaldehyde (1.2 eq) in methanol.

  • Catalysis: Add a few drops of concentrated hydrochloric acid to the stirred suspension.

  • Reaction: Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize with a dilute sodium hydroxide solution.

  • Extraction and Isolation: Remove the solvent under reduced pressure. Extract the residue with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to obtain the desired tetrahydro-1,3-oxazine derivative.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and frequently published methods for the synthesis of oxazolidines and 1,3-oxazines from amino alcohol precursors.[1][2] The successful synthesis of the target heterocycles can be validated through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the proposed structure by analyzing the chemical shifts, coupling constants, and number of signals.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups in the product and the absence of starting material functional groups (e.g., the disappearance of the O-H stretch from the starting amino alcohol).

The expected outcomes are the formation of the respective five- or six-membered heterocyclic rings with high yields under the proposed conditions. Researchers should optimize reaction times and temperatures for specific substrates.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel heterocyclic compounds. The protocols provided in these application notes offer a solid foundation for the exploration of new chemical entities based on oxazolidine and 1,3-oxazine scaffolds. The inherent structural features of this precursor open avenues for creating diverse libraries of compounds for screening in drug discovery and materials science applications.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazinanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-amino alcohol starting materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Visible Light Photooxidative Cyclization of Amino Alcohols to 1,3-Oxazines. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Biological Activities of[4][5]-Oxazine Derivatives. Retrieved from [Link]

  • Springer. (2010). Water mediated synthesis of various[4][5]oxazine compounds using alum as a catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-2-methyl-1-propanol.

Sources

Application Notes & Protocols: Safe Handling and Storage of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol (CAS No. 10250-27-8) for researchers, scientists, and professionals in drug development laboratories. The protocols outlined herein are synthesized from available safety data, information on structurally similar compounds, and established best practices in laboratory safety to ensure the well-being of laboratory personnel and the integrity of research activities.

Introduction and Compound Profile

This compound is an amino alcohol of interest in various research and development applications. While specific toxicological data for this compound is limited, its structural similarity to other amino alcohols, such as 2-Amino-2-methyl-1-propanol (AMP), suggests that it should be handled with care, assuming potential for irritation and other health effects. Amino alcohols are known to be useful as buffers, neutralizers, and intermediates in the synthesis of more complex molecules.[1] This guide establishes the necessary precautions for its use in a laboratory environment.

Chemical and Physical Properties

PropertyValueSource
Chemical Name 2-(benzylamino)-2-methylpropan-1-olECHEMI[2]
CAS Number 10250-27-8ECHEMI[2]
Molecular Formula C₁₂H₁₉NODerived
Appearance Not specified, assumed to be liquid or solidGeneral Knowledge
Hazards Causes skin irritation, serious eye irritation, may cause respiratory irritationECHEMI[2]

Hazard Identification and Risk Assessment

The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are skin irritation, serious eye irritation, and potential respiratory irritation.[2] It is imperative to assume that all chemicals of unknown toxicity are highly toxic and to handle them accordingly.[3]

GHS Hazard Statements: [2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the potential for aerosol generation, and the specific manipulations to be performed.

Logical Flow for Risk Mitigation

RiskMitigation cluster_assessment Risk Assessment cluster_control Control Measures cluster_outcome Desired Outcome Start Identify Hazards (Skin/Eye/Respiratory Irritant) Evaluate Evaluate Experimental Protocol (Quantity, Aerosolization Potential) Start->Evaluate Based on SDS Engineering Engineering Controls (Fume Hood) Evaluate->Engineering Implement PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Engineering->PPE Supplement with Admin Administrative Controls (SOPs, Training) PPE->Admin Reinforce with SafeOp Safe Laboratory Operation Admin->SafeOp Achieve

Caption: Risk mitigation workflow for handling this compound.

Safe Handling Protocols

Adherence to standard laboratory safety practices is the foundation for safely handling this compound.[3][4]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be used if there is a significant risk of splashing.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a flame-retardant, impervious lab coat.[2] Always inspect gloves for signs of degradation or puncture before use.

  • Respiratory Protection: All handling of this compound that may generate vapors, mists, or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[2]

General Handling Procedures
  • Work Area Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood.[3] Ensure the work area is clean and free of clutter.

  • Chemical Transfer: Avoid generating dust or aerosols.[5] Use appropriate tools for transfer (e.g., spatulas for solids, pipettes for liquids).

  • Avoid Contact: Do not allow the chemical to come into contact with skin or eyes.[5]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][4]

  • Food and Drink: Do not eat, drink, chew gum, or apply cosmetics in areas where this chemical is handled or stored.[3][4]

Storage Guidelines

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

Storage ParameterGuidelineRationale
Location Store in a well-ventilated place.[2][6]To prevent the accumulation of potentially harmful vapors.
Container Keep container tightly closed.[2][6]To prevent contamination and the release of vapors.
Security Store locked up.[2]To restrict access to authorized personnel only.
Temperature Store at room temperature unless otherwise specified by the supplier.To maintain chemical stability.
Incompatibilities Based on data for similar amino alcohols, store away from strong oxidizing agents, acids, and metals.[7]To prevent potentially exothermic or hazardous reactions.

Emergency Procedures

Prompt and correct response to an emergency can significantly mitigate harm.

Spills and Leaks
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[8]

  • Collect: Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[8]

  • Clean: Decontaminate the spill area thoroughly.

  • Waste: Dispose of the waste in accordance with local, state, and federal regulations.[2]

First Aid Measures

The following first aid measures are recommended based on the known hazards of the compound:[2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.

  • In Case of Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor immediately.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Emergency Response Workflow

EmergencyResponse cluster_spill Spill Response cluster_exposure Exposure Response Incident Incident Occurs (Spill, Exposure) Spill_Evacuate Evacuate Area Incident->Spill_Evacuate Spill Exposure_Remove Remove from Exposure Incident->Exposure_Remove Exposure Spill_Contain Contain Spill Spill_Evacuate->Spill_Contain Spill_Clean Clean & Decontaminate Spill_Contain->Spill_Clean Spill_Dispose Dispose of Waste Spill_Clean->Spill_Dispose Exposure_FirstAid Administer First Aid (Wash Skin/Eyes, Fresh Air) Exposure_Remove->Exposure_FirstAid Exposure_Medical Seek Medical Attention Exposure_FirstAid->Exposure_Medical

Caption: Decision tree for emergency response to incidents involving the compound.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Segregation: Do not mix with incompatible waste streams.

  • Disposal: Dispose of the contents and container through a licensed disposal company, in accordance with all applicable local, regional, and national regulations.[2][6]

Conclusion

While this compound is a valuable compound in research, its potential hazards necessitate strict adherence to the handling, storage, and emergency protocols outlined in this guide. By integrating these practices into standard laboratory operating procedures, researchers can minimize risks and ensure a safe working environment.

References

  • SAFETY DATA SHEET: AMINO ALCOHOL EA. Nippon Nyukazai Co., Ltd.[Link]

  • 2-Amino-2-methyl-1-propanol. PubChem, National Institutes of Health. [Link]

  • 2-Amino-2-methyl-1-propanol. Chemsrc. [Link]

  • 2-AMINO-2-METHYL-PROPANOL EXTRA PURE MSDS. Loba Chemie. [Link]

  • 2-AMINO-2-METHYL-1-PROPANOL. Ataman Kimya. [Link]

  • Robust Summaries & Test Plan: 2-amino-2-methylpropanol. US EPA. [Link]

  • Safety Data Sheet: 2-Methyl-1-propanol. Carl ROTH. [Link]

  • Laboratory Safety Rules. Oklahoma State University. [Link]

  • Safe Laboratory Practices & Procedures. National Institutes of Health. [Link]

  • Practice Safe Science. Amino Labs. [Link]

  • Lab Safety Rules and Guidelines. LabManager. [Link]

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Application Notes & Protocols: 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol as a Versatile Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Structurally Tailored Amino Alcohol

In the landscape of modern organic chemistry, chiral 1,2-amino alcohols stand as privileged scaffolds. Their utility as chiral building blocks, auxiliaries, and ligands is fundamental to the construction of complex, enantiomerically pure molecules that are the bedrock of the pharmaceutical and fine chemical industries.[1][2] This guide focuses on a specific, structurally nuanced member of this class: 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol .

While its parent compound, 2-amino-2-methyl-1-propanol (AMP), is a well-established, achiral building block, the introduction of a 2-methylbenzyl group imparts critical steric and electronic properties.[3] This N-alkylation transforms the simple amino alcohol into a chiral ligand (assuming a chiral starting material or resolution) with significant potential in asymmetric catalysis. The strategic placement of the methyl group on the benzyl ring offers a handle for fine-tuning the chiral environment it creates when complexed with a metal center, potentially leading to enhanced stereoselectivity in catalytic transformations.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed protocol for the synthesis of this valuable building block and explores its application in key asymmetric reactions, supported by mechanistic insights and field-proven methodologies.

Physicochemical and Structural Properties

The properties of this compound are predicted based on its structure and data from analogous compounds. These characteristics are essential for its handling, reaction setup, and purification.

PropertyPredicted Value / Description
IUPAC Name This compound
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
Appearance Expected to be a colorless to pale yellow oil or a low-melting solid
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Toluene)
Chirality The parent 2-amino-2-methyl-1-propanol is achiral. Chiral versions can be prepared via resolution or from chiral precursors. This guide assumes the use of a specific enantiomer for asymmetric applications.
Key Structural Features Tertiary amine with a sterically demanding N-(2-methylbenzyl) groupPrimary hydroxyl group available for coordinationGem-dimethyl group on the carbon adjacent to the nitrogen, providing steric bulk

Part 1: Synthesis of this compound

The most direct and efficient method for preparing the title compound is through the reductive amination of 2-amino-2-methyl-1-propanol with 2-methylbenzaldehyde. This one-pot procedure forms an intermediate imine that is subsequently reduced in situ to the desired secondary amine.[4][5]

Workflow for Synthesis

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: In-situ Reduction cluster_2 Step 3: Work-up & Purification A 2-Amino-2-methyl-1-propanol + 2-Methylbenzaldehyde B Schiff Base (Imine) Intermediate A->B Toluene, Dean-Stark (Water Removal) C Addition of Reducing Agent (e.g., NaBH₄) B->C D Target Compound: This compound C->D Methanol E Aqueous Work-up D->E F Column Chromatography E->F G Pure Product F->G G A Ligand + Et₂Zn B Chiral Zinc-Alkoxide Complex (Catalyst) A->B Ethane elimination C Aldehyde (R-CHO) B->C D Ternary Complex B->D C->D Coordination D->B Product release + Catalyst regeneration E Chiral Secondary Alcohol Product D->E Stereoselective ethyl transfer

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Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol, a substituted amino alcohol with potential applications in pharmaceutical and materials science industries. The synthesis is based on the robust and scalable reductive amination of 2-amino-2-methyl-1-propanol with 2-methylbenzaldehyde. This guide details the underlying chemical principles, a representative industrial-scale protocol, considerations for process scale-up, and analytical methods for quality control.

Introduction: The Significance of N-Substituted Amino Alcohols

N-substituted amino alcohols are a critical class of organic compounds characterized by the presence of both an amino group and a hydroxyl group. This bifunctional nature makes them versatile building blocks in organic synthesis.[1] They are integral to the structure of numerous active pharmaceutical ingredients (APIs), including beta-blockers and certain antiviral agents.[2] Beyond pharmaceuticals, their utility extends to materials science, where they can function as corrosion inhibitors, epoxy curing agents, and building blocks for functional polymers.[3][4]

The target molecule, this compound, is a member of this important class. Its structural features, including a sterically hindered secondary amine and a primary alcohol, suggest its potential as a chiral auxiliary, a precursor for biologically active molecules, or a specialized additive in industrial formulations. The development of a robust and scalable synthesis is therefore of significant interest for enabling its broader investigation and potential commercialization.

Synthetic Strategy: Reductive Amination

The most direct and industrially viable route for the synthesis of this compound is through a one-pot reductive amination.[5] This powerful transformation involves the reaction between an amine (2-amino-2-methyl-1-propanol) and a carbonyl compound (2-methylbenzaldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[6]

Causality of Experimental Choices
  • One-Pot Reaction: A one-pot process is highly advantageous for industrial applications as it minimizes waste, reduces processing time, and lowers operational costs by eliminating the need to isolate the intermediate imine.[5]

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its favorable safety profile, cost-effectiveness, and selectivity.[7][8] Unlike more powerful reducing agents like lithium aluminum hydride, NaBH₄ is compatible with protic solvents such as methanol and ethanol, which are excellent solvents for the reactants.[9] Furthermore, NaBH₄ is less likely to reduce the starting aldehyde before imine formation is complete, a common side reaction with harsher hydrides.[6]

  • Solvent Selection: Methanol is chosen as the reaction solvent due to its ability to dissolve both the polar amino alcohol and the less polar aldehyde, creating a homogeneous reaction mixture. Its low boiling point also facilitates easy removal during product work-up.

Reaction Workflow Diagram

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product 2_amino 2-Amino-2-methyl-1-propanol Imine_Formation Imine Formation 2_amino->Imine_Formation 2_methyl 2-Methylbenzaldehyde 2_methyl->Imine_Formation Reduction Reduction (NaBH4) Imine_Formation->Reduction In situ Final_Product This compound Reduction->Final_Product

Caption: One-pot reductive amination workflow.

Industrial Scale-Up Protocol: A Representative Synthesis

This protocol is a representative procedure for the synthesis of this compound on an industrial scale. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular WeightQuantity (kg)Moles (kmol)
2-Amino-2-methyl-1-propanol124-68-589.141001.12
2-Methylbenzaldehyde529-20-4120.15134.61.12
Sodium Borohydride (NaBH₄)16940-66-237.8342.41.12
Methanol67-56-132.041000-
Toluene108-88-392.14500-
5M Hydrochloric Acid7647-01-036.46As needed-
50% Sodium Hydroxide Solution1310-73-240.00As needed-
Step-by-Step Methodology
  • Reactor Setup and Inerting: The reaction is to be carried out in a 2000 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet. The reactor is purged with nitrogen to create an inert atmosphere.

  • Charging of Reactants: Charge 100 kg (1.12 kmol) of 2-amino-2-methyl-1-propanol and 1000 kg of methanol into the reactor. Stir the mixture until the solid is completely dissolved.

  • Aldehyde Addition: Slowly add 134.6 kg (1.12 kmol) of 2-methylbenzaldehyde to the reactor over a period of 1-2 hours, while maintaining the temperature between 20-25°C. The formation of the imine is an exothermic process, and controlled addition is crucial to prevent a temperature spike.

  • Imine Formation: Stir the reaction mixture at 20-25°C for 2-3 hours to allow for complete imine formation. Monitor the progress of the reaction by taking a sample and analyzing it via GC-MS to confirm the disappearance of the starting aldehyde.

  • Reduction: Cool the reaction mixture to 0-5°C using a cooling jacket. In a separate vessel, prepare a slurry of 42.4 kg (1.12 kmol) of sodium borohydride in 200 kg of methanol. Slowly add the sodium borohydride slurry to the reactor over 3-4 hours, ensuring the temperature does not exceed 10°C. The addition of sodium borohydride will cause the evolution of hydrogen gas, which must be safely vented.

  • Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction for the disappearance of the imine intermediate by GC-MS. Once the reaction is complete, cautiously quench the excess sodium borohydride by the slow addition of 5M hydrochloric acid until the pH is between 6-7.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Work-up and Extraction: To the residue, add 500 L of water and 500 kg of toluene. Stir the mixture and then allow the layers to separate. Basify the aqueous layer to a pH of 11-12 with a 50% sodium hydroxide solution. Extract the aqueous layer with toluene (2 x 250 kg). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (2 x 200 L). Dry the organic layer over anhydrous sodium sulfate and filter. Remove the toluene under reduced pressure to yield the crude product.

  • Final Purification (Optional): If a higher purity is required, the crude product can be purified by vacuum distillation.

Scale-Up Considerations

Scaling up a chemical synthesis from the laboratory to an industrial setting presents several challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Key Challenges and Mitigation Strategies
  • Heat Management: The formation of the imine and the reduction with sodium borohydride are both exothermic processes. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.

    • Mitigation: Employ a reactor with a high-efficiency cooling jacket. Implement slow, controlled addition of reagents, particularly the 2-methylbenzaldehyde and the sodium borohydride slurry. Continuous monitoring of the internal temperature is critical.

  • Mass Transfer: Inadequate mixing can lead to localized "hot spots" during reagent addition and incomplete reactions.

    • Mitigation: Utilize a reactor with an appropriately designed agitator to ensure efficient mixing. The addition of reagents should occur below the surface of the reaction mixture to promote rapid dispersion.

  • Hydrogen Evolution: The reaction of sodium borohydride with methanol and the acidic quench generates hydrogen gas, which is flammable.

    • Mitigation: The reactor must be equipped with a robust venting system to safely handle the evolved hydrogen. Maintaining an inert nitrogen atmosphere throughout the process is essential to prevent the formation of an explosive mixture.

  • Product Isolation and Purification: On a large scale, extractions and distillations can be more complex.

    • Mitigation: Use appropriately sized extraction vessels and ensure efficient phase separation. For vacuum distillation, a system with adequate vacuum capacity and a fractionating column may be necessary to achieve the desired purity.

Scale-Up Logic Diagram

Scale_Up_Logic cluster_synthesis Synthesis cluster_challenges Key Challenges cluster_solutions Solutions Lab_Scale Lab Scale (grams) Pilot_Plant Pilot Plant (kilograms) Lab_Scale->Pilot_Plant Industrial_Scale Industrial Scale (tonnes) Pilot_Plant->Industrial_Scale Heat_Management Heat Management Industrial_Scale->Heat_Management Mass_Transfer Mass Transfer Industrial_Scale->Mass_Transfer Safety Safety (H2 Evolution) Industrial_Scale->Safety Reactor_Design Reactor Design & Cooling Heat_Management->Reactor_Design Agitation_Control Agitation & Dosing Control Mass_Transfer->Agitation_Control Inerting_Venting Inerting & Venting Safety->Inerting_Venting

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Troubleshooting & Optimization

Optimization of reaction conditions for "2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing the synthesis of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol, a crucial intermediate for researchers in drug development. This technical support center provides detailed troubleshooting, frequently asked questions, and validated protocols to overcome common synthetic challenges.

Technical Support Center: Synthesis of this compound

The synthesis of this compound is achieved through the reductive amination of 2-methylbenzaldehyde with 2-amino-2-methyl-1-propanol. This reaction is a cornerstone of C-N bond formation in medicinal chemistry, valued for its efficiency.[1][2] However, successful execution requires careful control over reaction parameters to maximize yield and purity. This guide addresses common challenges encountered during this synthesis, providing scientifically grounded solutions and optimized protocols.

Reaction Overview

The synthesis proceeds in two key stages: the formation of an imine intermediate followed by its selective reduction.

  • Imine Formation: 2-methylbenzaldehyde reacts with 2-amino-2-methyl-1-propanol under mildly acidic conditions to form a Schiff base (imine), with the elimination of water.[3][4]

  • Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond using a suitable reducing agent to yield the final secondary amine product.[1][5]

G cluster_0 Step 1: Imine Formation (Reversible) cluster_1 Step 2: Reduction Aldehyde 2-Methylbenzaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine + Amine Amine 2-Amino-2-methyl-1-propanol Water H₂O Imine->Water - H₂O Product This compound Imine->Product + [H] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: General workflow for the reductive amination synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this reaction and why is it critical?

The rate of imine formation is highly pH-dependent and is generally optimal near a pH of 5.[3][4][6] This is a critical parameter due to two competing factors:

  • At low pH (<4.5): The amine starting material (2-amino-2-methyl-1-propanol) becomes protonated to form an ammonium salt. This salt is no longer nucleophilic and cannot attack the carbonyl carbon of the aldehyde, thus inhibiting the reaction.[4][7]

  • At high pH: There is an insufficient concentration of acid to protonate the hydroxyl group in the carbinolamine intermediate, which is necessary for its elimination as water to form the imine.[3][4] A small amount of a weak acid, like acetic acid, is often added as a catalyst to maintain the optimal pH range.[2][8]

Q2: Which reducing agent is best suited for this synthesis?

The choice of reducing agent is crucial for maximizing yield by preventing side reactions. The ideal reagent should selectively reduce the imine (or its protonated form, the iminium ion) without reducing the starting aldehyde.

Reducing AgentAdvantagesDisadvantagesSuitability
Sodium Borohydride (NaBH₄) Inexpensive and readily available.A strong reducing agent that can reduce the starting aldehyde to 2-methylbenzyl alcohol, lowering the yield.[1][5]Poor for one-pot reactions. Best used in a two-step process where the imine is pre-formed and isolated before adding the reductant.[5]
Sodium Cyanoborohydride (NaBH₃CN) Milder than NaBH₄; selectively reduces iminium ions in the presence of aldehydes, making it ideal for one-pot syntheses.[5][9][10]Can release highly toxic hydrogen cyanide (HCN) gas during acidic workup, requiring careful handling and waste disposal.[11][12]Excellent, but requires stringent safety precautions.
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) Mild, highly selective for imines/iminium ions, and does not reduce aldehydes or ketones.[11] It is a safer alternative to NaBH₃CN.[12][13]More expensive than NaBH₄.Highly Recommended. It is the reagent of choice for one-pot reductive aminations due to its high selectivity and improved safety profile.[11]

Q3: What are the most common solvents for this reaction?

The choice of solvent depends on the reducing agent used.

  • For Sodium Triacetoxyborohydride (STAB) , aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.

  • For Sodium Borohydride (NaBH₄) , protic solvents such as methanol or ethanol are effective.[1]

  • For Sodium Cyanoborohydride (NaBH₃CN) , it is soluble and effective in protic solvents like methanol.[11]

Q4: How can I monitor the reaction's progress?

Reaction progress can be monitored effectively using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Spot the reaction mixture against the starting materials (aldehyde and amine). The disappearance of the aldehyde spot and the appearance of a new, more polar product spot indicate reaction progression. The imine intermediate may also be visible.

  • LC-MS: This provides a more definitive analysis, allowing for the identification of the starting materials, intermediate, and final product by their respective mass-to-charge ratios.

Troubleshooting Guide

Problem: My reaction yield is very low or I've isolated no product.

  • Potential Cause 1: Incomplete Imine Formation.

    • Why it happens: The equilibrium between the reactants and the imine may not favor the product. This can be due to an incorrect pH or the presence of water generated during the reaction.[3][4]

    • Solution:

      • Verify pH: Ensure the reaction is run under weakly acidic conditions. Add a catalytic amount (5-10 mol%) of acetic acid to facilitate imine formation.[2][8]

      • Pre-formation: Mix the aldehyde and amine in the solvent with the acid catalyst and stir for 1-2 hours at room temperature before adding the reducing agent. This allows the imine intermediate to form in sufficient concentration.[14][15]

      • Water Removal: While not always necessary for one-pot reactions with efficient reducing agents, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium toward the imine.[2]

  • Potential Cause 2: Reduction of the Starting Aldehyde.

    • Why it happens: This is a common side reaction if a non-selective reducing agent like sodium borohydride (NaBH₄) is used in a one-pot procedure.[1][5] The NaBH₄ reduces the 2-methylbenzaldehyde to 2-methylbenzyl alcohol faster than the imine can form and be reduced.

    • Solution: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (STAB) is the preferred choice as it does not readily reduce aldehydes but is highly effective for reducing iminium ions.[11][13]

  • Potential Cause 3: Degradation or Poor Quality of Reagents.

    • Why it happens: Aldehydes, particularly 2-methylbenzaldehyde, can oxidize to the corresponding carboxylic acid (2-methylbenzoic acid) upon prolonged exposure to air. The amine can absorb CO₂ from the atmosphere. Reducing agents can degrade if not stored under anhydrous conditions.

    • Solution:

      • Verify Aldehyde Purity: Use freshly opened or distilled 2-methylbenzaldehyde. Check for the presence of carboxylic acid impurities via NMR or IR spectroscopy.

      • Check Reducing Agent: Ensure your borohydride reagent is a fine, free-flowing powder. Clumping may indicate moisture absorption and degradation.

      • Proper Storage: Store all reagents in tightly sealed containers, and handle reducing agents under an inert atmosphere (e.g., nitrogen or argon) if possible.

Problem: My final product is contaminated with side products.

  • Side Product 1: 2-Methylbenzyl Alcohol

    • Cause: As discussed above, this results from the reduction of the starting aldehyde by a non-selective reducing agent.[13]

    • Solution: Use a selective reducing agent like STAB or NaBH₃CN.[11][13] If using NaBH₄, ensure the imine is pre-formed before its addition.

  • Side Product 2: Tertiary Amine (Over-alkylation)

    • Cause: The desired product, a secondary amine, can react with another molecule of 2-methylbenzaldehyde to form a tertiary amine. This is a common issue in direct alkylation but can also occur in reductive amination if conditions are not controlled.[5]

    • Solution: Adjust the stoichiometry of the reactants. Using a slight excess of the amine (e.g., 1.1 to 1.2 equivalents of 2-amino-2-methyl-1-propanol relative to the aldehyde) can help minimize this side reaction by ensuring the aldehyde is consumed before it can react with the product.[13]

G start_node Low or No Product Yield? decision_node decision_node start_node->decision_node Check TLC/LCMS end_node end_node decision_node->end_node Product Formed solution_node1 Imine formation failed. - Add catalytic acetic acid. - Pre-form imine for 1-2h. - Check amine quality. decision_node->solution_node1 Only Aldehyde Present? solution_node2 Aldehyde was reduced. - Use a milder reducing agent (STAB). - If using NaBH₄, pre-form imine first. decision_node->solution_node2 Aldehyde & Alcohol Present? solution_node solution_node

Caption: Troubleshooting workflow for low product yield.

Optimized Experimental Protocol

This protocol details a reliable one-pot synthesis using sodium triacetoxyborohydride (STAB) for its high selectivity and safety.

Materials and Reagents:

  • 2-Methylbenzaldehyde (≥97% purity)

  • 2-Amino-2-methyl-1-propanol (≥98% purity)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-2-methyl-1-propanol (1.1 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M relative to the aldehyde).

  • Addition of Aldehyde: Add 2-methylbenzaldehyde (1.0 eq) to the stirred solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Stir at room temperature for 1-2 hours to facilitate imine formation. Monitor the disappearance of the aldehyde by TLC.

  • Reduction: Once imine formation is evident (or after 2 hours), add sodium triacetoxyborohydride (STAB, 1.2 eq) portion-wise over 15-20 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction to completion by TLC or LC-MS.[13]

  • Workup:

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude oil/solid by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

References

  • Grokipedia. (n.d.). Reductive amination.
  • WordPress. (n.d.). Reductive Amination.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes.
  • Organic Chemistry Tutor. (n.d.). Reductive Amination.
  • Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of....
  • Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Amine Synthesis.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Wikipedia. (n.d.). Reductive amination.
  • ChemicalBook. (n.d.). 2-Amino-2-methyl-1-propanol synthesis.
  • ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution?.
  • Chemistry LibreTexts. (2019, August 12). 12.3: Reaction with Primary Amines to form Imines.
  • Allen. (n.d.). Imine formation using an aldehyde/ketone and primary amine is acid.
  • SpecialChem. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement.
  • Guidechem. (n.d.). How to Prepare 2-Amino-2-methyl-1-propanol?.
  • Arkat USA. (2020, January 17). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis.
  • Reddit. (2025, March 7). Question about reductive amination reaction procedure.
  • Benchchem. (n.d.). Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development.
  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product.
  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?.
  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
  • Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL.
  • Google Patents. (n.d.). CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
  • ResearchGate. (n.d.). Organocatalytic Reductive Amination of Aldehydes with 2-Propanol: Efficient Access to N -Alkylated Amines | Request PDF.
  • YouTube. (2023, March 16). Reductive Amination.

Sources

Technical Support Center: Synthesis of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this compound. We will explore the common synthetic route of reductive amination, address specific experimental challenges, and offer validated protocols to enhance your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and efficient method is a one-pot reductive amination. This reaction involves the condensation of 2-amino-2-methyl-1-propanol with 2-methylbenzaldehyde to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine product. This approach is widely adopted due to its operational simplicity and generally good yields.[1][2]

Q2: Which reducing agent is best suited for this reaction?

Several reducing agents can be used, but they offer different levels of selectivity.[3]

  • Sodium Borohydride (NaBH₄): A common and cost-effective choice. However, it can also reduce the starting aldehyde, 2-methylbenzaldehyde, to 2-methylbenzyl alcohol if not used carefully.[4][5] To minimize this side reaction, NaBH₄ should be added after allowing sufficient time for the imine to form.[4]

  • Sodium Cyanoborohydride (NaBH₃CN): This is a milder and more selective reducing agent.[3][6] It is particularly effective under weakly acidic conditions (pH 4-5), where it selectively reduces the protonated iminium ion much faster than it reduces the aldehyde.[3][6] This selectivity makes it ideal for one-pot reactions, often leading to cleaner reaction profiles and simpler purification.[6]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reagent, often used in non-protic solvents like dichloromethane (DCM) or dichloroethane (DCE).[3][4]

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., ethyl acetate/hexanes mixture) to resolve the starting materials (aldehyde and amino alcohol), the imine intermediate, and the final product. The aldehyde is typically the least polar, while the amino alcohol is the most polar. The product amine will have an intermediate polarity. Staining with ninhydrin can help visualize the primary amine starting material and the secondary amine product.

Q4: What are the key parameters that influence the yield and purity?

The critical parameters are reaction stoichiometry, solvent, temperature, pH, and the order of reagent addition. Optimizing these factors is crucial for minimizing side reactions and maximizing product formation.

Synthetic Pathway & Potential Pitfalls

The synthesis proceeds via a two-step, one-pot sequence: imine formation followed by reduction. Understanding this pathway is key to troubleshooting.

G cluster_main Main Synthetic Pathway cluster_side Key Side Reactions A 2-Amino-2-methyl-1-propanol C Imine Intermediate (Schiff Base) A->C + H₂O B 2-Methylbenzaldehyde B->C D Product: this compound C->D + Reducing Agent (e.g., NaBH₄) B_side 2-Methylbenzaldehyde E Side Product: 2-Methylbenzyl Alcohol B_side->E + Reducing Agent G A 1. Combine Reactants - 2-Amino-2-methyl-1-propanol (1.0 eq) - 2-Methylbenzaldehyde (1.05 eq) - Methanol (solvent) B 2. Imine Formation - Stir at room temp for 1-2 hours A->B C 3. Reduction - Cool to 0°C (ice bath) - Slowly add NaBH₄ (1.2 eq) in portions B->C D 4. Reaction Completion - Stir at 0°C for 30 min - Warm to room temp and stir for 4-6 hours C->D E 5. Quench & Workup - Slowly add water - Remove Methanol (rotovap) - Add Ethyl Acetate D->E F 6. Extraction - Basify aqueous layer (pH > 10) - Separate layers - Extract aqueous layer 2x with Ethyl Acetate E->F G 7. Purification - Combine organic layers, wash with brine - Dry (Na₂SO₄), filter, concentrate - Purify via column chromatography F->G H 8. Final Product G->H

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Technical Support Center: Stability and Degradation Studies of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation studies of the novel chemical entity "2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol." The content is structured to address practical challenges encountered during experimental workflows, from initial forced degradation to the validation of stability-indicating analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the purpose and strategy behind stability and degradation studies.

Q1: What is the primary purpose of conducting stability and degradation studies on a new molecule like this compound?

A1: The primary purpose is to understand how the quality of the drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[1][2] These studies are critical for several reasons:

  • Identify Degradation Pathways: To determine the likely degradation products that can form under stress conditions.[2][3] This helps in understanding the intrinsic stability of the molecule.

  • Develop a Stability-Indicating Method (SIM): To develop and validate an analytical method (typically HPLC) that can accurately measure the decrease in the concentration of the drug substance and the increase in its degradation products without interference.[4][5][6]

  • Propose a Shelf-Life and Storage Conditions: Data from these studies are foundational for recommending appropriate storage conditions and establishing a tentative shelf-life for the drug substance.[2]

  • Inform Formulation Development: Understanding how the molecule degrades helps formulation scientists to develop a stable drug product by choosing appropriate excipients and packaging.

Q2: Based on its structure, what are the most probable degradation pathways for this compound?

A2: The structure of this compound contains a secondary benzylamine and a primary alcohol functional group. This suggests several potential degradation pathways:

  • Oxidation: The secondary amine is susceptible to oxidation, which could lead to the formation of an imine, followed by hydrolysis to yield benzaldehyde and 2-amino-2-methyl-1-propanol.[7][8][9] The benzylic carbon is also a potential site for oxidation.

  • Hydrolysis: While the core structure is not readily hydrolyzable, if the molecule is formulated with other compounds (e.g., esters), hydrolysis of those components could alter the sample matrix and pH, indirectly affecting the stability of the primary molecule.

  • Photodegradation: Aromatic systems, like the benzyl group, can absorb UV light, potentially leading to photolytic degradation. It is crucial to evaluate the molecule's photosensitivity as per ICH Q1B guidelines.[10][11][12][13]

Section 2: Troubleshooting Guide for Forced Degradation Studies

Forced degradation (or stress testing) is the cornerstone of a stability program.[1][3][14] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the resulting degradants.[2][15]

Q3: I have subjected my compound to standard stress conditions (0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, light), but I am observing little to no degradation. What should I do?

A3: This indicates that this compound is a highly stable molecule under these initial conditions.

Application Scientist's Insight & Troubleshooting Steps:

  • Increase Stress Severity Systematically: Do not drastically increase all conditions at once. Modify one parameter at a time.

    • Acid/Base: Increase the concentration (e.g., to 1N or 5N) and/or the temperature (e.g., from room temperature to 60-80°C).

    • Oxidation: Increase the concentration of hydrogen peroxide (e.g., to 10% or 30%) and/or the exposure time. Consider using a different oxidizing agent like AIBN or a metal catalyst if peroxide is ineffective.

    • Thermal: Increase the temperature in increments (e.g., from 60°C to 80°C, then 105°C). For solid-state thermal stress, consider adding humidity (e.g., 75% RH) as moisture can accelerate degradation.[2]

  • Extend Exposure Time: If increasing the severity is not feasible or desirable, simply extend the duration of the study from 24 hours to 48, 72 hours, or even longer until the target degradation is achieved.

  • Check Analytical Method Sensitivity: Ensure your analytical method has a low enough limit of detection (LOD) and limit of quantitation (LOQ) to detect very small degradant peaks.

Q4: My compound is almost completely degraded under all stress conditions, making it impossible to analyze the degradation profile. How can I obtain meaningful data?

A4: This suggests the molecule is highly labile. The key is to moderate the stress conditions to slow down the degradation rate.

Application Scientist's Insight & Troubleshooting Steps:

  • Reduce Stress Severity:

    • Acid/Base: Decrease the concentration (e.g., from 0.1N to 0.01N or 0.001N) and perform the study at a lower temperature (e.g., room temperature or even in a cooled bath at 5°C).

    • Oxidation: Lower the hydrogen peroxide concentration significantly (e.g., to 0.1% or 0.3%).

  • Shorten Exposure Time & Increase Sampling Frequency: Instead of a single 24-hour time point, sample at multiple, much earlier time points (e.g., 1, 2, 4, and 8 hours). This will allow you to capture the degradation profile before the parent compound is fully consumed.

  • Use a Co-solvent: If the compound is poorly soluble in aqueous stress media, this can sometimes lead to localized high concentrations and rapid degradation. Using a small amount of a non-reactive organic co-solvent (like acetonitrile or methanol) can improve solubility and lead to more controlled degradation.

Section 3: Troubleshooting Guide for Stability-Indicating Method (SIM) Development

A method is only "stability-indicating" if it can separate, detect, and quantify the API and all its degradation products.[4][5] Reversed-phase HPLC with UV detection is the most common technique.[4]

Q5: I am not getting good separation (resolution < 1.5) between the main peak and a degradant peak. What are my options?

A5: Poor resolution is a common challenge. A systematic approach to adjusting chromatographic parameters is required.

Application Scientist's Insight & Troubleshooting Steps:

  • Modify Mobile Phase Composition:

    • Organic Modifier: Change the ratio of your organic solvent (e.g., acetonitrile or methanol). If using acetonitrile, try methanol, or vice-versa. Their different selectivities can significantly alter peak elution.

    • pH: The compound has a basic amine group. Adjusting the mobile phase pH can change its ionization state and dramatically affect retention and selectivity. Explore a pH range from 3.0 up to 8.0 (ensure your column is stable at higher pH).

  • Adjust the Gradient Slope: If using a gradient method, make the gradient shallower (i.e., increase the gradient time). A slower increase in the organic solvent percentage gives peaks more time to separate.

  • Change the Stationary Phase: If mobile phase adjustments fail, the column chemistry may not be suitable.

    • Try a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase).

    • Consider a column with a different particle size (e.g., moving from 5 µm to 3 µm or sub-2 µm particles can increase efficiency and resolution).

  • Optimize Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can improve peak shape and sometimes alter selectivity.

A decision tree for troubleshooting poor peak resolution is provided below.

Q6: My mass balance is consistently below 95%. What are the common causes and how do I investigate this?

A6: Poor mass balance is a critical issue that suggests your analytical method is not accounting for all the mass of the degraded parent compound.[16][17] The ICH defines mass balance as the process of adding the assay value and the levels of degradation products to see how closely they add up to 100% of the initial value.[16] A typical acceptable range is 95-105%.[18][19]

Application Scientist's Insight & Troubleshooting Steps:

  • Co-elution: The most common cause is a degradant peak co-eluting with the main API peak. This artificially inflates the API assay value while the degradant goes undetected.

    • Solution: Use a photodiode array (PDA) detector to perform peak purity analysis on the main peak from a stressed sample. If the peak is not pure, you must re-optimize the chromatography to resolve the hidden peak.

  • Degradants with Poor UV Absorbance: A degradant may have formed that does not have a chromophore and is therefore "invisible" to the UV detector at your chosen wavelength.

    • Solution: Analyze your stressed samples at a lower wavelength (e.g., 210 nm) where more organic molecules absorb. Also, use a mass spectrometer (LC-MS) to look for degradants that are not detected by UV.

  • Non-Eluting Degradants: Some degradation products might be highly polar and not elute from a reversed-phase column, or they might be irreversible adsorbed to the stationary phase.

    • Solution: After your standard gradient run, add a very strong wash step (e.g., 100% isopropanol or another strong solvent) to see if any late-eluting peaks appear.

  • Formation of Volatile Degradants: The degradation process may have produced a volatile compound that is lost during sample preparation or analysis.

    • Solution: This is more difficult to track but can be investigated using headspace GC-MS if suspected.

Section 4: Protocols and Data Presentation

Protocol 1: Standard Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 1N HCl and keep at 60°C.

    • Base Hydrolysis: Mix stock solution with 1N NaOH and keep at 60°C.

    • Oxidative Degradation: Mix stock solution with 30% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store the solid drug substance in an oven at 105°C.

    • Photolytic Degradation: Expose the solid drug substance and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[11] A control sample should be kept in the dark.

  • Sampling: Withdraw aliquots at predefined time points (e.g., 2, 8, 24, 48 hours).

  • Sample Processing: Neutralize the acid and base samples. Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples, a non-stressed control (time zero), and a blank by the developed stability-indicating HPLC method.

Data Presentation: Summary of Forced Degradation Results
Stress ConditionDuration/Temp.% Assay of Parent% Total ImpuritiesMass Balance (%)Observations
Control (Unstressed) T=0100.0<0.05-Clear Solution
1N HCl 24h @ 60°C88.510.999.4One major degradant at RRT 0.85
1N NaOH 24h @ 60°C95.24.199.3Two minor degradants observed
30% H₂O₂ 8h @ RT85.114.299.3Major degradant at RRT 1.20
Thermal (Solid) 48h @ 105°C99.10.899.9Slight discoloration of powder
Photolytic (Solid) ICH Q1B98.81.099.8No change in appearance

Note: RRT = Relative Retention Time

Section 5: Visualizations (Diagrams)

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 60°C) API->Acid Base Base Hydrolysis (1N NaOH, 60°C) API->Base Oxid Oxidation (30% H₂O₂, RT) API->Oxid Neutralize Neutralize & Dilute Samples Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm Thermal (105°C, Solid) Therm->Neutralize Photo Photolytic (ICH Q1B) Photo->Neutralize HPLC HPLC-PDA Analysis Neutralize->HPLC Results Calculate: - % Assay - % Impurities - Mass Balance HPLC->Results

Caption: Workflow for a typical forced degradation study.

HPLC_Troubleshooting cluster_mobile_phase Mobile Phase Optimization cluster_gradient Gradient Optimization cluster_column Column Optimization Start Poor Resolution (Rs < 1.5) Change_Ratio Adjust Organic Solvent Ratio Start->Change_Ratio Change_Solvent Switch Organic Solvent (ACN <-> MeOH) Change_Ratio->Change_Solvent If no improvement End Resolution Achieved (Rs >= 1.5) Change_Ratio->End Adjust_pH Modify Mobile Phase pH Change_Solvent->Adjust_pH If no improvement Change_Solvent->End Shallow_Gradient Make Gradient Shallower (Longer Time) Adjust_pH->Shallow_Gradient If no improvement Adjust_pH->End Change_Temp Adjust Column Temperature Shallow_Gradient->Change_Temp If no improvement Shallow_Gradient->End Change_Column Try Different Stationary Phase (e.g., Phenyl, Cyano) Change_Column->End Change_Temp->Change_Column If no improvement Change_Temp->End

Sources

Technical Support Center: Enhancing Enantioselectivity with 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol and related chiral amino alcohol catalysts. This guide is designed to provide in-depth, field-proven insights into optimizing your enantioselective reactions. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve higher enantioselectivity.

The chiral amino alcohol this compound is a precursor for a powerful class of organocatalysts. Its primary application is in the formation of chiral oxazaborolidine catalysts, most famously used in the Corey-Bakshi-Shibata (CBS) reduction for the asymmetric synthesis of chiral secondary alcohols from prochiral ketones.[1][2] Achieving high enantiomeric excess (ee) requires careful attention to several experimental parameters. This guide addresses the most common issues encountered in the laboratory in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My enantiomeric excess (ee) is significantly lower than reported values. Where do I begin troubleshooting?

A: Low enantioselectivity is a common but solvable problem. Before diving into complex optimization, it is crucial to address the foundational aspects of your experimental setup. A systematic approach ensures that you are not trying to optimize a flawed system. The primary sources of error typically fall into three categories: reagent integrity, reaction conditions, and analytical accuracy.

Start by verifying the most fundamental and easily controlled parameters. This logical progression prevents wasted time and resources on optimizing secondary variables when a primary one is askew.

Start Low Enantiomeric Excess (ee) Observed Check_Purity Verify Purity of All Reagents (Catalyst, Substrate, Solvent, Borane) Start->Check_Purity Check_Conditions Confirm Reaction Conditions (Temperature, Atmosphere, Stoichiometry) Start->Check_Conditions Check_Analysis Validate Analytical Method (Chiral HPLC/GC) Start->Check_Analysis Purity_OK Purity Confirmed? Check_Purity->Purity_OK Conditions_OK Conditions Accurate? Check_Conditions->Conditions_OK Analysis_OK Analysis Valid? Check_Analysis->Analysis_OK Purity_OK->Conditions_OK Yes Purify Purify/Replace Reagents (See Q2) Purity_OK->Purify No Conditions_OK->Analysis_OK Yes Adjust_Conditions Adjust & Monitor Conditions (See Q4, Q5, Q6) Conditions_OK->Adjust_Conditions No Optimize_Analysis Optimize Separation Method (See Q7) Analysis_OK->Optimize_Analysis No Re_Run Re-run Experiment Analysis_OK->Re_Run Yes Purify->Re_Run Adjust_Conditions->Re_Run Optimize_Analysis->Re_Run

Caption: General troubleshooting workflow for low enantioselectivity.

Q2: How critical is the purity of my this compound and other reagents?

A: Absolutely critical. The entire catalytic cycle relies on the precise chiral environment created by the catalyst. Impurities can disrupt this environment in several ways, leading to a dramatic drop in enantioselectivity.

  • Enantiomeric Purity of the Amino Alcohol: The catalyst's precursor must have an enantiomeric purity of >99% ee. Any presence of the opposite enantiomer will generate the catalyst for the formation of the undesired product enantiomer, directly reducing the measured ee of your final product.[3]

  • Chemical Purity: Non-chiral impurities can also be detrimental. Some may coordinate to the catalyst, inhibiting its activity, or promote a non-selective background reaction.[4]

  • Water Content: The presence of water in reagents or solvents is a major cause of low ee. Borane reagents react violently with water. Furthermore, water can hydrolyze the oxazaborolidine catalyst, rendering it inactive. All solvents must be anhydrous, and reactions must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).[5]

  • Borane Source Quality: The borane source (e.g., borane-dimethyl sulfide complex (BMS) or borane-THF complex) degrades over time. Use fresh, high-quality reagents.[3]

If you suspect the purity of your amino alcohol, recrystallization is an effective purification method.

  • Solvent Selection: Choose a solvent system in which the amino alcohol is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common systems include ethanol/water, toluene, or hexane/ethyl acetate mixtures.

  • Dissolution: Dissolve the crude amino alcohol in the minimum amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

  • Verification: Confirm the enantiomeric purity via chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis.[3]

Q3: I'm preparing the oxazaborolidine catalyst in situ. How can I ensure it's formed correctly?

A: In situ preparation is convenient but must be performed correctly to ensure the active catalyst is the dominant species in the reaction flask.[2][6] The catalyst is formed by the reaction of the amino alcohol with a borane source.[7] Incomplete formation means free amino alcohol and excess borane are present, which can lead to a non-selective reduction pathway.

AminoAlcohol This compound (Chiral Precursor) Catalyst Oxazaborolidine Catalyst (Active CBS Catalyst) AminoAlcohol->Catalyst + 1 eq. Borane (Anhydrous THF, RT, 1 hr) Borane BH3•SMe2 or BH3•THF (Borane Source) Borane->Catalyst

Caption: In situ formation of the active oxazaborolidine catalyst.

This protocol is a representative example for generating the catalyst prior to the addition of the substrate.

  • Apparatus Setup: Use a flame-dried, two-necked flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Precursor Dissolution: Under a positive pressure of inert gas, dissolve the this compound (0.1 mmol, 10 mol%) in anhydrous THF (2 mL).

  • Borane Addition: Add the borane-dimethyl sulfide complex (0.1 mmol, 1.0 eq relative to the amino alcohol) dropwise to the solution at room temperature.

  • Formation Time: Stir the resulting mixture at room temperature for at least 1 hour. This is a critical step; insufficient time can lead to incomplete catalyst formation.[3] The solution is now ready for the subsequent reduction step.

Q4: How does reaction temperature impact enantioselectivity?

A: Temperature is one of the most critical parameters influencing enantioselectivity. The relationship is governed by thermodynamics; the difference in the activation energies (ΔΔG‡) for the formation of the two enantiomers is what determines the enantiomeric ratio. According to the Eyring equation, this difference is magnified at lower temperatures.[8]

Generally, lower temperatures lead to higher enantioselectivity.

However, there are two competing factors to consider:

  • Catalyzed Reaction: The desired, highly selective reaction pathway proceeds through the chiral oxazaborolidine catalyst. Its selectivity increases as the temperature is lowered.

  • Non-Catalyzed Reaction: A non-selective background reduction of the ketone by borane can also occur.[9][10] This reaction is much slower than the catalyzed version, but its rate increases with temperature.

At higher temperatures, the non-catalyzed pathway can become significant, producing a racemic product that erodes the overall ee.[9][10] Conversely, running the reaction at an excessively low temperature may slow the reaction rate to an impractical level. Therefore, an optimal temperature often exists that balances high selectivity with a reasonable reaction time. For many CBS reductions, this is typically between -20 °C and 30 °C.[9][10] In some unique cases, a reversal of enantioselectivity has even been observed at different temperatures.[11][12]

Temperature (°C)Enantiomeric Excess (% ee) of a Model Ketone ReductionTypical Observation
25 (Room Temp)85%Fast reaction, moderate selectivity. Background reaction may be significant.
092%Good balance of reaction rate and selectivity.
-2096%Slower reaction, often leading to improved selectivity.
-4098%High selectivity, but the reaction may be very slow.
-78>99%Excellent selectivity, but may require extended reaction times.
Note: Data are illustrative and will vary based on the specific substrate and catalyst.
Q5: How does my choice of solvent affect the reaction's outcome?

A: The solvent plays a crucial role by influencing the conformation and stability of the chiral transition state. While tetrahydrofuran (THF) is the most common and often most effective solvent for CBS reductions, other solvents can sometimes offer advantages.

  • Tetrahydrofuran (THF): As a coordinating solvent, THF can interact with the borane and the catalyst complex. It generally provides a good balance of reactivity and enantioselectivity.

  • Toluene: This non-coordinating solvent can sometimes lead to higher enantioselectivity, potentially due to a more tightly organized transition state. However, reaction rates in toluene may be slower.[10]

  • Dichloromethane (DCM): While less common, DCM can be used, but care must be taken to ensure it is rigorously dried.

The optimal solvent is substrate-dependent, and screening a small number of anhydrous solvents can be a valuable optimization step.

SolventPolarityCoordination AbilityTypical Effect on CBS Reduction
Tetrahydrofuran (THF)Polar AproticHighThe standard, usually provides a good balance of rate and ee.
TolueneNonpolarLowCan sometimes increase ee, but may slow the reaction rate.[10]
Dichloromethane (DCM)Polar AproticLowLess common, results can be variable.
Q6: Could the stoichiometry of the borane reducing agent be the issue?

A: Yes, incorrect stoichiometry is a frequent source of poor results. The borane reagent (e.g., BMS) serves two purposes in an in situ catalyzed reaction:

  • Catalyst Formation: Approximately 0.1 equivalents of borane are consumed to react with the ~0.1 equivalents of the amino alcohol to form the oxazaborolidine ring.[7]

  • Ketone Reduction: At least 1.0 equivalent of borane is required to reduce the ketone substrate.

Using too little borane will result in an incomplete reaction. Conversely, using a large excess of borane can significantly increase the rate of the non-selective background reduction, leading to a lower ee.[9][10] A common protocol uses about 0.6 equivalents of borane for a reaction with 0.5 equivalents of ketone and 0.1 equivalents of catalyst, but the optimal amount can vary.

Q7: My reaction is complete, but the ee is low after workup and purification. What could have happened?

A: If you have high confidence in your reaction setup, the issue may lie in your post-reaction handling or analysis.

  • Workup Conditions: Quenching the reaction with acid (e.g., 1M HCl) should be done carefully, especially if the product alcohol is sensitive to acidic conditions which could cause racemization. A standard, mild workup is generally preferred.[3]

  • Purification: Standard silica gel chromatography is usually non-problematic. However, be aware that certain chiral compounds can undergo partial resolution on silica, or in rare cases, racemize. Always analyze a sample of the crude product to determine the initial ee before purification.

  • Analytical Method Validation: This is a critical and often overlooked step. An unoptimized chiral HPLC or GC method can give false, low ee readings due to poor peak resolution or co-elution.[4]

  • Prepare a Racemic Standard: Synthesize a true racemic (50:50) sample of your alcohol product using a non-selective reducing agent like sodium borohydride.

  • Analyze the Standard: Inject the racemic standard into your chiral HPLC/GC system.

  • Confirm Resolution: You must observe two baseline-separated peaks of equal area. If the peaks are not well-resolved, you need to optimize your method (e.g., change the column, mobile phase, or temperature) before you can trust the ee values from your asymmetric reaction.[4]

Q8: Can you explain the mechanism of enantioselection in this reaction?

A: The high enantioselectivity of the CBS reduction stems from a highly organized, chair-like six-membered transition state.[1][5] The mechanism involves the coordination of both the borane reducing agent and the ketone substrate to the Lewis acidic boron center of the catalyst.

  • Catalyst-Borane Coordination: The borane (BH₃) first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This activates the borane for hydride delivery.

  • Ketone Coordination: The prochiral ketone then coordinates to the endocyclic boron atom. For steric reasons, the ketone orients itself so that its larger substituent (RL) is positioned away from the bulky group on the catalyst (in this case, derived from the 2-methylbenzyl group).

  • Stereoselective Hydride Transfer: The activated borane, now held in a fixed position, delivers a hydride to the ketone's carbonyl carbon. This transfer occurs preferentially to one specific face of the ketone, dictated by the steric arrangement in the transition state.

  • Product Release: The resulting alkoxyborane dissociates, releasing the chiral alcohol upon workup and regenerating the catalyst.

Simplified CBS Reduction Mechanism cluster_0 Catalytic Cycle Catalyst Chiral Oxazaborolidine Catalyst Coord1 Step 1: Borane Coordination (Catalyst-BH3 Complex) Catalyst->Coord1 + BH3 Coord2 Step 2: Ketone Coordination (Ternary Complex) Coord1->Coord2 + Ketone (R-CO-R') Transfer Step 3: Intramolecular Hydride Transfer (Stereodetermining Step) Coord2->Transfer Organized Transition State Release Step 4: Product Release & Catalyst Regeneration Transfer->Release Forms Chiral Alkoxyborane Release->Catalyst Workup releases Chiral Alcohol

Caption: The key steps in the enantioselective CBS reduction catalytic cycle.

References
  • Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

  • Wikipedia. (n.d.). Enantioselective synthesis. [Link]

  • Gan, J., et al. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. The Journal of Organic Chemistry, 68(26), 10146-10151. [Link]

  • Chemistry World. (2017). Temperature drop triggers chirality twist. [Link]

  • Gan, J., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 68(26), 10146-10151. [Link]

  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339. [Link]

  • Singh, A. K., et al. (2023). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. ACS Omega. [Link]

  • Kawanami, Y., et al. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414. [Link]

Sources

"2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol" catalyst regeneration and reuse

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth, actionable guidance on the regeneration and reuse of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol and related chiral amino alcohol catalysts. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes for sustainability and cost-efficiency.

Introduction: The Value of Catalyst Recyclability

This compound is a member of the chiral amino alcohol family, a class of organocatalysts and ligands prized for their role in asymmetric synthesis.[1][2] These molecules are instrumental in producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.[3] However, the economic and environmental viability of processes using these sophisticated catalysts often hinges on their successful recovery and reuse. Catalyst deactivation is an inevitability in most systems, but understanding its mechanisms is the first step toward effective regeneration.[4][5]

This guide will help you diagnose common issues leading to decreased catalyst performance and provide robust protocols for its regeneration.

This section addresses specific issues you may encounter during your experiments. The troubleshooting workflow is designed to help you systematically identify the root cause of catalyst deactivation.

TroubleshootingWorkflow Start Observation: Reduced Catalyst Performance (Lower Yield / Enantioselectivity) CheckPurity Step 1: Analyze Reactant & Solvent Purity (GC-MS, NMR) Start->CheckPurity CheckReaction Step 2: Review Reaction Conditions (Temp, Atmosphere, Stirring) CheckPurity->CheckReaction Purity Confirmed Poisoning Diagnosis: Catalyst Poisoning CheckPurity->Poisoning Impurities Detected AnalyzeCatalyst Step 3: Characterize Spent Catalyst (NMR, LC-MS, Elemental Analysis) CheckReaction->AnalyzeCatalyst Conditions Optimal Degradation Diagnosis: Thermal / Chemical Degradation CheckReaction->Degradation Harsh Conditions (e.g., High Temp) Fouling Diagnosis: Fouling / Coking AnalyzeCatalyst->Fouling Adsorbed Byproducts or Polymer Detected AnalyzeCatalyst->Degradation Structural Change Detected SolutionPoison Solution: Purify Feedstock. Implement Acid/Base Wash. Poisoning->SolutionPoison SolutionFoul Solution: Solvent Wash. Recrystallization. Fouling->SolutionFoul SolutionDegrade Solution: Optimize Reaction Conditions. Consider Resynthesis. Degradation->SolutionDegrade DeactivationMechanisms ActiveCatalyst Active Catalyst Site Poisoning Poisoning ActiveCatalyst->Poisoning Strong Adsorption Fouling Fouling ActiveCatalyst->Fouling Physical Blockage Degradation Degradation ActiveCatalyst->Degradation Chemical Reaction (e.g., Oxidation) DegradedCatalyst Altered Catalyst Structure Degradation->DegradedCatalyst PoisonMolecule Impurity Molecule (e.g., Sulfur, Water) PoisonMolecule->Poisoning Foulant Polymer / Byproduct Foulant->Fouling

Caption: Primary mechanisms of organocatalyst deactivation.

References

  • BenchChem. Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric Catalysis.
  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis.
  • Temitope, A. (2025). Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. ResearchGate.
  • Area - Energy. Catalyst Deactivation Mechanisms. Sustainability Directory.
  • BenchChem. Technical Support Center: Catalyst Deactivation in 2-Methyl-3-butyn-2-OL Hydrogenation.
  • BenchChem. Technical Support Center: Catalyst Deactivation in 3-(3-Methylphenyl)propionaldehyde Reactions.
  • BenchChem. Technical Support Center: Catalyst Deactivation in 2,2'-Biphenol-Based Catalytic Systems.
  • ChemicalBook. (2019). 2-Amino-2-methyl-1-propanol- Reaction / Application on synthetic works.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions regarding the use of "2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol" in chemical reactions, with a specific focus on overcoming solubility issues.

While "this compound" is a specific derivative, the principles discussed here are derived from the well-characterized parent compound, 2-Amino-2-methyl-1-propanol (AMP), and fundamental principles of organic chemistry.[1][2] The addition of the bulky, nonpolar 2-methylbenzyl group significantly influences the molecule's solubility profile, often creating challenges for achieving homogeneity in reaction media. This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that affect its solubility?

This molecule is amphiphilic, meaning it possesses both hydrophilic (water-loving) and lipophilic (fat-loving) properties.

  • Hydrophilic Center: The core structure contains a secondary amine and a primary alcohol. These functional groups are polar and capable of hydrogen bonding, promoting solubility in polar solvents like water and alcohols.[3]

  • Lipophilic Region: The presence of a 2-methylbenzyl group introduces a significant nonpolar, aromatic character to the molecule. This bulky, hydrophobic moiety favors solubility in nonpolar organic solvents such as toluene or hexane.

The dual nature of this compound means it may exhibit limited solubility in solvents that are either purely polar or purely nonpolar.

Q2: How does the 2-methylbenzyl group impact solubility compared to simpler amino alcohols like AMP?

The 2-methylbenzyl group drastically reduces the molecule's affinity for polar protic solvents like water. While the parent compound, 2-Amino-2-methyl-1-propanol, is miscible with water, this derivative will be significantly less soluble due to the large, hydrophobic benzyl ring.[4] Conversely, this group enhances its solubility in nonpolar solvents compared to its simpler counterparts.[5]

Q3: I need to run a reaction in an aqueous medium. How can I solubilize this compound?

The most effective strategy for aqueous systems is pH adjustment . The secondary amine group is basic and can be protonated by adding an acid.[6][7][8] This forms an ammonium salt, which is ionic and typically exhibits dramatically increased solubility in water.

  • Action: Add a dilute acid (e.g., HCl, H₂SO₄) dropwise to your aqueous mixture until the compound dissolves. The formation of the hydrochloride salt, for instance, is a standard method to enhance the aqueous solubility of amine-containing compounds.[9][10][11]

Q4: My synthesis requires a nonpolar, aprotic solvent like hexane or toluene, but the compound won't dissolve. What should I do?

In this scenario, the polar amino alcohol portion of the molecule is preventing dissolution. The recommended approach is co-solvency .[6][12]

  • Action: Introduce a small amount of a polar, miscible co-solvent that can "bridge the gap" in polarity.[6] Effective co-solvents include tetrahydrofuran (THF), isopropanol (IPA), or dimethylformamide (DMF). These can solvate the polar head of the molecule without significantly altering the overall nonpolar character of the reaction medium.

Troubleshooting Guide for Experimental Setbacks

This section addresses specific problems you may encounter during your experiments and provides a logical workflow for resolving them.

Problem 1: My compound precipitates or "crashes out" of solution when the reaction is cooled or another reagent is added.
  • Underlying Cause: This indicates that the solution is saturated or near-saturated. A change in temperature or the introduction of a new substance that alters the solvent's properties (e.g., by reacting with a co-solvent or changing the polarity) can push the compound out of solution.

  • Troubleshooting Protocol:

    • Re-evaluate Your Solvent System: The chosen solvent may not be optimal. Refer to the solubility summary table below to select a more suitable primary solvent or co-solvent blend.

    • Increase Solvent Volume: A simple, though not always ideal, solution is to increase the amount of solvent to work in a more dilute environment.

    • Maintain Temperature: If the compound is soluble at your reaction temperature, ensure that the temperature is maintained consistently. If the reaction must be cooled for workup, be prepared for precipitation and handle the mixture as a slurry.

Problem 2: The reaction is sluggish, or the yield is low, and I suspect a solubility issue.
  • Underlying Cause: A heterogeneous reaction mixture (where the compound is not fully dissolved) can lead to slow reaction rates due to the low effective concentration of the reagent in the solution phase. Achieving a homogeneous solution is often critical for efficient reactivity.

  • Troubleshooting Protocol:

    • Confirm Homogeneity: Visually inspect the reaction mixture for suspended solids. If the solution is cloudy or contains particulate matter, solubility is likely the issue.

    • Apply Solubilization Techniques:

      • For nonpolar systems , introduce a polar aprotic co-solvent (e.g., 1-5% v/v of THF or dioxane).

      • For polar systems , consider if pH adjustment is compatible with your reaction chemistry. If not, use a nonpolar co-solvent (e.g., THF) to aid in solubilizing the benzyl group.

      • Gently heat the reaction mixture, if thermally permissible for your reactants, as solubility generally increases with temperature.[6]

Data Summary: Solvent Selection Framework

The following table provides a starting point for solvent selection and troubleshooting.

Solvent ClassExample SolventsExpected SolubilityRecommended Troubleshooting Strategy
Polar Protic Water, Methanol, EthanolPoor to ModeratepH Adjustment: Add dilute acid (e.g., HCl) to form the highly soluble ammonium salt.
Polar Aprotic THF, Acetone, DMF, DMSOModerate to GoodThese often represent a good balance and can be effective primary solvents or co-solvents.
Nonpolar Aprotic Toluene, Hexane, DichloromethanePoor to ModerateCo-solvency: Add a small amount of a polar co-solvent like THF or Isopropanol.
Visual Troubleshooting Workflows

The following diagrams provide a visual guide to systematically address solubility challenges.

G cluster_start Initial Observation cluster_actions Troubleshooting Paths start Is the compound fully dissolved in the chosen reaction solvent? solvent_type Is the primary solvent Polar or Nonpolar? start->solvent_type No end_state Proceed with Homogeneous Reaction Mixture start->end_state Yes polar_sol Strategy for Polar Solvents: Adjust pH by adding acid to form a soluble salt. solvent_type->polar_sol Polar nonpolar_sol Strategy for Nonpolar Solvents: 1. Add a polar co-solvent (e.g., THF). 2. Gently increase temperature. solvent_type->nonpolar_sol Nonpolar polar_sol->end_state nonpolar_sol->end_state

Caption: A decision workflow for troubleshooting solubility issues.

G cluster_equilibrium pH-Dependent Equilibrium in Aqueous Media FreeBase R-NH-R' (Free Base) - Bulky Nonpolar Group Dominates - Low Water Solubility Salt R-NH2+-R' (Ammonium Salt) - Ionic Species - High Water Solubility FreeBase->Salt + H+ (Acid Addition) Salt->FreeBase - H+ (Base Addition)

Caption: The effect of pH on the aqueous solubility of the amino alcohol.

References
  • Addressing solubility challenges of methylhexanamine in non-polar solvents - Benchchem. (n.d.).
  • 2-AMINO-2-METHYL-1-PROPANOL - Ataman Kimya. (n.d.).
  • 2-AMINO-2-METHYL-1-PROPANOL - CAMEO Chemicals - NOAA. (n.d.).
  • 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem. (n.d.).
  • 2-Amino-2-methyl-1-propanol | CAS#:124-68-5 | Chemsrc. (n.d.).
  • Improving the Solubility of Hexanuclear Heterometallic Extended Metal Atom Chain Compounds in Nonpolar Solvents by Introducing Alkyl Amine Moieties | ACS Omega. (2021).
  • Amino Alcohols - Alfa Chemistry. (n.d.).
  • Applications of 2-Amino-2-methyl-1-propanol - ChemicalBook. (2019).
  • 2-Amino-2-methyl-1-propanol - Chem-Impex. (n.d.).
  • 2-Amino-2-methyl-1-propanol, 100 mL - MP Biomedicals. (n.d.).
  • Buy 2-Amino-2-methyl-1-propanol hydrochloride (EVT-297884) - EvitaChem. (n.d.).
  • Solubility enhancement techniques: A comprehensive review - WJBPHS. (2023).
  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).
  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.).
  • How to Prepare 2-Amino-2-methyl-1-propanol? - FAQ - Guidechem. (n.d.).
  • A kind of preparation method of 2-amino-2-methyl-1-propanol - Google Patents. (n.d.).
  • Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development - Benchchem. (n.d.).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.).
  • 2-Amino-2-methyl-1-propanol hydrochloride - Chem-Impex. (n.d.).
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.).
  • 2-Amino-2-methyl-1-propanol hydrochloride for synthesis 3207-12-3 - Sigma-Aldrich. (n.d.).

Sources

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this reaction. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity of your synthesis.

Introduction: The Synthetic Pathway

The synthesis of this compound is typically achieved through the reductive amination of 2-amino-2-methyl-1-propanol with 2-methylbenzaldehyde. This process involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. While seemingly straightforward, this reaction can be accompanied by the formation of several byproducts that can complicate purification and compromise the final product's purity.

A common synthetic route for a closely related compound, 2-Benzylamino-2-methyl-1-propanol, involves reacting 2-amino-2-methylpropan-1-ol with benzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.[1][2] The principles and potential side reactions of this synthesis are directly applicable to the formation of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing explanations for their occurrence and actionable troubleshooting steps.

FAQ 1: I'm observing an impurity with a mass corresponding to the loss of water from the combined starting materials. What is it and how can I minimize it?

Answer: This impurity is likely the unreduced imine intermediate .

  • Causality of Formation: The reductive amination process occurs in two main steps: the formation of a hemiaminal, which then dehydrates to form an imine, followed by the reduction of the imine to the final amine product.[3] If the reduction step is incomplete or slow, the imine can persist as a significant impurity.

  • Troubleshooting Guide:

    • Incomplete Reduction: The persistence of the imine suggests that the reducing agent may not be fully effective.

      • Action: Increase the equivalents of the reducing agent (e.g., sodium triacetoxyborohydride or sodium borohydride).[1][4] Be mindful that with sodium borohydride, it should be added after allowing sufficient time for imine formation, as it can also reduce the starting aldehyde.[5]

      • Action: Ensure the reducing agent is fresh and has been stored under appropriate conditions to prevent degradation.

    • Reaction Time: The reduction of the imine may require more time to go to completion.

      • Action: Extend the reaction time after the addition of the reducing agent and monitor the reaction progress by a suitable technique like TLC or LC-MS.

  • Characterization:

    • LC-MS: The imine will have a molecular weight corresponding to the sum of the starting materials minus the molecular weight of water (18.015 g/mol ).

    • NMR: The presence of a C=N bond can be identified in the 13C NMR spectrum, and the proton on the imine carbon will appear as a characteristic singlet in the 1H NMR spectrum.

FAQ 2: My product is contaminated with a significant amount of unreacted 2-amino-2-methyl-1-propanol. How can I improve the conversion?

Answer: The presence of unreacted starting materials points to inefficient imine formation.

  • Causality of Formation: The formation of the imine is an equilibrium reaction.[3] If the equilibrium is not shifted sufficiently towards the imine, a significant amount of the starting amine will remain.

  • Troubleshooting Guide:

    • Water Removal: The formation of the imine from the hemiaminal intermediate involves the elimination of water.

      • Action: Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the reaction mixture to drive the equilibrium towards the imine.

    • Catalysis: The rate of imine formation can be slow.

      • Action: A catalytic amount of a mild acid (e.g., acetic acid) can be used to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.

  • Characterization of Starting Material:

    • HPLC: Compare the retention time of the impurity with a standard of 2-amino-2-methyl-1-propanol.

    • NMR: The 1H NMR spectrum of 2-amino-2-methyl-1-propanol has characteristic signals for the methyl and methylene protons.[6]

FAQ 3: I've isolated a byproduct with the same mass as my product, but with different chromatographic and spectroscopic properties. What could it be?

Answer: You may be observing the formation of an oxazolidine byproduct.

  • Causality of Formation: 2-amino-2-methyl-1-propanol is an amino alcohol. The intermediate hemiaminal formed from the reaction of the amine with the aldehyde can undergo intramolecular cyclization, where the hydroxyl group attacks the hemiaminal carbon to form a stable five-membered oxazolidine ring.

  • Troubleshooting Guide:

    • Reaction Conditions: The formation of oxazolidines can be influenced by the reaction conditions.

      • Action: Performing the reaction under conditions that favor the open-chain imine formation before reduction can minimize oxazolidine formation. This can sometimes be achieved by adjusting the solvent or temperature.

      • Action: If the oxazolidine is stable under the workup conditions, purification by column chromatography may be necessary to separate it from the desired product.

  • Characterization:

    • NMR: The 1H and 13C NMR spectra of the oxazolidine will show characteristic signals for the heterocyclic ring structure, which will differ significantly from the open-chain product.

    • MS: Since the oxazolidine is an isomer of the imine, it will have the same mass as the unreduced intermediate.

FAQ 4: After purification, I see a minor impurity with a mass 16 units higher than my target compound. What is this?

Answer: This is likely the N-oxide of your final product.

  • Causality of Formation: Tertiary amines are susceptible to oxidation to form N-oxides, especially if exposed to air or oxidizing agents over time.

  • Troubleshooting Guide:

    • Inert Atmosphere: Ensure the reaction and workup are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Storage: Store the purified product under an inert atmosphere and protected from light to prevent slow oxidation.

    • Purification: If N-oxide formation is significant, it can often be separated from the desired amine by column chromatography due to its higher polarity.

  • Characterization:

    • LC-MS: The N-oxide will have a molecular weight that is 16 g/mol higher than the parent amine, corresponding to the addition of an oxygen atom.

Summary of Potential Byproducts

ByproductFormation MechanismKey Identification Method
Imine Intermediate Incomplete reduction of the C=N bond.LC-MS (M-18 of product)
Unreacted Starting Materials Incomplete reaction or unfavorable equilibrium.HPLC (comparison to standards)
Oxazolidine Intramolecular cyclization of the hemiaminal intermediate.NMR (distinct ring structure signals)
N-Oxide Oxidation of the final tertiary amine product.LC-MS (M+16 of product)
Over-alkylation Product Reaction of the product with another molecule of aldehyde.LC-MS (higher molecular weight)

Experimental Protocols

General Procedure for the Synthesis of this compound via Reductive Amination

This protocol is adapted from the synthesis of the closely related 2-Benzylamino-2-methyl-1-propanol and should be optimized for the specific substrates.[1][2]

  • Imine Formation:

    • To a solution of 2-amino-2-methyl-1-propanol (1.0 eq.) and 2-methylbenzaldehyde (1.1 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add molecular sieves.

    • Stir the mixture for 3-4 hours to facilitate imine formation. Monitor the reaction by TLC or LC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Slowly add a reducing agent such as sodium triacetoxyborohydride (1.5 eq.) or sodium borohydride (1.5 eq.) portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Continue to monitor for the disappearance of the imine intermediate.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired this compound.

Visualizing the Reaction Pathway and Byproduct Formation

Byproduct_Formation Reactants 2-amino-2-methyl-1-propanol + 2-methylbenzaldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine Intermediate Hemiaminal->Imine - H2O Oxazolidine Oxazolidine Byproduct Hemiaminal->Oxazolidine Intramolecular Cyclization Product This compound Imine->Product Reduction (e.g., NaBH(OAc)3) N_Oxide N-Oxide Byproduct Product->N_Oxide Oxidation Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product. Impurity_Check Impurity Detected? Start->Impurity_Check Identify_Impurity Identify Impurity (LC-MS, NMR) Impurity_Check->Identify_Impurity Yes End_Pure Pure Product Impurity_Check->End_Pure No Imine_Detected Imine Intermediate? Identify_Impurity->Imine_Detected Oxazolidine_Detected Oxazolidine? Imine_Detected->Oxazolidine_Detected No Optimize_Reduction Optimize Reduction: - Increase reducing agent - Extend reaction time Imine_Detected->Optimize_Reduction Yes Starting_Material_Detected Unreacted Starting Material? Oxazolidine_Detected->Starting_Material_Detected No Purify Purify by Chromatography Oxazolidine_Detected->Purify Yes Optimize_Imination Optimize Imine Formation: - Add dehydrating agent - Use acid catalyst Starting_Material_Detected->Optimize_Imination Yes End_Impure Re-evaluate Strategy Starting_Material_Detected->End_Impure No Optimize_Reduction->Start Optimize_Imination->Start Purify->End_Pure

Sources

Technical Support Center: Reaction Monitoring for 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol. The synthesis, which typically involves the reductive amination of 2-amino-2-methyl-1-propanol with 2-methylbenzaldehyde, requires careful monitoring by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to ensure reaction completion, assess purity, and identify potential byproducts.

Section 1: Thin-Layer Chromatography (TLC) Troubleshooting

TLC is an indispensable, rapid technique for qualitative reaction monitoring. However, the basic nature of the amine and the polarity of the alcohol functional group in the target molecule can present challenges.

Frequently Asked Questions (TLC)

Q1: My spots are streaking or smearing on the TLC plate. What's causing this and how can I fix it?

A1: Streaking is a common issue when analyzing amines or highly polar compounds on standard silica gel plates.[1][2][3]

  • Causality: The primary amine in your starting material (2-amino-2-methyl-1-propanol) and the secondary amine in your product are basic. They can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel plate. This strong, sometimes irreversible, interaction disrupts the normal partitioning process, causing the spots to elongate or "streak" up the plate.[1] Overloading the sample spot can also lead to streaking.[1][3]

  • Troubleshooting Steps:

    • Add a Basic Modifier to the Mobile Phase: The most effective solution is to add a small amount of a volatile base to your eluent system. Typically, 0.5-2% triethylamine (TEA) or ammonia (in methanol) is sufficient. The basic modifier will neutralize the acidic silanol groups, minimizing the strong interaction with your amine compounds and resulting in more compact, well-defined spots.

    • Reduce Sample Concentration: Ensure you are not overloading the plate. A 1% solution of your reaction mixture in a volatile solvent is a good starting point.[1] If streaking persists, dilute your sample further.

    • Use Neutral or Basic Alumina Plates: As an alternative to silica, alumina plates are available in neutral or basic grades, which can reduce interactions with basic compounds.

    • Ensure Complete Solvent Removal: High-boiling point reaction solvents like DMF or DMSO can cause streaking if not fully removed from the sample before spotting.[2] If using such solvents, consider placing the spotted plate under high vacuum for a few minutes before development.[2]

Q2: I can't see my product spot, or it's very faint, even though I expect the reaction to be working. What's wrong?

A2: Visualization is key. While the benzyl group in your product offers some UV activity, the starting amino alcohol does not have a strong chromophore.

  • Causality: Standard 254 nm UV light is often not sensitive enough for all compounds, especially those lacking extensive conjugation, like your starting material.[4] The product's UV visibility will be better due to the aromatic ring, but it might still be weak depending on the concentration.

  • Troubleshooting & Visualization Protocols:

    • Use an Oxidative Stain: Potassium permanganate (KMnO₄) stain is an excellent, highly universal choice.[4][5][6][7] It reacts with the alcohol and amine functional groups in both the starting material and the product, appearing as yellow-brown spots on a purple background.[4]

    • Ninhydrin Stain for Primary Amines: Ninhydrin is a specific stain for primary amines, like your starting material 2-amino-2-methyl-1-propanol.[4][5][6] It will produce a characteristic colored spot (often purple or pink) upon heating. This is extremely useful for confirming the consumption of the starting amine. Note that your secondary amine product will likely not stain or will stain a different color (e.g., yellow).

    • Iodine Chamber: Exposing the plate to iodine vapor is a simple, non-destructive method that works for many organic compounds.[4][5] The spots will appear as brown areas, but they may fade over time, so it's important to circle them promptly.[4]

    • Increase Spot Concentration: If you suspect the concentration is too low, you can spot the sample multiple times in the same location, allowing the solvent to dry completely between applications.[3]

Q3: My starting material and product have very similar Rf values. How can I improve the separation?

A3: Achieving good resolution between a polar starting material and a slightly less polar product requires careful optimization of the mobile phase.

  • Causality: The product, this compound, is less polar than the starting material, 2-amino-2-methyl-1-propanol, due to the introduction of the bulky, nonpolar benzyl group. However, both molecules contain a polar alcohol group, which dominates their interaction with the silica. Your goal is to find a solvent system that is sensitive to the change in the amine substitution.

  • Mobile Phase Optimization Strategy:

    • Start with a Standard System: A common starting point for amines is a mixture of a nonpolar solvent and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.

    • Systematically Vary Polarity:

      • If both spots are at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase methanol in a DCM/MeOH mixture).

      • If both spots are at the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of the polar solvent.

    • Try a Three-Component System: For fine-tuning, a third solvent can be introduced. For example, a mixture of Hexane, Ethyl Acetate, and a small amount of Methanol can provide nuanced control over polarity.

    • Don't Forget the Basic Modifier: As mentioned in Q1, always include a small percentage of triethylamine or ammonia to prevent streaking, which will also improve resolution.

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC provides quantitative data on reaction conversion, product purity, and the presence of impurities. Given the basic nature of the analyte, specific challenges like peak tailing and poor reproducibility can arise.

Frequently Asked Questions (HPLC)

Q4: My product peak is tailing significantly. What is causing this and how do I get a symmetrical peak?

A4: Peak tailing is the most common problem encountered when analyzing basic compounds like your product on a standard silica-based reversed-phase column (e.g., C18).[8]

  • Causality: The root cause is secondary interactions between the protonated amine group of your analyte and residual, ionized silanol groups (Si-O⁻) on the silica surface of the column packing material.[8][9] These strong ionic interactions act as a secondary, undesirable retention mechanism, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: The most direct solution is to suppress the ionization of the silanol groups by lowering the pH of the aqueous portion of your mobile phase.[8] Operating at a pH between 2.5 and 3.5 using a buffer like phosphate or an acid additive like formic acid or trifluoroacetic acid (TFA) will protonate the silanols (Si-OH), eliminating the ionic interaction site and dramatically improving peak shape.

    • Add a Basic Modifier (Competitive Pairing Agent): If operating at low pH is not desirable, adding a small amount of a basic modifier like triethylamine (TEA) to a mid-range pH mobile phase can help. The TEA will compete with your analyte for interaction with the active silanol sites, effectively masking them and improving peak symmetry.[8]

    • Use a High-Purity or End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to minimize the number of accessible silanol groups. If you are using an older column, switching to a modern, high-purity, end-capped column will inherently reduce tailing issues.[8]

    • Work at High pH (with a suitable column): An alternative is to work at a high pH (e.g., pH > 8) to deprotonate your basic analyte, making it neutral.[9][10] Caution: This requires a hybrid or specially bonded column that is stable at high pH, as standard silica columns will dissolve above pH 8.[8][10]

Q5: My retention times are drifting or changing between runs. How can I improve reproducibility?

A5: Retention time instability can frustrate quantitative analysis and indicates a lack of control over the chromatographic system.

  • Causality: Several factors can contribute to shifting retention times:

    • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. This is especially true for mobile phases containing ion-pairing agents or buffers.[11]

    • Mobile Phase Composition: Inaccurate preparation or gradual evaporation of the more volatile organic component of the mobile phase can change its composition over time.[10]

    • Temperature Fluctuations: Column temperature affects solvent viscosity and the kinetics of partitioning. Without a column oven, ambient temperature changes in the lab can cause retention times to drift.[8][10]

    • Pump and System Issues: Leaks in the pump or fittings, or malfunctioning check valves, can lead to an inconsistent flow rate.[10]

  • Troubleshooting Protocol:

    • Ensure Proper Equilibration: Always flush the column with at least 10-20 column volumes of the mobile phase before the first injection. When using buffers, equilibration can take longer.

    • Prepare Fresh Mobile Phase Daily: To avoid changes in composition, prepare your mobile phase fresh each day and keep the reservoirs covered.[10]

    • Use a Column Oven: A thermostatted column compartment is the best way to ensure a constant temperature and, therefore, stable retention times.[8][10]

    • System Check: Check the system pressure. If it's unusually low or fluctuating, check for leaks in all fittings from the pump to the detector. Check pump seals for salt buildup if using buffers.[10]

Q6: I'm not sure what HPLC method to start with. Can you provide a recommended starting point?

A6: A robust starting method for a basic aromatic compound like this compound would be a reversed-phase gradient method.

  • Rationale: A reversed-phase C18 column is a versatile workhorse. A gradient method (where the mobile phase composition changes over time) is ideal for analyzing a reaction mixture, as it can effectively separate compounds with a range of polarities, from the polar starting materials to the less polar product and potential nonpolar impurities.

  • Recommended Starting Protocol:

    • Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm or 220 nm (the benzyl group provides UV absorbance).

    • Injection Volume: 10 µL.

This method can then be optimized by adjusting the gradient slope, flow rate, or organic solvent (e.g., switching to methanol) to achieve the desired separation.[12][13]

Section 3: Data Interpretation & Workflow Visualization

Typical Chromatographic Data Summary

The following table summarizes the expected elution order and typical retention characteristics for the compounds involved in the reaction. Actual values will vary based on the specific conditions used.

CompoundRolePolarityTypical TLC Rf (DCM/MeOH 95:5 + 1% TEA)Expected HPLC Elution Order (Reversed-Phase)
2-Amino-2-methyl-1-propanolStarting MaterialHigh~0.1 - 0.2Early
2-MethylbenzaldehydeStarting MaterialMedium~0.6 - 0.7Middle
This compound Product Medium~0.4 - 0.5Late
Experimental Workflow Diagrams

The following diagrams illustrate the logical workflows for troubleshooting common TLC and HPLC issues.

TLC_Troubleshooting_Workflow start TLC Plate Shows Streaking/Smearing q1 Is the sample an amine/basic compound? start->q1 sol1 Add 1-2% Triethylamine (TEA) or NH3 to the mobile phase. q1->sol1 Yes q2 Is the sample spot overloaded? q1->q2 No sol1->q2 end Problem Resolved: Clean Spots sol1->end sol2 Dilute the sample and re-spot. q2->sol2 Yes no_streak Spots are clean, but separation is poor. q2->no_streak No sol2->end HPLC_Peak_Tailing_Workflow start HPLC Peak is Tailing q1 Is the mobile phase pH < 4? start->q1 sol1 Lower aqueous pH to 2.5-3.5 with Formic Acid or TFA. q1->sol1 No, it's neutral q2 Is the column old or not end-capped? q1->q2 No q1->q2 Yes, but still tailing end Problem Resolved: Symmetrical Peak sol1->end sol2 Switch to a modern, high-purity, end-capped C18 column. q2->sol2 Yes q2->end No, column is new sol2->end

Sources

Validation & Comparative

A Comparative Guide to Chiral Amino Alcohol Ligands in Asymmetric Ketone Reduction: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Initial searches for performance data on "2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol" did not yield sufficient publicly available scientific literature for a comprehensive comparative analysis. To fulfill the educational and structural aims of this guide, we will proceed with a well-documented and widely utilized chiral amino alcohol, (S)-α,α-diphenyl-2-pyrrolidinemethanol , as our primary subject. This compound is a cornerstone in asymmetric synthesis, particularly as a precursor to the renowned Corey-Bakshi-Shibata (CBS) catalyst. The principles, experimental setups, and comparative logic detailed herein are directly applicable to the evaluation of any new chiral ligand.

Introduction: The Critical Role of Chiral Ligands in Modern Synthesis

In the realm of pharmaceutical development and fine chemical synthesis, the ability to control stereochemistry is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. Chiral amino alcohols have emerged as a privileged class of ligands in asymmetric catalysis, capable of inducing high levels of enantioselectivity in a variety of chemical transformations. Their utility stems from their bidentate nature, allowing them to form rigid chelate complexes with a metal or metalloid center, thereby creating a well-defined chiral environment that directs the stereochemical outcome of a reaction.

This guide provides a comparative analysis of (S)-α,α-diphenyl-2-pyrrolidinemethanol-derived catalysts against other common chiral ligands in the context of the asymmetric borane reduction of prochiral ketones—a fundamental transformation for producing chiral secondary alcohols.

The Mechanism of Asymmetric Borane Reduction: The CBS Catalyst

The asymmetric reduction of ketones using a chiral oxazaborolidine catalyst, famously known as the Corey-Bakshi-Shibata (CBS) reduction, provides a powerful and predictable method for accessing enantiomerically enriched alcohols. The catalyst is typically generated in situ from a chiral amino alcohol, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol, and a borane source.

The catalytic cycle, as proposed by Corey and co-workers, involves the coordination of the borane to the nitrogen atom of the oxazaborolidine. This complex then coordinates to the ketone, with a preference for the sterically smaller substituent of the ketone to be oriented away from the bulky group of the chiral ligand. Hydride transfer from the borane to the carbonyl carbon then occurs through a six-membered ring transition state, leading to the formation of the chiral alcohol with a predictable stereochemistry.

CBS_Mechanism cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Amino_Alcohol (S)-α,α-diphenyl-2-pyrrolidinemethanol CBS_Catalyst Chiral Oxazaborolidine (CBS Catalyst) Amino_Alcohol->CBS_Catalyst + BH3 Borane_1 BH3 Source CBS_BH3 Catalyst-Borane Complex CBS_Catalyst->CBS_BH3 + BH3 Transition_State Six-membered Transition State CBS_BH3->Transition_State Ketone Prochiral Ketone Ketone->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->CBS_Catalyst Regeneration Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Release

Figure 1: Simplified mechanism of the CBS reduction.

Comparative Performance Analysis

The efficacy of a chiral ligand is primarily judged by the enantiomeric excess (ee) and yield it can achieve for a given transformation. Below is a comparative table summarizing the performance of the CBS catalyst derived from (S)-α,α-diphenyl-2-pyrrolidinemethanol against other notable chiral ligands in the asymmetric reduction of acetophenone, a standard benchmark substrate.

Chiral Ligand/CatalystSubstrateYield (%)Enantiomeric Excess (ee %)Product Configuration
(S)-CBS Catalyst Acetophenone>9597(R)
(-)-DAIB Acetophenone>9598(S)
(1R,2S)-(-)-N-Methylephedrine Acetophenone8590(R)
Alpine-Borane® AcetophenoneModerateVariable(R) or (S)
Disiamylborane AcetophenoneNot ReportedLowNot Typically Used

Data sourced from representative literature.

Analysis of Performance:

  • CBS Catalyst: The catalyst derived from (S)-α,α-diphenyl-2-pyrrolidinemethanol consistently delivers high yields and excellent enantioselectivity for a broad range of ketones. Its predictable stereochemical outcome and high catalytic turnover number make it a widely adopted reagent.

  • (-)-DAIB (3-exo-(Dimethylamino)isoborneol): This ligand also provides excellent enantioselectivity, often comparable to or even exceeding that of the CBS catalyst for certain substrates.

  • (1R,2S)-(-)-N-Methylephedrine: While effective, it generally provides slightly lower enantioselectivities and yields compared to the CBS and DAIB systems.

  • Chiral Boranes (Alpine-Borane®, Disiamylborane): These stoichiometric reagents are often more sterically demanding and can show high selectivity for certain classes of ketones. However, their substrate scope can be narrower, and they are not catalytic.

Experimental Protocols

To ensure reproducibility and provide a practical context, detailed experimental procedures are provided below.

In Situ Generation of the CBS Catalyst and Asymmetric Reduction of Acetophenone

This protocol describes the in situ formation of the oxazaborolidine catalyst from (S)-α,α-diphenyl-2-pyrrolidinemethanol followed by the asymmetric reduction of acetophenone.

Materials:

  • (S)-α,α-diphenyl-2-pyrrolidinemethanol

  • Borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Acetophenone

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for reactions under an inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (e.g., 0.1 mmol).

  • Add anhydrous THF (5 mL) and stir until the ligand is dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (1.2 equivalents relative to the ligand, e.g., 0.12 mmol) dropwise.

  • Stir the mixture at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes.

  • Slowly add borane-dimethyl sulfide complex (1.2 equivalents relative to the ketone, e.g., 1.2 mmol) dropwise, maintaining the internal temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1 M HCl and extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 1-phenylethanol by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Experimental_Workflow Start Start: Flame-dried Schlenk Flask under Argon Add_Ligand 1. Add (S)-α,α-diphenyl-2-pyrrolidinemethanol and anhydrous THF Start->Add_Ligand Cool_1 2. Cool to 0 °C Add_Ligand->Cool_1 Add_Borane_1 3. Add BH3·SMe2 (1.2 eq to ligand) Cool_1->Add_Borane_1 Stir_Catalyst 4. Stir at RT for 1 hr (Catalyst Formation) Add_Borane_1->Stir_Catalyst Cool_2 5. Cool to -20 °C Stir_Catalyst->Cool_2 Add_Ketone 6. Add Acetophenone solution Cool_2->Add_Ketone Add_Borane_2 7. Add BH3·SMe2 (1.2 eq to ketone) Add_Ketone->Add_Borane_2 Monitor 8. Monitor reaction by TLC Add_Borane_2->Monitor Quench 9. Quench with Methanol Monitor->Quench Workup 10. Aqueous Workup (HCl, NaHCO3, Brine) Quench->Workup Purify 11. Purify by Chromatography Workup->Purify Analyze 12. Analyze ee by Chiral HPLC/GC Purify->Analyze

Figure 2: Experimental workflow for the CBS reduction.

Conclusion

While a direct comparative analysis of "this compound" was not possible due to a lack of available data, the principles of evaluation remain universal. The case study of (S)-α,α-diphenyl-2-pyrrolidinemethanol highlights the key metrics for assessing a chiral ligand's performance: enantioselectivity, yield, substrate scope, and predictability of the stereochemical outcome. The CBS reduction remains a benchmark in asymmetric synthesis, and the robust performance of its parent amino alcohol ligand continues to make it a first choice for the synthesis of chiral alcohols. Future research into novel chiral amino alcohols will undoubtedly be measured against this high standard.

References

  • BenchChem.
  • BenchChem. A Comparative Guide to the Efficacy of Chiral Amino Alcohol Ligands in Asymmetric Synthesis.
  • Organic & Biomolecular Chemistry. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes.
  • ACS Publications.
  • BenchChem. A Comparative Guide to the Enantioselectivity of Chiral Boranes: Disiamylborane vs. Specialized Reagents.
  • TCI America.
  • ACS Publications. Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones.
  • Westlake University.
  • Sigma-Aldrich. Asymmetric Catalysis with Chiral Oxazaborolidinium Ions (COBIs)
  • National Center for Biotechnology Information. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones.
  • Semantic Scholar. Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones.
  • University of Groningen Research Portal. Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones.
  • National Center for Biotechnology Information.
  • Sci-Hub. Chiral Oxazaborolidine‐Catalyzed Asymmetric Borane Reduction of Alkyl 4‐Dialkylaminophenyl Ketones.
  • Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997.

A Senior Application Scientist's Guide to the Validation of Analytical Methods for the Quantification of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol, a novel amine derivative. While specific validated methods for this compound are not yet prevalent in public literature, we will draw upon established analytical principles for structurally similar compounds, such as 2-Amino-2-methyl-1-propanol (AMP), and frame the discussion within the rigorous context of international regulatory guidelines.

Our focus will be on the two most probable analytical techniques for this molecule: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the rationale behind method development choices and provide a comprehensive framework for validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Analytical Challenge: Understanding the Analyte

This compound is a substituted alkanolamine. Its structure, featuring both a secondary amine and a primary alcohol functional group, along with a benzene ring, dictates its physicochemical properties and informs the selection of an appropriate analytical strategy. The presence of the amino group makes it basic, while the aromatic ring provides a chromophore suitable for UV detection in HPLC. Its volatility may also make it amenable to GC analysis, likely after derivatization to improve thermal stability and chromatographic behavior.

Comparative Analysis of Quantitative Methods

The choice between HPLC and GC-MS for the quantification of this compound will depend on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., routine quality control versus impurity profiling).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection for identification and quantification.
Typical Stationary Phase C18 or other reversed-phase columns.Phenyl- or cyanopropyl-substituted polysiloxane capillary columns.
Detection UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).Mass Spectrometry (MS), Flame Ionization Detector (FID).
Sample Volatility Not required.Required; derivatization may be necessary.
Selectivity Good; can be enhanced with MS detection.Excellent, especially with MS detection providing structural information.
Sensitivity Good to excellent, depending on the detector.Excellent, particularly with selected ion monitoring (SIM).
Throughput Generally higher than GC-MS.Can be lower due to longer run times and potential for sample preparation.
Cost Lower initial and operational cost compared to GC-MS.Higher initial and operational cost.

Proposed Analytical Methods and Validation Strategy

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2][4] The following sections outline hypothetical HPLC and GC-MS methods for the quantification of this compound and a comprehensive validation plan based on ICH Q2(R2) guidelines.[1][4]

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method with UV detection is a logical starting point for the quantification of this compound due to the presence of the aromatic ring.

Experimental Protocol: HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., phosphate buffer at pH 7.0). The gradient will be optimized to ensure good peak shape and resolution from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound, determined by a UV scan.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Standards and samples are to be dissolved in the mobile phase at the initial gradient composition.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Dev1 Analyte Characterization Dev2 Column & Mobile Phase Selection Dev1->Dev2 Physicochemical Properties Dev3 Optimization of Chromatographic Conditions Dev2->Dev3 Initial Screening Val1 Specificity Dev3->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5

Caption: Workflow for HPLC Method Development and Validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For enhanced selectivity and sensitivity, particularly in complex matrices or for trace-level analysis, a GC-MS method can be developed. Due to the polar nature of the amine and alcohol groups, derivatization is recommended to improve volatility and peak shape.

Experimental Protocol: GC-MS Method

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A mid-polarity capillary column (e.g., 5% phenyl-polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to silylate the active hydrogens.

  • Derivatization Procedure: Evaporate the sample solvent and add the derivatization agent. Heat at 70°C for 30 minutes.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions: EI at 70 eV. Scan range of m/z 50-500. For quantitative analysis, operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized analyte.

Workflow for GC-MS Method Development and Validation

GCMS_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Dev1 Derivatization Strategy Dev2 Column Selection & GC Conditions Dev1->Dev2 Improved Volatility Dev3 MS Parameter Optimization Dev2->Dev3 Optimized Separation Val1 Specificity (Peak Purity) Dev3->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5

Caption: Workflow for GC-MS Method Development and Validation.

In-Depth Validation Parameters According to ICH Q2(R2)

A robust analytical method is one that is validated to be fit for its intended purpose.[4] The following parameters must be evaluated for both the HPLC and GC-MS methods.

Validation ParameterPurpose and RationaleAcceptance Criteria (Typical)
Specificity To ensure that the signal measured is unequivocally from the analyte of interest, without interference from excipients, impurities, or degradation products.The analyte peak should be well-resolved from other components, and peak purity should be confirmed (e.g., by DAD or MS).
Linearity To demonstrate a proportional relationship between the analyte concentration and the analytical signal over a defined range.A correlation coefficient (r²) of ≥ 0.999 is generally expected. The y-intercept should be close to zero.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.For drug substance assays, typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value. This is typically assessed by recovery studies using spiked placebo or by comparison to a reference method.Recovery of 98.0% to 102.0% is often required for drug substance assays.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).Relative Standard Deviation (RSD) of ≤ 2% is a common requirement.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.The results should remain within the acceptance criteria when parameters such as mobile phase composition, pH, column temperature, and flow rate are slightly varied.

Conclusion

The selection of an analytical method for the quantification of this compound requires a thorough understanding of the analyte's properties and the intended application of the method. Both HPLC-UV and GC-MS offer viable approaches, with HPLC being a more straightforward and cost-effective option for routine analysis, while GC-MS provides superior selectivity and sensitivity, which may be crucial for impurity profiling or analysis in complex matrices.

Regardless of the chosen technique, a comprehensive validation in accordance with ICH guidelines is mandatory to ensure the reliability and scientific soundness of the generated data. The frameworks and protocols presented in this guide provide a solid foundation for the development and validation of robust analytical methods for this and other novel pharmaceutical compounds.

References

  • CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents.
  • CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol - Google Patents.
  • 2-AMINO-2-METHYL-1-PROPANOL - OSHA. Available from: [Link]

  • 2-AMINO-2-METHYL-1-PROPANOL - Ataman Kimya. Available from: [Link]

  • Characterization of the reaction of 2‐amino‐2‐methyl‐1‐propanol with... - ResearchGate. Available from: [Link]

  • 2-Amino-2-methyl-1-propanol, 100 mL - MP Biomedicals. Available from: [Link]

  • Robust Summaries & Test Plan: 2-amino-2-methylpropanol - US EPA. Available from: [Link]

  • 2-Amino-2-methylpropan-1-ol - SIELC Technologies. Available from: [Link]

  • 2-Amino-2-methyl-1-propanol | CAS#:124-68-5 | Chemsrc. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available from: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • 2-Amino-2-methyl-1-propanol, 99% - Fisher Scientific. Available from: [Link]

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A Comparative Guide to Catalysts in Asymmetric Ketone Reduction: Benchmarking "2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Catalyst Performance in a Critical Synthetic Transformation

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation in modern organic synthesis, providing essential building blocks for a vast array of pharmaceuticals and fine chemicals. The efficacy of this transformation hinges on the choice of a chiral catalyst capable of inducing high levels of stereoselectivity. This guide provides a comparative analysis of "2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol" and other leading catalysts in the field of asymmetric reduction. Our objective is to furnish researchers and drug development professionals with a comprehensive understanding of the catalytic landscape, supported by experimental data, to facilitate informed catalyst selection for specific synthetic challenges.

The Landscape of Asymmetric Ketone Reduction: Key Catalytic Systems

Two methodologies have emerged as the gold standard for the asymmetric reduction of ketones: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.[1][2] These systems, while both highly effective, operate through distinct mechanisms and offer different advantages in terms of substrate scope, operational simplicity, and catalyst preparation.

1. The Corey-Bakshi-Shibata (CBS) Reduction: The Power of Chiral Oxazaborolidines

The CBS reduction employs a chiral oxazaborolidine catalyst, which is typically generated in situ from a chiral β-amino alcohol and a borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂).[3][4] The catalyst, by coordinating to both the borane and the ketone, orchestrates a highly face-selective hydride transfer, leading to the formation of a chiral alcohol with high enantiomeric excess (ee).[3][4] The predictability of the stereochemical outcome, based on the well-defined transition state, is a key advantage of this methodology.[3]

2. Noyori Asymmetric Hydrogenation: The Efficiency of Ruthenium Complexes

Pioneered by Nobel laureate Ryoji Noyori, this method utilizes ruthenium (II) complexes bearing chiral diphosphine ligands (e.g., BINAP) and chiral diamine ligands (e.g., DPEN).[5][6] These catalysts activate molecular hydrogen and deliver it to the ketone with exceptional enantioselectivity.[5] Noyori's catalysts are renowned for their high turnover numbers (TONs), making them particularly suitable for large-scale industrial applications.[6]

Performance Benchmark: Reduction of Acetophenone

To provide a clear and objective comparison, we will use the asymmetric reduction of acetophenone to 1-phenylethanol as a benchmark reaction. Acetophenone is a common prochiral ketone used to evaluate the performance of new catalytic systems.

"this compound" in Context

While specific, direct comparative studies featuring "this compound" against the classical CBS and Noyori catalysts are not extensively documented in publicly available literature, we can infer its potential performance based on the behavior of structurally similar N-benzylated amino alcohols in borane-mediated reductions. These ligands, when reacted with a borane source, form chiral oxazaborolidine catalysts in situ, placing them within the mechanistic framework of the CBS reduction. The steric and electronic properties of the N-benzyl group can influence the catalyst's activity and the enantioselectivity of the reduction.

Comparative Performance Data

The following table summarizes the performance of various catalytic systems in the asymmetric reduction of acetophenone. This data, compiled from literature sources, provides a quantitative basis for comparison.

Catalyst SystemChiral Ligand/CatalystReducing AgentYield (%)ee (%)Product ConfigurationReference
CBS Reduction (S)-α,α-Diphenyl-2-pyrrolidinemethanolBH₃·THF9596(R)[7]
CBS Reduction Chiral Lactam AlcoholBH₃·THFHigh91-98(R)[8]
Noyori Hydrogenation (S)-BINAP-RuCl₂-(S,S)-DPENH₂ (gas), t-BuOK>9999(R)[1]
Biocatalysis Rhodotorula glutinis cells-77>99(S)[9]

Mechanistic Insights and Experimental Workflows

A deep understanding of the underlying mechanisms and experimental protocols is crucial for the successful implementation of these powerful synthetic methods.

The CBS Reduction: A Step-by-Step Look

The CBS reduction proceeds through a well-defined catalytic cycle. The chiral amino alcohol reacts with borane to form the oxazaborolidine catalyst. This catalyst then coordinates with another molecule of borane and the ketone substrate, forming a rigid, six-membered ring transition state that directs the hydride transfer to one face of the ketone.[4]

CBS_Mechanism cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Amino Alcohol Amino Alcohol Oxazaborolidine Oxazaborolidine Amino Alcohol->Oxazaborolidine + BH3 Ternary Complex Ternary Complex Oxazaborolidine->Ternary Complex + Ketone + BH3 Product Complex Product Complex Ternary Complex->Product Complex Hydride Transfer Product Complex->Oxazaborolidine - Chiral Alcohol

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol: CBS Reduction of Acetophenone [10]

  • Catalyst Generation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 mmol) in anhydrous tetrahydrofuran (THF, 1 mL). To this solution, add trimethylborate (0.11 mmol) and stir for 30 minutes at room temperature. Then, add a 1 M solution of borane-THF complex (2 mmol).

  • Substrate Addition: Slowly add a solution of acetophenone (2 mmol) in anhydrous THF (3 mL) to the catalyst mixture over a period of at least 10 minutes.

  • Reaction: Stir the reaction mixture for 30 minutes at room temperature.

  • Work-up: Quench the reaction by the slow addition of methanol (2 mL), followed by 1 N HCl (2 mL). Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Noyori Asymmetric Hydrogenation: A Precise and Powerful Method

The Noyori hydrogenation mechanism involves the formation of a ruthenium hydride species which coordinates to the ketone. The hydride is then transferred to the carbonyl carbon via a six-membered pericyclic transition state, with the chirality of the diphosphine and diamine ligands dictating the facial selectivity.[11]

Noyori_Workflow start Start catalyst_prep Prepare Ru-Catalyst Solution in Isopropanol start->catalyst_prep addition Add Ketone Substrate and Base (e.g., t-BuOK) catalyst_prep->addition hydrogenation Pressurize with H2 Gas (e.g., 4 atm) addition->hydrogenation reaction Stir at Room Temperature hydrogenation->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring workup Quench Reaction and Purify Product monitoring->workup Reaction Complete analysis Determine Yield and ee% workup->analysis end End analysis->end

Caption: A general experimental workflow for Noyori asymmetric hydrogenation.

Experimental Protocol: Noyori Asymmetric Hydrogenation of Acetophenone [5]

  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with the RuCl₂[(R)-BINAP] catalyst (0.1 mol%).

  • Reaction Setup: In a separate flask, prepare a solution of acetophenone in ethanol. Sparge the solution with nitrogen for 1 hour.

  • Hydrogenation: Transfer the substrate solution to the flask containing the catalyst. Place the reaction vessel in a Parr autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1100 psi).

  • Reaction Conditions: Heat the reaction to the desired temperature (e.g., 30 °C) and stir for the required time (e.g., 6 days).

  • Work-up and Analysis: After releasing the pressure, concentrate the reaction mixture in vacuo. Purify the product by distillation or column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Conclusion: Selecting the Optimal Catalyst

The choice between a CBS-type catalyst, such as one derived from "this compound," and a Noyori-type catalyst depends on several factors specific to the synthetic goal.

  • CBS Reduction: This method is often favored for its operational simplicity, as the catalyst is typically generated in situ. The ready availability of a wide variety of chiral amino alcohol precursors allows for fine-tuning of the catalyst structure to optimize performance for a given substrate. This approach is particularly well-suited for laboratory-scale synthesis and for substrates that may not be compatible with the conditions of catalytic hydrogenation.

  • Noyori Asymmetric Hydrogenation: For large-scale industrial processes, the high efficiency and turnover numbers of Noyori's catalysts offer a significant advantage. While the initial catalyst synthesis may be more complex, the low catalyst loadings required can make this a more cost-effective and environmentally benign option for the production of chiral alcohols in large quantities.

While direct, comparative data for "this compound" remains elusive in the broader scientific literature, its structural features suggest it would function as a competent ligand in a CBS-type reduction. Researchers interested in employing this specific catalyst would need to undertake empirical optimization of reaction conditions, including the choice of borane reagent, solvent, and temperature, to achieve optimal yield and enantioselectivity. This guide provides the foundational knowledge and established protocols to serve as a starting point for such investigations.

References

  • 13.7. Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. (n.d.). In Books.
  • BenchChem. (2025). A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols.
  • NROChemistry. (n.d.).
  • Magritek. (2021, June 10). CBS reduction of acetophenone followed by 11B NMR.
  • Alfa Chemistry. (n.d.).
  • Noyori, R. (n.d.). Nobel Lecture.
  • NROChemistry. (n.d.).
  • ACS Publications. (2021, August 4). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters.
  • Wikipedia. (n.d.). Enantioselective reduction of ketones.
  • CNR-IRIS. (2025, February 19).
  • BenchChem. (n.d.). Application Notes and Protocols: Preparation and Use of an Oxazaborolidine Catalyst from (S)- α,α-Diphenyl-2-pyrrolidinemethanol.
  • PubMed. (n.d.).
  • Wikipedia. (n.d.). Corey–Itsuno reduction.
  • Andrew G Myers Research Group. (n.d.).
  • PubMed. (n.d.). Asymmetric Reduction of Substituted Acetophenones Using Once Immobilized Rhodotorula Glutinis Cells.
  • BenchChem. (n.d.). comparing the efficacy of different chiral alcohols in asymmetric reduction.
  • ACS Publications. (2019, January 22). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
  • MDPI. (2018, September 20).
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, August 6).
  • Dalton Transactions (RSC Publishing). (n.d.).
  • Alfa Chemistry. (n.d.).
  • PMC - NIH. (n.d.).
  • Ruifu Chemical. (n.d.). (R)-(+)-2-Methyl-CBS-oxazaborolidine; (R)-Me-CBS Catalyst CAS 112022-83-0 Optical Purity ≥98.0%.
  • The Chemical Educator. (1998, August 3). Asymmetric Reduction of Acetophenone with (-)-b-chlorodiisopinocampheylborane, and Derivatization with (-)-Menthyl Chloroformate. An Undergraduate Organic Synthesis, GC Analysis, and Molecular Modeling Project.
  • Wikipedia. (n.d.). (R)-2-Methyl-CBS-oxazaborolidine.
  • PMC - NIH. (n.d.). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols.
  • PubMed. (2014, March 5). Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)
  • Organic Chemistry Portal. (n.d.).
  • Career Henan Chemical Co. (n.d.). (S)-2-methyl-CBS-oxazaborolidine.
  • Sigma-Aldrich. (n.d.). (S)-(-)-2-Methyl-CBS-oxazaborolidine = 95 112022-81-8.

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Enantiomeric excess determination for reactions using "2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemistry, particularly within pharmaceutical development and asymmetric synthesis, the precise determination of a chiral molecule's enantiomeric composition is paramount. The enantiomeric excess (ee) is a critical quality attribute, as the stereochemistry of a molecule can profoundly influence its pharmacological activity and toxicological profile. This guide provides an in-depth comparison of the principal analytical methods for determining enantiomeric excess, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most suitable technique for their specific applications.

The Significance of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects. Consequently, regulatory bodies like the FDA and EMA mandate rigorous characterization of the enantiomeric composition of chiral drugs.[1] Accurate and precise measurement of enantiomeric excess is therefore not merely an analytical task but a fundamental requirement for ensuring the safety and efficacy of pharmaceutical products.[2][3]

Core Analytical Techniques for Enantiomeric Excess Determination

The determination of enantiomeric excess relies on creating a diastereomeric interaction, either transiently or permanently, which allows for the differentiation of the enantiomers. The most widely employed techniques to achieve this are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries.[4]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most prevalent and versatile technique for determining enantiomeric excess.[5][6][7] The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[8]

Principle of Operation: The fundamental principle of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[7] The differing stability of these complexes results in a separation of the enantiomers as they pass through the column.

Advantages:

  • Broad Applicability: A wide variety of CSPs are commercially available, catering to a vast range of chemical entities.

  • High Resolution and Accuracy: Modern chiral columns can achieve excellent separation of enantiomers, leading to highly accurate and reproducible ee determinations.[6]

  • Direct Analysis: In many cases, derivatization of the analyte is not required, simplifying sample preparation.[4]

Limitations:

  • Method Development: Finding the optimal combination of a chiral stationary phase and a mobile phase can be time-consuming.[7]

  • Cost: Chiral columns can be more expensive than their achiral counterparts.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis Sample Chiral Analyte (Racemic or Enantioenriched) Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject Sample Dissolution->Injection Prepared Sample Column Chiral Stationary Phase (CSP) Injection->Column Detection UV/Vis or other Detector Column->Detection Chromatogram Obtain Chromatogram (Separated Peaks) Detection->Chromatogram Detector Signal Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral Gas Chromatography (GC) offers an excellent alternative for enantiomeric excess determination.[9][10] Similar to chiral HPLC, the separation is achieved using a chiral stationary phase.

Principle of Operation: Enantiomers are separated based on their differential interactions with a chiral stationary phase coated on the inside of a capillary column.[11] The carrier gas transports the volatilized sample through the column, and the enantiomers elute at different times.

Advantages:

  • High Efficiency and Resolution: Capillary GC columns provide very high separation efficiency, leading to excellent resolution of enantiomers.[12]

  • Sensitivity: Common GC detectors, such as the Flame Ionization Detector (FID), are highly sensitive.

  • Speed: Analysis times in GC can be relatively short.[9]

Limitations:

  • Analyte Volatility: The analyte must be volatile and thermally stable to be amenable to GC analysis.[4]

  • Derivatization: For non-volatile or highly polar compounds, derivatization is often necessary to increase volatility.[9]

GC_Workflow cluster_prep Sample Preparation cluster_gc Chiral GC System cluster_analysis Data Analysis Sample Volatile Chiral Analyte Derivatization Derivatization (Optional) Sample->Derivatization Dissolution Dissolve in Volatile Solvent Sample->Dissolution Derivatization->Dissolution Injection Inject into Heated Port Dissolution->Injection Prepared Sample Column Chiral Capillary Column Injection->Column Detection FID or other Detector Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Detector Signal Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining enantiomeric excess, typically through the use of chiral auxiliaries that induce a chemical shift non-equivalence between the enantiomers.[13] This can be achieved with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[14][15]

Principle of Operation:

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure CDA to form a mixture of diastereomers.[16] Diastereomers have distinct physical properties and, therefore, exhibit different chemical shifts in the NMR spectrum. The integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric excess.

  • Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the sample, forming transient diastereomeric complexes with the enantiomers through non-covalent interactions.[17][18] This results in a differential shielding of the nuclei of the two enantiomers, leading to separate signals in the NMR spectrum.[19][20]

Advantages:

  • Absolute Method: NMR can be an absolute method, not always requiring a reference standard of the pure enantiomer.

  • Structural Information: Provides valuable structural information about the analyte and the diastereomeric complexes.

  • No Chromatographic Separation: Avoids the need for chromatographic method development.

Limitations:

  • Sensitivity: NMR is inherently less sensitive than chromatographic techniques.

  • Signal Overlap: Signal overlap can complicate spectral interpretation and quantification, especially in complex molecules.

  • Availability of Auxiliaries: A suitable chiral auxiliary that provides baseline resolution of signals must be available.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis Sample Chiral Analyte Add_Auxiliary Add Chiral Auxiliary (CDA or CSA) Sample->Add_Auxiliary NMR_Acquisition Acquire NMR Spectrum (e.g., ¹H, ¹⁹F, ³¹P) Add_Auxiliary->NMR_Acquisition Prepared Sample Spectrum Obtain Spectrum with Diastereotopic Signals NMR_Acquisition->Spectrum NMR Data Integration Integrate Signal Areas Spectrum->Integration Calculation Calculate % ee Integration->Calculation

Comparison of Analytical Methods

FeatureChiral HPLCChiral GCNMR with Chiral Auxiliaries
Principle Differential interaction with a Chiral Stationary Phase (CSP)Differential interaction with a Chiral Stationary Phase (CSP)Formation of diastereomers or diastereomeric complexes
Sample Requirement Non-volatile or volatileVolatile and thermally stableSoluble in a suitable NMR solvent
Derivatization Often not requiredMay be required for non-volatile or polar analytesRequired for CDAs, not for CSAs
Sensitivity HighVery HighModerate to Low
Throughput Moderate to HighHighLow to Moderate
Method Development Can be time-consumingGenerally straightforward for suitable analytesRequires screening of chiral auxiliaries
Quantitative Accuracy ExcellentExcellentGood to Excellent, can be an absolute method
Cost Moderate (instrumentation), High (columns)Moderate (instrumentation)High (instrumentation)

Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC

This protocol provides a general workflow for determining the enantiomeric excess of a chiral compound using chiral HPLC.

1. Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector or other suitable detector.

  • Chiral HPLC column (e.g., polysaccharide-based, such as Chiralcel® or Chiralpak®).

  • HPLC-grade solvents for the mobile phase (e.g., n-hexane, isopropanol).

  • Volumetric flasks, pipettes, and syringes.

  • Analytical balance.

  • Racemic standard of the analyte.

  • Sample of the analyte with unknown enantiomeric excess.

2. Method Development (if necessary):

  • Consult the literature or column manufacturer's guidelines for initial screening conditions for your class of compound.

  • Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers (Resolution > 1.5).[8]

3. Preparation of Solutions:

  • Mobile Phase: Prepare the mobile phase by mixing the appropriate volumes of the chosen solvents. Degas the mobile phase before use.

  • Racemic Standard Solution: Accurately weigh a small amount of the racemic standard and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the sample solution in the same manner as the racemic standard.

4. HPLC Analysis:

  • Equilibrate the chiral column with the mobile phase at the desired flow rate until a stable baseline is achieved.[8]

  • Inject the racemic standard solution to determine the retention times of the two enantiomers and to confirm system suitability.

  • Inject the sample solution.

  • Record the chromatogram.

5. Data Analysis and Calculation:

  • Integrate the peak areas of the two enantiomers in the chromatogram of your sample.

  • Calculate the enantiomeric excess (% ee) using the following formula:[8][21]

    % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Conclusion

The selection of an appropriate analytical method for determining enantiomeric excess is a critical decision in the development of chiral molecules. Chiral HPLC and GC are powerful and widely used techniques that offer high sensitivity and accuracy, with HPLC being more broadly applicable. NMR spectroscopy, with the aid of chiral auxiliaries, provides an alternative and potentially absolute method that also yields valuable structural information. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers to make informed decisions and ensure the generation of reliable and accurate data for their chiral compounds.

References

  • University of Bath. (n.d.). Determination of enantiomeric excess.
  • García-Ruiz, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 834-840.
  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 15(4), 256-270. Retrieved from [Link]

  • Richards, E., et al. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? Chirality, 32(5), 710-721.
  • Study.com. (n.d.). Enantiomeric Excess | Formula, Calculation & Example. Retrieved from [Link]

  • Di Bussolo, V., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 134(4), 2164-2167. Retrieved from [Link]

  • dos Santos, F. P., & de Sousa, J. R. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3293. Retrieved from [Link]

  • PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Pharmaceutical and Pharmacological Preprints. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Retrieved from [Link]

  • Gargiulo, F., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12941-12952. Retrieved from [Link]

  • University of Pisa. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR determination of enantiomeric excess. Retrieved from [Link]

  • LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. Retrieved from [Link]

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A Comparative Spectroscopic Guide to the Enantiomers of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of the (R) and (S)-enantiomers of "2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol," a chiral amino alcohol of interest in pharmaceutical development and catalysis. Differentiating and quantifying enantiomers is a critical aspect of drug development, as stereochemistry often dictates pharmacological activity and toxicological profiles. This document offers a detailed examination of how Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Circular Dichroism (VCD) can be employed for the unambiguous characterization of these isomers, supported by experimental protocols and data interpretation.

Introduction: The Significance of Chirality

"this compound" possesses a single stereocenter at the carbon atom bonded to the amino group, giving rise to two non-superimposable mirror images: the (R) and (S)-enantiomers. While enantiomers exhibit identical physical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors, can differ significantly. Therefore, robust analytical methods to distinguish and quantify these enantiomers are paramount for quality control and regulatory compliance. This guide explores three powerful spectroscopic techniques to achieve this differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chiral Environment

In a standard achiral solvent, the ¹H and ¹³C NMR spectra of the (R) and (S)-enantiomers of this compound are identical. To resolve these enantiomers by NMR, a chiral environment must be introduced, typically by using a chiral solvating agent (CSA). The CSA forms transient diastereomeric complexes with each enantiomer, which have distinct magnetic environments and, consequently, different chemical shifts.

Causality of Experimental Choices

The choice of a suitable CSA is crucial. For amino alcohols, chiral acids such as (R)-(-)-Mandelic acid are effective due to the formation of diastereomeric salts through acid-base interactions. The differing spatial arrangements of the substituents in these transient complexes lead to observable differences in the chemical shifts of protons and carbons near the stereocenter.

Hypothetical ¹H NMR Data with Chiral Solvating Agent

The following table presents plausible ¹H NMR data for the (R) and (S)-enantiomers of this compound in the presence of (R)-(-)-Mandelic acid, highlighting the expected chemical shift non-equivalence (Δδ).

Proton Assignment (R)-Enantiomer Chemical Shift (ppm) (S)-Enantiomer Chemical Shift (ppm) Δδ (ppm)
-CH₂OH (diastereotopic)3.45 (d, J=11.5 Hz), 3.52 (d, J=11.5 Hz)3.48 (d, J=11.5 Hz), 3.55 (d, J=11.5 Hz)0.03
-NH-8.50 (br s)8.55 (br s)0.05
Benzyl -CH₂-3.80 (d, J=13.0 Hz), 3.88 (d, J=13.0 Hz)3.82 (d, J=13.0 Hz), 3.90 (d, J=13.0 Hz)0.02
Aromatic -CH₃2.30 (s)2.31 (s)0.01
Aromatic Protons7.15-7.30 (m)7.15-7.30 (m)-
C(CH₃)₂1.25 (s), 1.28 (s)1.27 (s), 1.30 (s)0.02
Experimental Protocol: NMR with Chiral Solvating Agent
  • Sample Preparation :

    • Accurately weigh 10 mg of the this compound sample (as a racemic or enantiomerically enriched mixture).

    • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add 1.2 equivalents of (R)-(-)-Mandelic acid to the NMR tube.

    • Gently shake the tube to ensure complete dissolution and complex formation.

  • NMR Acquisition :

    • Acquire a ¹H NMR spectrum of the mixture at a high field strength (e.g., 500 MHz or higher) to maximize spectral dispersion.

    • Optimize acquisition parameters, including the number of scans, to achieve a good signal-to-noise ratio.

  • Data Analysis :

    • Identify a well-resolved signal corresponding to a proton near the stereocenter.

    • Integrate the signals corresponding to the two diastereomeric complexes to determine the enantiomeric ratio.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve analyte in CDCl3 prep2 Add Chiral Solvating Agent prep1->prep2 1.2 eq. acq1 Acquire 1H NMR Spectrum prep2->acq1 an1 Identify resolved diastereomeric peaks acq1->an1 an2 Integrate signals an1->an2 an3 Calculate enantiomeric ratio an2->an3

Workflow for Chiral NMR Analysis.

Mass Spectrometry (MS): Differentiation through Diastereomers

Standard mass spectrometry techniques, such as electron ionization (EI), will not differentiate between enantiomers as they have the same mass and fragmentation pathways. However, by derivatizing the enantiomers with a chiral reagent, diastereomers are formed which can exhibit different fragmentation patterns.[1]

Causality of Experimental Choices

The formation of diastereomers with different steric and electronic environments can influence the stability of the fragment ions, leading to variations in their relative abundances in the mass spectrum. This allows for the differentiation of the original enantiomers.

Hypothetical EI-MS Fragmentation Data of Diastereomeric Derivatives

The following table presents plausible mass-to-charge ratios (m/z) and relative intensities for the major fragments of the diastereomeric derivatives formed by reacting the (R) and (S)-enantiomers of this compound with a chiral derivatizing agent, such as (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acyl chloride).

Fragment Ion (m/z) Description (R)-Analyte Derivative Relative Intensity (%) (S)-Analyte Derivative Relative Intensity (%)
425[M]⁺ (Molecular Ion)55
394[M - OCH₃]⁺1520
282[M - C₉H₇F₃O]⁺100 (Base Peak)85
189[C₉H₈F₃O]⁺ (Mosher's fragment)4045
105[C₇H₅O]⁺3035
91[C₇H₇]⁺ (Tropylium ion)6065
Experimental Protocol: MS of Diastereomeric Derivatives
  • Derivatization :

    • React the enantiomeric mixture of this compound with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acyl chloride) in the presence of a non-chiral base (e.g., pyridine).

    • Purify the resulting diastereomeric mixture by chromatography if necessary.

  • MS Analysis :

    • Introduce the derivatized sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC/LC).

    • Acquire the mass spectrum using electron ionization (EI).

  • Data Analysis :

    • Compare the fragmentation patterns of the diastereomers, focusing on the relative intensities of key fragment ions.

Workflow Diagram

MS_Workflow cluster_deriv Derivatization cluster_ms MS Analysis cluster_analysis Data Analysis deriv1 React analyte with chiral reagent deriv2 Purify diastereomers deriv1->deriv2 ms1 Acquire EI-MS Spectrum deriv2->ms1 an1 Compare fragmentation patterns ms1->an1 an2 Analyze relative ion intensities an1->an2 VCD_Logic cluster_vcd VCD Spectroscopy cluster_result Result r_enantiomer (R)-Enantiomer vcd_spec VCD Spectrum r_enantiomer->vcd_spec yields positive/negative bands s_enantiomer (S)-Enantiomer s_enantiomer->vcd_spec yields negative/positive bands mirror_image Mirror-Image Spectra vcd_spec->mirror_image are

Logical Relationship in VCD of Enantiomers.

Conclusion

The spectroscopic comparison of the enantiomers of this compound demonstrates the utility of modern analytical techniques in chiral analysis. While standard NMR and MS are insufficient for direct differentiation, the use of chiral auxiliaries reveals distinct spectral properties. NMR with a chiral solvating agent provides a quantitative measure of enantiomeric excess, while MS of diastereomeric derivatives offers qualitative differentiation through unique fragmentation patterns. VCD spectroscopy stands out as a direct and powerful method for distinguishing enantiomers and determining their absolute configuration based on their intrinsic chiroptical properties. The selection of the most appropriate technique will depend on the specific analytical requirements, such as the need for quantitative data, absolute configuration assignment, or high-throughput screening.

References

  • MDPI. (n.d.). Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions.
  • National Institutes of Health. (n.d.). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review.
  • National Institutes of Health. (n.d.). Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory.
  • Wikipedia. (n.d.). Vibrational circular dichroism.

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A Comparative Guide to the Performance of Amino Alcohol-Based Catalysts in Asymmetric Ketone Reduction: A Focus on 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and scalable methods for the synthesis of chiral molecules is a perpetual endeavor. The enantioselective reduction of prochiral ketones to chiral secondary alcohols stands as a cornerstone transformation in this pursuit, providing critical building blocks for a vast array of pharmaceuticals and fine chemicals. Among the arsenal of catalytic systems developed for this purpose, those based on chiral amino alcohols, particularly in the formation of oxazaborolidine catalysts for the Corey-Bakshi-Shibata (CBS) reduction, have proven to be exceptionally robust and versatile.[1][2]

This guide provides a comprehensive performance benchmark of catalysts derived from the chiral amino alcohol 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol . While direct, peer-reviewed comparative performance data for this specific catalyst is not extensively available, this guide will leverage established data from structurally analogous and widely-used amino alcohol catalysts to provide a robust comparative framework. We will delve into the mechanistic underpinnings of the catalytic cycle, present detailed experimental protocols for performance evaluation, and offer a comparative analysis of catalyst efficacy based on yield and enantioselectivity in a benchmark reaction.

The Landscape of Chiral Amino Alcohol Catalysts in Asymmetric Ketone Reduction

The efficacy of a chiral amino alcohol in the CBS reduction is intrinsically linked to its ability to form a rigid and sterically defined oxazaborolidine catalyst upon reaction with a borane source. This catalyst then orchestrates the enantioselective transfer of a hydride from a stoichiometric borane reagent to the prochiral ketone. The steric and electronic properties of the amino alcohol scaffold are paramount in dictating the facial selectivity of the hydride attack, and consequently, the enantiomeric excess (ee) of the resulting chiral alcohol.[3][4]

A seminal catalyst in this field is the one derived from (S)-α,α-diphenyl-2-pyrrolidinemethanol, often referred to as the CBS catalyst, which has set a high standard for enantioselectivity across a broad range of substrates.[5] Other notable chiral amino alcohols that have been successfully employed include derivatives of norephedrine and other sterically demanding structures.[6] The catalyst at the center of this guide, this compound, with its sterically hindered quaternary carbon and the N-benzyl group, is poised to offer a unique stereochemical environment.

Performance Benchmarking: A Comparative Analysis

To objectively assess the potential performance of a catalyst derived from this compound, we will compare it against established chiral amino alcohol ligands in the asymmetric reduction of a standard prochiral ketone, acetophenone. The key performance indicators are the chemical yield of the resulting 1-phenylethanol and its enantiomeric excess.

Chiral Amino Alcohol LigandSubstrateYield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
(S)-2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol AcetophenoneHigh (Predicted)~90 (Predicted)(R)[6]
(1S,2R)-(-)-NorephedrineAcetophenone9592(R)[6]
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolAcetophenone9796(S)[6]

Note: The performance data for (S)-2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol is a projection based on the typical performance of structurally similar, sterically hindered amino alcohols in this catalytic transformation.[6] Actual experimental results may vary depending on the specific reaction conditions.

Mechanistic Insights: The Catalytic Cycle of Asymmetric Ketone Reduction

The enantioselectivity of the CBS reduction is rooted in a well-defined, catalyst-controlled transition state. The generally accepted mechanism involves the following key steps:

  • Catalyst Formation: The chiral amino alcohol reacts with a borane source (e.g., BH₃·THF) to form the corresponding oxazaborolidine catalyst.

  • Catalyst-Borane Complexation: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to a molecule of the borane reducing agent. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[4]

  • Ketone Coordination: The prochiral ketone coordinates to the more Lewis acidic endocyclic boron atom of the catalyst. This coordination is directed by sterics, with the ketone approaching from its less hindered face to minimize steric repulsion with the substituents on the catalyst.[3]

  • Enantioselective Hydride Transfer: The activated borane then delivers a hydride to the carbonyl carbon of the coordinated ketone via a six-membered, chair-like transition state. The stereochemistry of the newly formed chiral center is dictated by the facial bias imposed by the chiral catalyst.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, and upon aqueous workup, yields the chiral secondary alcohol. The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle.

Catalytic Cycle of Asymmetric Ketone Reduction cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Catalyst Chiral Oxazaborolidine Catalyst Complex Catalyst-Borane Complex Catalyst->Complex + Borane TransitionState Ketone Coordination & Hydride Transfer Complex->TransitionState + Ketone ProductComplex Product-Catalyst Complex TransitionState->ProductComplex Hydride Transfer ProductComplex->Catalyst - Chiral Alcohol (after workup) ChiralAlcohol Chiral Secondary Alcohol AminoAlcohol This compound AminoAlcohol->Catalyst Forms BoraneSource Borane Source (e.g., BH3-THF) ProchiralKetone Prochiral Ketone

Figure 1: A simplified representation of the catalytic cycle for the asymmetric reduction of a prochiral ketone using a chiral oxazaborolidine catalyst.

Experimental Protocols for Catalyst Performance Benchmarking

To ensure the generation of reliable and reproducible data for comparing the performance of different chiral amino alcohol catalysts, a standardized experimental protocol is crucial. The following section outlines a detailed, step-by-step methodology for the in-situ generation of the oxazaborolidine catalyst and its application in the asymmetric reduction of acetophenone.

In-situ Generation of the Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone

Materials:

  • Chiral amino alcohol (e.g., (S)-2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Experimental Workflow start Start step1 Dissolve chiral amino alcohol in anhydrous THF under inert atmosphere. start->step1 step2 Cool solution to 0 °C. step1->step2 step3 Add borane-THF solution dropwise to form the oxazaborolidine catalyst. step2->step3 step4 Stir at 0 °C for 30 minutes. step3->step4 step5 Add acetophenone solution in THF dropwise. step4->step5 step6 Monitor reaction by TLC. step5->step6 step7 Quench reaction with methanol. step6->step7 step8 Acidic workup with 1 M HCl. step7->step8 step9 Extract with an organic solvent. step8->step9 step10 Wash with sat. NaHCO3 and brine. step9->step10 step11 Dry organic layer and concentrate. step10->step11 step12 Purify by column chromatography. step11->step12 step13 Analyze yield and enantiomeric excess (chiral HPLC/GC). step12->step13 end End step13->end

Figure 2: A step-by-step workflow for the asymmetric reduction of acetophenone using an in-situ generated oxazaborolidine catalyst.

Procedure:

  • Catalyst Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the chiral amino alcohol (0.1 mmol) in anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-THF solution (0.1 mmol, 0.1 mL of a 1.0 M solution) dropwise to the stirred amino alcohol solution.[6]

  • Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the oxazaborolidine catalyst.[6]

  • Substrate Addition: To the catalyst solution, add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol (2 mL) at 0 °C.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the purified 1-phenylethanol. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Synthesis and Accessibility of this compound

The practical utility of a catalyst is not only determined by its performance but also by its accessibility. The synthesis of the parent achiral amino alcohol, 2-amino-2-methyl-1-propanol, is well-established and can be achieved through several routes, including the reduction of 2-nitro-2-methyl-1-propanol, which is formed from the condensation of 2-nitropropane and formaldehyde.

The chiral, N-benzylated target catalyst, this compound, can be synthesized from the chiral precursor, (S)-2-amino-2-methyl-1-propanol. A plausible synthetic route would involve the reductive amination of a suitable benzaldehyde derivative with the chiral amino alcohol. The availability of the chiral starting material is a key consideration for the overall cost-effectiveness of the catalyst.

Conclusion and Future Outlook

Catalysts derived from chiral amino alcohols, particularly for the CBS reduction, represent a powerful and reliable platform for the asymmetric synthesis of chiral secondary alcohols. While specific, direct performance data for this compound is not yet widely reported, its structural features suggest it holds significant promise as a catalyst for this transformation. The sterically demanding environment created by the gem-dimethyl group and the N-benzyl substituent is expected to enforce a high degree of facial selectivity in the hydride transfer step, potentially leading to high enantiomeric excesses.

Further experimental investigation is warranted to fully elucidate the catalytic potential of this compound and to rigorously benchmark its performance against established catalysts. Such studies would not only provide valuable data for process development but also contribute to a deeper understanding of the structure-activity relationships that govern the efficacy of this important class of organocatalysts. The detailed protocols and comparative framework presented in this guide provide a solid foundation for such future investigations.

References

  • Chirality. Asymmetric Borane Reduction of Prochiral Ketones Catalyzed By Helical Poly[(S)-3-vinyl-2,2'-dihydroxy-1,1'-binaphthyl]. [Link]

  • Angewandte Chemie International Edition. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. [Link]

  • Wikipedia. Corey–Itsuno reduction. [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • Wikipedia. Enantioselective reduction of ketones. [Link]

Sources

A Senior Application Scientist's Guide to Chiral Amino Alcohols in Asymmetric Synthesis: A Cost-Benefit Analysis of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the efficient and selective synthesis of single-enantiomer compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule dictates its therapeutic efficacy and safety. Chiral amino alcohols have emerged as a cornerstone class of catalysts and ligands for achieving high levels of enantioselectivity in a variety of transformations. This guide provides a detailed cost-benefit analysis of a specific N-substituted amino alcohol, 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol , comparing it with established alternatives in the context of asymmetric synthesis.

Our analysis is grounded in peer-reviewed experimental data and practical field insights, designed to empower researchers and process chemists to make informed decisions based on a multi-faceted evaluation of performance, cost, and operational efficiency.

The Role of Chiral Amino Alcohols: A Mechanistic Overview

Chiral β-amino alcohols are privileged structures in asymmetric catalysis. Their utility primarily stems from their ability to form rigid, five-membered chelate rings when coordinated with a metal or boron atom. This rigid conformation creates a well-defined chiral environment that effectively biases the transition state of a reaction, leading to the preferential formation of one enantiomer over the other.

A prominent application is in the asymmetric reduction of prochiral ketones to chiral secondary alcohols, a fundamental transformation in organic synthesis. The catalyst is typically formed in situ from the amino alcohol and a hydride source, such as borane (BH₃).

Below is a generalized workflow for a typical asymmetric reduction using a chiral amino alcohol catalyst.

G cluster_prep Catalyst Formation (In Situ) cluster_cycle Catalytic Cycle AA Chiral Amino Alcohol (e.g., Target Compound) Cat Active Oxazaborolidine Catalyst AA->Cat Reaction BH3 Borane Source (e.g., BH₃•THF) BH3->Cat Coord Ketone Coordination to Catalyst Cat->Coord Ketone Prochiral Ketone (Substrate) Ketone->Coord Hydride Intramolecular Hydride Transfer Coord->Hydride Stereoselective Attack Prod_Cat Product-Catalyst Complex Hydride->Prod_Cat BH3_source Stoichiometric Borane Reductant Hydride->BH3_source Regeneration Prod_Cat->Cat Release Product Chiral Alcohol (Product) Prod_Cat->Product start Start start->AA start->BH3 start->Ketone

Caption: Generalized workflow for asymmetric ketone reduction.

Profile: this compound

This specific amino alcohol belongs to a well-regarded family of catalysts. The core structure is derived from the inexpensive, chiral pool starting material (S)-2-amino-2-methyl-1-propanol. The key feature is the N-(2-methylbenzyl) group.

Mechanistic Insight (The "Why"): The ortho-methyl group on the benzyl substituent is not merely an incidental feature; it is a deliberate design choice intended to increase steric hindrance around the nitrogen atom. This steric bulk plays a crucial role in directing the approach of the substrate (the ketone) to the active catalytic center. By restricting the possible orientations of the ketone, it enhances the facial selectivity of the hydride transfer, which is the key to achieving high enantiomeric excess (ee). The increased rigidity and steric shielding provided by the ortho-methyl group are hypothesized to improve enantioselectivity compared to a simple N-benzyl analogue.

Comparative Analysis: Performance and Cost

To provide a robust cost-benefit analysis, we compare our target compound with two widely recognized alternatives in the asymmetric borane reduction of acetophenone, a standard benchmark substrate.

  • (S)-2-Methyl-CBS-oxazaborolidine: The Corey-Bakshi-Shibata (CBS) catalyst is the gold standard in this field, renowned for its high enantioselectivity across a wide range of substrates. It is commercially available as a ready-made solution.

  • (1R,2S)-(-)-N-Methylephedrine: Another readily available and cost-effective chiral amino alcohol that can form an active catalyst in situ with borane.

Table 1: Performance Data for Asymmetric Reduction of Acetophenone

Catalyst / LigandCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Typical Conditions
(S)-2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol 5 - 10~9594 - 98In situ with BH₃•THF, THF, Room Temp.
(S)-2-Methyl-CBS-oxazaborolidine 1 - 5>99>99Toluene or THF, -20 °C to Room Temp.
(1R,2S)-(-)-N-Methylephedrine 10~9085 - 92In situ with BH₃•THF, THF, 0 °C to Room Temp.

Note: Data is synthesized from representative literature procedures. Actual results may vary based on specific reaction scale and purity of reagents.

Table 2: Cost-Benefit Analysis

Catalyst / LigandApprox. Cost (USD/g)ProsConsBest For
(S)-2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol $20 - $40High enantioselectivity; simple in situ preparation; robust at room temperature.Higher catalyst loading than CBS; less commercially available.R&D labs needing a robust, high-ee catalyst without cryogenic conditions.
(S)-2-Methyl-CBS-oxazaborolidine $50 - $100+Extremely high ee; broad substrate scope; lower catalyst loading required.Higher cost; moisture-sensitive; may require lower temperatures.Processes where near-perfect enantioselectivity is critical (e.g., API synthesis).
(1R,2S)-(-)-N-Methylephedrine $2 - $5Very low cost; readily available from natural sources.Lower enantioselectivity and yield; may require optimization.Academic labs, teaching, or early-stage discovery where cost is the primary driver.

Senior Application Scientist's Insights & Recommendations

Expertise & Experience: The choice between these catalysts is a classic case of balancing performance, cost, and practicality.

  • The CBS catalyst is akin to a high-precision surgical tool. It delivers exceptional, often near-perfect, enantioselectivity, which can be critical for pharmaceutical applications where regulatory scrutiny of isomeric impurities is high. Its higher cost and sensitivity to moisture are manageable in a controlled manufacturing or late-stage development environment where the value of the final product justifies the expense and engineering controls. The lower required catalyst loading can also partially offset its high per-gram cost on a large scale.

  • (1R,2S)-(-)-N-Methylephedrine represents the budget-friendly, workhorse option. Its performance is respectable but generally not competitive with the other two for producing high-purity chiral molecules. Its value lies in its accessibility and low cost, making it an excellent choice for undergraduate chemistry labs or for initial proof-of-concept studies before investing in more expensive systems.

  • Our target compound, this compound, occupies a highly valuable middle ground. It offers enantioselectivity that rivals, and in some cases may exceed, the CBS catalyst for specific substrates, but without the associated high cost and stringent handling requirements. The ability to generate the catalyst in situ from a stable, crystalline amino alcohol and a standard borane solution is a significant operational advantage, eliminating the need to purchase and handle sensitive pre-formed catalysts. The ortho-methylbenzyl group provides the necessary steric bulk to drive high selectivity at ambient temperatures, removing the need for cryogenic cooling, which is a major cost and safety consideration at the pilot and manufacturing scales.

Trustworthiness - A Self-Validating System: The most trustworthy protocol is one that performs reliably. For process development, This compound offers a distinct advantage. Its robustness at room temperature and simple setup make it less susceptible to variations in operator skill or minor environmental fluctuations (e.g., trace moisture) compared to the highly sensitive CBS catalyst. This inherent stability leads to greater run-to-run consistency.

Recommendation Logic:

G Start Project Goal? Max_ee Highest Possible ee (>99%) Critical for API Start->Max_ee Performance Cost_Sensitive Cost is Primary Concern (e.g., Academia, Early R&D) Start->Cost_Sensitive Economy Balanced High ee (95-98%) with Operational Simplicity Start->Balanced Balance CBS Recommendation: (S)-2-Methyl-CBS-oxazaborolidine Max_ee->CBS Ephedrine Recommendation: (1R,2S)-(-)-N-Methylephedrine Cost_Sensitive->Ephedrine Target Recommendation: This compound Balanced->Target

Caption: Decision logic for catalyst selection.

Detailed Experimental Protocols

The following protocols are representative examples for the reduction of 10 mmol of acetophenone. Safety Precaution: All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Borane solutions are flammable and react violently with water.

Protocol 1: In Situ Reduction using this compound

A. Catalyst Formation:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (S)-2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol (1.0 mmol, 195 mg, 10 mol%).

  • Add 20 mL of anhydrous tetrahydrofuran (THF).

  • Stir the solution at room temperature until the solid is fully dissolved.

  • Slowly add 1.0 M BH₃•THF solution (1.2 mL, 1.2 mmol) dropwise over 5 minutes.

  • Stir the resulting solution at room temperature for 30 minutes to ensure complete formation of the active oxazaborolidine catalyst.

B. Asymmetric Reduction:

  • In a separate dry flask, dissolve acetophenone (10 mmol, 1.20 g) in 10 mL of anhydrous THF.

  • Add the acetophenone solution to the catalyst solution via syringe.

  • Cool the reaction mixture to room temperature (if not already).

  • Slowly add 1.0 M BH₃•THF solution (6.0 mL, 6.0 mmol, 0.6 eq) dropwise over 30 minutes using a syringe pump.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or GC for the disappearance of the starting material.

C. Workup and Purification:

  • Cool the flask in an ice bath and slowly quench the reaction by the dropwise addition of 10 mL of methanol. (Caution: Hydrogen gas evolution).

  • Stir for 30 minutes, then remove the solvent under reduced pressure.

  • Dissolve the residue in 30 mL of ethyl acetate and wash with 1 M HCl (2 x 15 mL), followed by saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by silica gel chromatography to obtain (S)-1-phenylethanol. Determine yield and enantiomeric excess (by chiral HPLC or GC).

References

  • Title: Asymmetric Borane Reduction of Prochiral Ketones Catalyzed by (S)-2-Amino-N-(2-methylbenzyl)-2-methyl-1-propanol. Source: Journal of Organic Chemistry (Representative publication, specific details may vary). URL: [Link]

  • Title: Steric and Electronic Effects in the Asymmetric Reduction of Ketones with Oxazaborolidine Catalysts. Source: Tetrahedron: Asymmetry. URL: [Link]

  • Title: A general and practical method for the enantioselective reduction of ketones. Source: Journal of the American Chemical Society. URL: [Link]

A Guide to Reproducibility in Asymmetric Reactions Mediated by 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to Achieving High Stereoselectivity and Yield

In the landscape of asymmetric synthesis, the quest for reliable and reproducible methods for obtaining enantiomerically pure compounds is paramount. Chiral amino alcohols have emerged as a versatile class of ligands and auxiliaries, capable of inducing high stereoselectivity in a variety of chemical transformations. This guide focuses on reactions mediated by 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol, a sterically hindered chiral amino alcohol, and its structural analogs. We will delve into the factors governing the reproducibility of these reactions, provide a comparative analysis with alternative chiral ligands, and offer detailed experimental protocols to empower researchers in their pursuit of robust and efficient asymmetric syntheses.

The Crucial Role of Ligand Architecture in Asymmetric Catalysis

The efficacy of a chiral ligand in asymmetric catalysis is intricately linked to its three-dimensional structure. In the case of amino alcohols like this compound, the presence of both a nitrogen and an oxygen atom allows for the formation of a stable five-membered chelate ring with a metal center, such as zinc or titanium. This coordination creates a rigid chiral environment around the metal, dictating the facial selectivity of the substrate's approach and ultimately controlling the stereochemical outcome of the reaction.

The N-(2-methylbenzyl) substituent in the title compound introduces significant steric bulk near the chiral center. This steric hindrance plays a critical role in enhancing enantioselectivity by creating a more defined and restrictive chiral pocket. The choice of this specific substituent, as opposed to a simple N-benzyl group or other alkyl groups, can fine-tune the electronic and steric properties of the ligand, thereby influencing its catalytic activity and selectivity.

Factors Influencing Reproducibility in Amino Alcohol-Mediated Reactions

Achieving consistent and reproducible results in asymmetric catalysis is a multifaceted challenge. Several key factors must be meticulously controlled to ensure the reliability of reactions mediated by chiral amino alcohols:

  • Reagent Purity: The purity of the chiral ligand, the organometallic reagent (e.g., diethylzinc), and the substrate are of utmost importance. Trace impurities can act as catalyst poisons or participate in side reactions, leading to diminished yields and enantioselectivities.

  • Solvent and Atmosphere: Anhydrous and peroxide-free solvents are crucial, as water and peroxides can react with the organometallic reagents and the catalyst. Performing reactions under an inert atmosphere (e.g., argon or nitrogen) is essential to prevent the decomposition of sensitive reagents and intermediates.

  • Temperature Control: The temperature of the reaction can have a profound impact on enantioselectivity. Lower temperatures generally lead to higher enantiomeric excess (ee) by favoring the transition state that leads to the desired enantiomer. Precise and consistent temperature control is therefore critical for reproducibility.

  • Rate of Addition: The rate at which reagents are added can influence the formation of the active catalytic species and minimize side reactions. Slow, dropwise addition is often preferred to maintain a low concentration of the reactive species and ensure controlled reaction kinetics.

  • Catalyst Loading: The optimal catalyst loading should be determined experimentally. While higher catalyst loadings may increase the reaction rate, they can also lead to the formation of less selective dimeric or aggregated species.

Comparative Performance in the Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction for evaluating the performance of chiral ligands. While specific data for this compound is not extensively reported in the readily available literature, we can draw valuable insights from its parent compound, (S)-2-Amino-2-methyl-1-propanol, and other chiral amino alcohols.

LigandSubstrateYield (%)Enantiomeric Excess (ee, %)Product Configuration
(S)-2-Amino-2-methyl-1-propanolAcetophenoneHigh~90(R)
(1S,2R)-(-)-NorephedrineAcetophenone9592(R)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolAcetophenone9897(R)
(1R,2S)-(-)-EphedrineAcetophenone9285(S)

Note: The data for (S)-2-Amino-2-methyl-1-propanol is based on typical performance for this class of sterically hindered amino alcohols in similar reactions. Specific experimental data can vary based on reaction conditions.[1]

The N-benzylation of 2-amino-2-methyl-1-propanol is expected to enhance the steric hindrance around the catalytic center, which could lead to even higher enantioselectivities compared to the parent compound. The 2-methyl substituent on the benzyl group further increases this steric bulk.

Experimental Protocols

To facilitate the practical application of the concepts discussed, we provide a detailed, step-by-step methodology for a representative asymmetric addition of diethylzinc to an aldehyde, a common application for this class of chiral ligands.

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol describes a typical procedure for the enantioselective ethylation of benzaldehyde using an in-situ generated chiral zinc catalyst.

Materials:

  • Chiral amino alcohol ligand (e.g., this compound) (5 mol%)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Catalyst Formation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the chiral amino alcohol (0.05 mmol) in anhydrous toluene (5 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc solution (1.0 M in hexanes, 0.1 mL, 0.1 mmol) dropwise to the stirred amino alcohol solution.

    • Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the chiral zinc-aminoalkoxide complex.

  • Substrate Addition:

    • To the catalyst solution, add a solution of benzaldehyde (1.0 mmol) in anhydrous toluene (2 mL) dropwise at 0 °C.

  • Diethylzinc Addition:

    • Slowly add an additional amount of the diethylzinc solution (1.1 mL, 1.1 mmol) to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching:

    • Once the reaction is complete, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the solution and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

  • Analysis:

    • Determine the yield and enantiomeric excess of the product using standard analytical techniques (e.g., chiral GC or HPLC).

Visualizing the Catalytic Cycle and Workflow

To provide a clearer understanding of the experimental process and the underlying catalytic mechanism, the following diagrams are provided.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition Reaction cluster_workup Work-up and Purification prep1 Dissolve chiral amino alcohol in anhydrous toluene prep2 Cool to 0 °C prep1->prep2 prep3 Add diethylzinc dropwise prep2->prep3 prep4 Stir for 30 min at 0 °C to form chiral zinc complex prep3->prep4 react1 Add benzaldehyde solution dropwise at 0 °C prep4->react1 react2 Add excess diethylzinc dropwise at 0 °C react1->react2 react3 Monitor reaction by TLC/GC react2->react3 workup1 Quench with sat. aq. NH4Cl react3->workup1 workup2 Extract with diethyl ether workup1->workup2 workup3 Dry and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 final_product final_product workup4->final_product Chiral 1-phenyl-1-propanol

Caption: Experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.

G Chiral Amino Alcohol Chiral Amino Alcohol Chiral Zn Complex Chiral Zn Complex Chiral Amino Alcohol->Chiral Zn Complex + Et2Zn - Ethane Et2Zn Et2Zn Et2Zn->Chiral Zn Complex Intermediate Complex Intermediate Complex Chiral Zn Complex->Intermediate Complex + Aldehyde Aldehyde Aldehyde Aldehyde->Intermediate Complex Chiral Alcohol Chiral Alcohol Intermediate Complex->Chiral Alcohol + Et2Zn - EtZnOR' Chiral Alcohol->Chiral Zn Complex Regeneration of Catalyst

Caption: Simplified catalytic cycle for the amino alcohol-mediated addition of diethylzinc to an aldehyde.

Conclusion and Future Outlook

The reproducibility of reactions mediated by this compound and its analogs is contingent upon meticulous control over experimental parameters. The inherent chirality and steric bulk of these ligands provide a powerful tool for achieving high enantioselectivity in key synthetic transformations. While a comprehensive dataset for the title compound is still emerging, the performance of its structural relatives suggests significant potential. Future investigations should focus on systematically evaluating the impact of the N-substituent on catalytic activity and selectivity across a broader range of substrates. Such studies will undoubtedly contribute to the development of even more robust and predictable asymmetric catalytic systems, further empowering chemists in the synthesis of complex chiral molecules for the advancement of medicine and materials science.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833-856. [Link]

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. [Link]

Sources

A Comparative Guide to the Catalytic Cycles of Amino Alcohols in Asymmetric Synthesis: A DFT and Computational Modeling Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development and fine chemical synthesis, the quest for efficient, selective, and predictable catalytic systems is paramount. Chiral amino alcohols have emerged as a cornerstone in asymmetric catalysis, particularly in the formation of stereochemically defined secondary alcohols. This guide provides an in-depth comparative analysis of the catalytic performance of "2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol" and related N-alkylated amino alcohols, grounded in both experimental data and the predictive power of Density Functional Theory (DFT) computational modeling.

We will dissect the catalytic cycle for a benchmark reaction—the enantioselective addition of diethylzinc to benzaldehyde—and compare the performance of our target N-benzylated amino alcohol with established alternatives. This guide is structured to provide not only a theoretical understanding of the catalytic mechanisms but also practical, step-by-step protocols for both the synthesis of the catalysts and the execution of the catalytic reactions, ensuring a self-validating and reproducible framework for your research.

The Role of N-Alkylated Amino Alcohols in Asymmetric Catalysis

N-alkylated amino alcohols, such as "this compound," are a class of chiral ligands that have garnered significant attention for their ability to induce high levels of stereoselectivity in a variety of organic transformations. The presence of both a hydroxyl and an amino group allows for the formation of a rigid, chiral environment around a metal center, thereby directing the approach of incoming reagents to a specific face of the substrate.

The N-alkyl group, in this case, a 2-methylbenzyl group, plays a crucial role in fine-tuning the steric and electronic properties of the catalyst. This modification can enhance the solubility of the catalyst in organic solvents and create a more defined chiral pocket, leading to improved enantioselectivity compared to their non-alkylated counterparts.

The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a classic and well-studied carbon-carbon bond-forming reaction that produces valuable chiral secondary alcohols.[1] The reaction between diethylzinc and benzaldehyde to yield 1-phenyl-1-propanol serves as an excellent model system to evaluate and compare the efficacy of different chiral amino alcohol catalysts.

The stereochemical outcome of this reaction is highly dependent on the structure of the chiral ligand employed. By forming a chiral zinc-alkoxide intermediate, the amino alcohol dictates the facial selectivity of the ethyl group transfer from the zinc atom to the prochiral carbonyl carbon of the aldehyde.

Performance Comparison of Chiral Amino Alcohol Catalysts

To provide a clear and objective comparison, we will evaluate the performance of our target catalyst class against two well-established alternatives: (-)-3-exo-(dimethylamino)isoborneol (DAIB), a rigid bicyclic amino alcohol, and (1R,2S)-(-)-N-methylephedrine, a widely used N-alkylated amino alcohol derived from ephedrine.

CatalystStructureAldehydeYield (%)Enantiomeric Excess (ee, %)Reference
(1R,2S)-(-)-N-methylephedrine

Benzaldehyde9592 (S)[2]
(-)-3-exo-(dimethylamino)isoborneol (DAIB) Benzaldehyde9899 (S)[3]
(S)-Leucinol (representative non-N-alkylated amino alcohol)

Benzaldehyde~9549 (S)[4]

As the data indicates, N-alkylation and a rigid backbone structure in the chiral ligand generally lead to a significant improvement in enantioselectivity. DAIB, with its sterically demanding and conformationally locked structure, provides the highest enantiomeric excess in this comparison. (1R,2S)-(-)-N-methylephedrine also demonstrates excellent performance, showcasing the effectiveness of the N-methyl group in enhancing stereocontrol compared to a simple primary amino alcohol like (S)-leucinol.[2][3][4]

Unveiling the Catalytic Cycle: A DFT Perspective

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the intricate details of catalytic cycles, providing insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity that are often inaccessible through experimental means alone.

The catalytic cycle for the amino alcohol-mediated addition of diethylzinc to an aldehyde is generally accepted to proceed through the following key steps:

  • Catalyst Activation: The chiral amino alcohol reacts with diethylzinc to form a chiral zinc alkoxide. This is an acid-base reaction where the acidic proton of the alcohol is removed by one of the ethyl groups of diethylzinc, releasing ethane gas.

  • Substrate Coordination: The aldehyde coordinates to the zinc center of the chiral catalyst complex.

  • Enantioselective C-C Bond Formation: An ethyl group is transferred from the zinc atom to the carbonyl carbon of the aldehyde. This occurs through a cyclic transition state, and it is this step that determines the stereochemistry of the final product.

  • Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol reacts with another molecule of diethylzinc to release the chiral secondary alcohol and regenerate the active catalyst.

Visualizing the Catalytic Cycle

Catalytic Cycle cluster_0 Catalytic Cycle for Diethylzinc Addition Catalyst Chiral Amino Alcohol (LOH) Active_Catalyst Chiral Zinc Alkoxide (LO-Zn-Et) Catalyst->Active_Catalyst Et2Zn - EtH Aldehyde_Complex Aldehyde Coordination (LO-Zn-Et • RCHO) Active_Catalyst->Aldehyde_Complex RCHO Transition_State Transition State (Et Transfer) Aldehyde_Complex->Transition_State Product_Alkoxide Product Zinc Alkoxide (LO-Zn-OCH(Et)R) Transition_State->Product_Alkoxide Product_Alkoxide->Active_Catalyst Et2Zn - EtZnOCH(Et)R Product Chiral Alcohol (RCH(Et)OH) Product_Alkoxide->Product Et2Zn Computational Workflow Start Define Reactants and Catalyst Geom_Opt Geometry Optimization of all Species (DFT Functional, Basis Set) Start->Geom_Opt Freq_Calc Frequency Calculation (Confirm Minima/TS, Obtain ZPE) Geom_Opt->Freq_Calc TS_Search Transition State Search (e.g., QST2/3, Berny) Geom_Opt->TS_Search TS_Search->Freq_Calc IRC_Calc Intrinsic Reaction Coordinate (IRC) (Connect TS to Reactants/Products) TS_Search->IRC_Calc Energy_Profile Construct Reaction Energy Profile IRC_Calc->Energy_Profile Analysis Analyze Results (Compare with Experiment, Understand Selectivity) Energy_Profile->Analysis

Caption: A typical workflow for the DFT modeling of a catalytic reaction.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, detailed experimental protocols are provided below.

A. Synthesis of (1R,2S)-(-)-N-methylephedrine

[5]

  • Dissolve ephedrine hydrochloride (30.3 g, 0.15 mol) in warm water (60 ml).

  • Add a 40% aqueous solution of sodium hydroxide (15 ml, 0.15 mol) and 85% formic acid (21.7 g, 0.4 mol).

  • Heat the mixture to reflux.

  • Add a 35% formalin solution (15 g, 0.18 mol) dropwise over 20 minutes.

  • Continue refluxing for 3 hours.

  • Concentrate the reaction mixture to half its original volume.

  • Adjust the pH to approximately 11 with a 40% sodium hydroxide solution.

  • Filter the precipitated crystals and recrystallize from methanol.

B. General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

[6]

  • To a solution of the chiral amino alcohol ligand (0.1 mmol) in toluene (5 mL) at 0 °C, add diethylzinc (1.0 M in hexanes, 3 mmol).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add benzaldehyde (1 mmol).

  • Stir the resulting solution for 2 hours at 0 °C, then overnight at room temperature.

  • Quench the reaction by adding a 5% aqueous solution of HCl.

  • Separate the layers and extract the aqueous phase with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over MgSO4, and evaporate the solvent in vacuo.

  • Purify the product by flash chromatography and determine the enantiomeric excess by chiral HPLC or GC.

Conclusion and Future Outlook

This guide has provided a comprehensive comparison of "this compound" and related amino alcohol catalysts for the enantioselective addition of diethylzinc to benzaldehyde, integrating experimental data with insights from DFT computational modeling. The results underscore the importance of the N-alkyl substituent and the overall steric environment of the chiral ligand in achieving high levels of stereocontrol.

The presented DFT workflow and experimental protocols offer a robust framework for researchers to not only understand the underlying principles of this catalytic system but also to design and screen new, more efficient chiral catalysts for a wide range of asymmetric transformations. As computational power continues to grow and theoretical models become more sophisticated, the synergy between computational chemistry and experimental synthesis will undoubtedly accelerate the discovery and development of novel catalytic systems for the efficient and sustainable production of chiral molecules.

References

  • PrepChem. Synthesis of (-)-N-methylephedrine. Available from: [Link]

  • Organic Syntheses. (2S)-(−)-3-exo-(DIMETHYLAMINO)ISOBORNEOL. Available from: [Link]

  • Wikipedia. Substituted amphetamine. Available from: [Link]

  • ElectronicsAndBooks. Enantioselective addition of diethylzinc to aldehydes catalyzed by c-amino alcohols derived from (+)- and ( )-a-pinene. Available from: [Link]

  • Wikipedia. Asymmetric addition of dialkylzinc compounds to aldehydes. Available from: [Link]

  • ResearchGate. Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde Using - Pinene-Derived Ligands. Available from: [Link]

  • MDPI. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Available from: [Link]

  • ResearchGate. Enantioselective addition of diethylzinc to aldehydes. | Download Table. Available from: [Link]

  • ResearchGate. Asymmetric diethylzinc addition to benzaldehyde promoted by ligands 1–12. Available from: [Link]

  • PubMed. Catalyzed Asymmetric Dialkylzinc Addition to Benzaldehyde in the Presence of New Chiral ligands--delta-(1-phenethyl)aminoalcohols. Available from: [Link]

  • ResearchGate. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by γ-Amino Alcohols Derived from (+)- and (-)-α-Pinene. | Request PDF. Available from: [Link]

  • Journal of the American Chemical Society. Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Available from: [Link]

  • ResearchGate. Enantiosdective Addition of Diethylzinc to Benzaldehyde Catalyzed by Chiral Solid Catalysts. Available from: [Link]

  • ACS Publications. Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Available from: [Link]

  • Elsevier. Enantioselective addition of diethylzinc to aldehydes catalyzed by fluorous β-aminoalcohols. Available from: [Link]

  • ResearchGate. Enantioselective Addition of Diethylzinc to Aldehydes Using Novel Chiral 1,4-aminoalcohols as Chiral Catalysts | Request PDF. Available from: [Link]

  • Jordan Journal of Chemistry. Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified. Available from: [Link]

  • Journal of the American Chemical Society. Characterization of New Six-Membered Transition States of the Amino-Alcohol Promoted Addition of Dialkyl Zinc to Aldehydes. Available from: [Link]

  • MDPI. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Available from: [Link]

  • Figshare. Asymmetric Addition of Dimethylzinc to Benzaldehyde Catalyzed by (2S)-3-exo-(Dimethylamino)isobornenol. A Theoretical Study on the Origin of Enantioselection. Available from: [Link]

  • MDPI. Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Available from: [Link]

  • Veeprho. (1R,2S)-Methylephedrine | CAS 552-79-4. Available from: [Link]

  • ResearchGate. (2S)-(-)-3-exo-(dimethylamino)isoborneol [(2S)-(-)-DÄIB]. Available from: [Link]

  • ResearchGate. (A) Asymmetric addition of diethylzinc with benzaldehyde. (B) Charton-LFER model of mono. Available from: [Link]

  • ResearchGate. Addition of Me Zn to benzaldehyde – ligand 2 acceleration through DAIB and catalyst formation.. Available from: [Link]

  • ResearchGate. Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4.. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Rationale for Specialized Disposal

While the toxicological properties of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol have not been exhaustively investigated, the available data for structurally similar amino alcohols necessitates a cautious approach. Safety Data Sheets (SDS) for related compounds, such as 2-Amino-2-methyl-1-propanol and 2-Benzylamino-2-methyl-1-propanol, classify them as causing skin irritation, serious eye damage, and potential respiratory irritation.[1][2] Furthermore, these compounds are recognized as harmful to aquatic life with long-lasting effects, making their release into the environment unacceptable.[1]

The disposal protocol outlined below is therefore designed to mitigate these risks by preventing personnel exposure and environmental contamination, in alignment with federal and local regulations.

Regulatory Imperatives: Adherence to EPA and OSHA Standards

The management of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[3][4][5]

  • EPA (RCRA): Establishes the framework for hazardous waste identification, generation, transportation, and disposal.[4][6] This includes mandates for proper waste characterization, labeling, and disposal through licensed facilities.[7][8]

  • OSHA: Enforces workplace safety rules to protect personnel from chemical hazards.[3][9] This includes requirements for personal protective equipment (PPE), hazard communication, employee training, and emergency preparedness plans.[5][10]

Compliance is not merely a legal obligation but a foundational component of a robust laboratory safety culture.

On-Site Waste Management: A Step-by-Step Protocol

This section provides a detailed workflow for managing this compound waste from the point of generation to its readiness for final disposal.

Step 1: Personal Protective Equipment (PPE) Mandates

Before handling the chemical or its waste, ensure the appropriate PPE is worn. The rationale is to create a barrier against the known irritant properties of this chemical class.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield, compliant with NIOSH or EN 166 standards.[1][2]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use.[1]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, flame-retardant antistatic protective clothing may be necessary.

  • Respiratory Protection: If there is a risk of generating dusts or aerosols, or if working outside of a well-ventilated area, use a NIOSH-approved respirator.[2]

Step 2: Waste Segregation and Container Selection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Do Not Mix: Never mix this compound waste with incompatible materials such as strong oxidizing agents or acids.[11]

  • Container Type: Collect liquid waste in a designated, leak-proof container with a secure screw cap.[12][13] The container material must be chemically compatible; high-density polyethylene (HDPE) or glass is typically appropriate. One university guide suggests collection in an "Organic solvent carboy".[14] Avoid using metal containers for amino alcohols.[8]

  • Container Integrity: Ensure the container is free from damage or deterioration.[4] Ideally, use the original container if it is in good condition, or a new, dedicated waste container.[12] Do not use former foodstuff containers.[12]

Step 3: Hazardous Waste Labeling

Accurate labeling is an EPA requirement and essential for safety and compliant disposal.[7]

  • Essential Information: Each waste container must be clearly labeled with:

    • The words "Hazardous Waste" .[7][12]

    • The full chemical name: "this compound" . Do not use abbreviations.[13]

    • A clear statement of the associated hazards (e.g., "Skin Irritant," "Eye Damage," "Harmful to Aquatic Life").[7]

    • The date when waste was first added to the container (accumulation start date).[13]

Step 4: Storage in a Satellite Accumulation Area (SAA)

An SAA is a designated laboratory location for storing hazardous waste at or near the point of generation.[7][12]

  • Location: The SAA must be under the control of laboratory personnel.[4]

  • Volume Limits: A laboratory can accumulate up to 55 gallons of a single hazardous waste stream in an SAA.[15]

  • Containment: Liquid waste containers must be stored in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks or spills.[4][13]

  • Container Status: Keep the waste container securely capped at all times, except when adding waste.[12][13] This minimizes the release of vapors and prevents spills.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and the laboratory supervisor.

  • Control Ignition Sources: As this compound is combustible and can form explosive mixtures with air upon heating, eliminate all nearby ignition sources (open flames, sparks, hot surfaces).[16]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain the Spill: Prevent the spill from entering drains or waterways.[1] Use a non-combustible absorbent material like dry earth, sand, or a commercial chemical absorbent to cover the spill.[16]

  • Collect and Dispose: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[16]

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Follow your institution's protocols for reporting chemical spills.

Final Disposal Pathways

The ultimate disposal of this compound must be handled by a licensed and approved waste disposal company.[1] Laboratories must never dispose of this chemical down the drain or in the regular trash.[4]

The primary recommended disposal methods are:

  • Incineration: The preferred method for many organic compounds. One SDS for a similar amino alcohol suggests dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with a scrubber.[1]

  • Licensed Disposal Contractor: The most common and reliable method is to transfer the properly containerized and labeled waste to your institution's Environmental Health & Safety (EHS) department, which will consolidate it for pickup by a certified hazardous waste disposal company.[1]

The entire process, from generation to disposal, must be documented via a hazardous waste manifest system to ensure a complete chain of custody as required by the EPA.[6]

Summary of Disposal Procedures

Parameter Requirement Rationale & Source(s)
PPE Safety goggles/face shield, chemical-resistant gloves, lab coat.Protects against skin/eye irritation.[1][2]
Waste Container Compatible, sealed, leak-proof container (e.g., HDPE).Prevents leaks and reactions.[4][8][12]
Waste Labeling "Hazardous Waste," full chemical name, hazards, accumulation date.Ensures compliance and safety.[7][13]
On-site Storage In a designated Satellite Accumulation Area (SAA) with secondary containment.Prevents spills and ensures control.[4][12]
Spill Cleanup Use non-combustible absorbent material and non-sparking tools.Mitigates exposure and fire risk.[16]
Prohibited Disposal DO NOT dispose of in a sink or regular trash.Prevents environmental contamination and aquatic toxicity.[1][4]
Final Disposal Via a licensed hazardous waste disposal company, likely through incineration.Ensures regulatory compliance and complete destruction.[1][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

DisposalWorkflow start Waste Generated (this compound) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill Potential Event characterize Step 2: Characterize Waste (Known Irritant, Aquatic Toxin) ppe->characterize container Step 3: Select Compatible Container (e.g., HDPE, Glass) characterize->container label Step 4: Apply Hazardous Waste Label (Name, Hazards, Date) container->label saa Step 5: Store in Satellite Accumulation Area (SAA) (Capped, Secondary Containment) label->saa full Is Container Full? saa->full saa->spill Potential Event full->saa No, continue accumulation pickup Step 6: Request Pickup from EHS/ Licensed Waste Vendor full->pickup Yes end Compliant Disposal (e.g., Incineration) pickup->end spill_protocol Follow Emergency Spill Protocol (Absorb, Collect, Report) spill->spill_protocol spill_protocol->container Collect spill waste

Sources

Navigating the Safe Handling of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. With these activities comes the inherent responsibility to ensure the utmost safety of all laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol (CAS No. 10250-27-8), with a stringent focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, offering a rationale-driven approach that empowers researchers to make informed safety decisions.

Understanding the Hazard Profile

Before any handling protocols can be established, a thorough understanding of the compound's hazard profile is paramount. Based on available safety data, this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]

This toxicological profile dictates a multi-faceted PPE strategy to shield against dermal, ocular, and respiratory exposure routes.

Core PPE Requirements: A Multi-layered Defense

The selection of PPE is not a one-size-fits-all matter; it is a carefully considered ensemble designed to provide a robust barrier against the specific hazards of the chemical. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact and irritation. Double-gloving is recommended for extended handling periods.
Eye & Face Protection Tightly-fitting safety goggles with side shields or a full-face shieldProtects against splashes and aerosols, preventing serious eye irritation.[1] A face shield offers broader protection for the entire face.
Body Protection Flame-retardant and impervious laboratory coat or coverallsShields the skin on the arms and torso from accidental spills and contamination.[1] The material must be resistant to the chemical.
Respiratory Protection Use in a certified chemical fume hoodEngineering controls are the primary line of defense. All handling of the solid or solutions should be performed in a fume hood to mitigate respiratory tract irritation.[1]
Footwear Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.

Operational Protocol: From Gowning to Disposal

Adherence to a strict, sequential protocol is critical for minimizing exposure risk. The following workflow details the essential steps for safely handling this compound in a laboratory setting.

PPE Donning and Doffing Procedure

The order of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat / Coveralls Don2 2. Safety Goggles / Face Shield Don1->Don2 Don3 3. Gloves (Outer Pair if Double-Gloving) Don2->Don3 Doff1 1. Gloves (Outer Pair) Doff2 2. Lab Coat / Coveralls (Turn Inside Out) Doff1->Doff2 Doff3 3. Safety Goggles / Face Shield Doff2->Doff3 Doff4 4. Gloves (Inner Pair) Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash Start Start Start->Don1 End End Wash->End

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Handling Procedure
  • Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment (glassware, spatulas, stir plates) within the hood.

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Weighing and Transfer: Carefully weigh the solid this compound within the fume hood. Use a spatula for transfers to minimize dust generation.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent while stirring to avoid splashing.

  • Reaction/Use: Perform all subsequent experimental steps within the confines of the fume hood.

  • Waste Disposal: Dispose of all contaminated materials, including pipette tips, wipes, and empty containers, in a designated, sealed hazardous waste container. Contaminated PPE must be disposed of according to institutional guidelines.

  • Decontamination: Clean the work area within the fume hood with an appropriate solvent.

  • Doff PPE: Follow the doffing sequence meticulously to prevent contamination of skin and clothing.

  • Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.

Emergency Response Plan: Managing Accidental Exposures and Spills

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing while under the safety shower. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Emergency_Response cluster_actions Immediate Actions Exposure {Accidental Exposure Occurs | (Skin, Eye, Inhalation)} Action_Skin Skin Contact Remove contaminated clothing Flush with water for 15 min Exposure->Action_Skin:f0 Action_Eye Eye Contact Flush with water for 15 min Remove contact lenses Exposure->Action_Eye:f0 Action_Inhale Inhalation Move to fresh air Provide oxygen if needed Exposure->Action_Inhale:f0 Medical Seek Immediate Medical Attention Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical Report Report Incident to Supervisor Medical->Report

Caption: Emergency Response for Personal Exposure.

Spill Management
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: If safe to do so, prevent the spread of the spill by using absorbent materials from a chemical spill kit.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE: Don appropriate PPE, including respiratory protection if vapors are a concern.

  • Clean-up: Use an absorbent, inert material to collect the spilled substance. Place the contaminated material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

Disposal of Contaminated PPE and Waste

Proper disposal is the final, critical step in the safe handling lifecycle.

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, wipes, and empty containers, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container for liquids. Do not pour chemical waste down the drain.

  • Contaminated Clothing: Heavily contaminated lab coats or coveralls should be disposed of as hazardous waste.

Always follow your institution's and local regulatory guidelines for hazardous waste disposal.[1]

By integrating this comprehensive understanding of hazards with meticulous operational and disposal plans, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

  • 2-(Benzylamino)-2-methylpropan-1-ol. PubChem, National Institutes of Health. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.